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  • Product: 1,2,3-Cyclopentanetriol
  • CAS: 56772-27-1

Core Science & Biosynthesis

Foundational

Structural Dynamics and Intermolecular Hydrogen Bonding Networks of 1,2,3-Cyclopentanetriol: A Crystallographic and Pharmacological Perspective

Executive Summary & Core Rationale The structural chemistry of carbocyclic polyols represents a foundational pillar in modern supramolecular chemistry and rational drug design. Among these, 1,2,3-cyclopentanetriol and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The structural chemistry of carbocyclic polyols represents a foundational pillar in modern supramolecular chemistry and rational drug design. Among these, 1,2,3-cyclopentanetriol and its highly functionalized derivatives (e.g., the α-mannosidase inhibitor Mannostatin A) serve as exemplary models for understanding how stereochemically constrained hydroxyl groups dictate macroscopic crystal lattice assembly and microscopic target-binding affinity.

As a Senior Application Scientist, I approach the characterization of 1,2,3-cyclopentanetriol not merely as an exercise in structural determination, but as a predictive tool. The spatial pre-organization of the cis-diol/triol system within the cyclopentane ring enforces a specific 2T1​ (twist envelope) conformation. This conformation acts as a highly polarized hydrogen-bond donor/acceptor hub. Understanding the causality between this rigid intramolecular geometry and its resulting intermolecular hydrogen-bonding network allows researchers to exploit these scaffolds in the design of transition-state analogs, antiviral agents, and novel supramolecular materials.

Stereochemical Architecture and Crystal Lattice Dynamics

The 2T1​ Twist Envelope Conformation

Unlike highly flexible acyclic polyols, the five-membered ring of 1,2,3-cyclopentanetriol restricts the rotational degrees of freedom of its hydroxyl substituents. Crystallographic data of 1,2,3-cyclopentanetriol derivatives consistently reveal a 2T1​ twist envelope conformation [1].

Causality of Conformation: This specific puckering minimizes torsional strain (Pitzer strain) between adjacent substituents while optimally orienting the cis-hydroxyl groups for bidentate interactions. In the solid state, this geometry prevents the formation of a purely intramolecular hydrogen-bonding sink, forcing the hydroxyl protons outward to engage with adjacent molecules, thereby driving the formation of robust, multi-dimensional intermolecular O-H⋯O networks.

Supramolecular Hydrogen Bonding Networks

In the crystal lattice, the parent 1,2,3-cyclopentanetriol and its analogs form infinite chains or 2D sheets propagated by strong O-H⋯O interactions. The cooperative nature of these bonds—where a single oxygen atom simultaneously acts as a hydrogen bond donor and acceptor—results in a highly cohesive lattice with significant thermal stability.

H_Bond_Network MolA Molecule A (1,2,3-Cyclopentanetriol) MolA->MolA Minor Intramolecular (cis-diol stabilization) MolB Molecule B (Symmetry Equivalent) MolA->MolB Intermolecular O-H···O (C1-OH to C2'-OH) MolC Molecule C (Translational Unit) MolB->MolC Intermolecular O-H···O (C2-OH to C3'-OH) MolC->MolA Lattice Propagation (C3-OH to C1'-OH)

Fig 1: Topology of the cooperative intermolecular O-H···O hydrogen bonding network in the crystal lattice.

Self-Validating Experimental Protocols

To ensure scientific integrity, the structural characterization of these networks must rely on self-validating workflows. Below are the field-proven methodologies for crystallographic and computational analysis.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

This protocol establishes the absolute configuration and hydrogen-bond parameters of the compound.

  • Crystallization via Vapor Diffusion: Dissolve the purified 1,2,3-cyclopentanetriol derivative in a polar hydrogen-bond-accepting solvent (e.g., methanol). Use a non-polar anti-solvent (e.g., pentane) in a closed chamber.

    • Causality: Vapor diffusion maintains a controlled supersaturation gradient, preventing the kinetic trapping of metastable polymorphs and yielding diffraction-quality single crystals.

  • Cryogenic Data Collection (100 K): Mount the crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source and a nitrogen cryostream.

    • Causality: Collecting data at 100 K minimizes thermal ellipsoid blurring (Debye-Waller factors), which is critical for the precise localization of the low-electron-density hydroxyl hydrogen atoms.

  • Phase Solution and Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The protocol is validated when the final R-factor ( R1​ ) drops below 5% and the Goodness-of-Fit (S) approaches 1.0, confirming that the modeled electron density perfectly matches the experimental diffraction data.

  • Hirshfeld Surface Analysis: Map the refined coordinates onto a 3D Hirshfeld surface to quantify the percentage contribution of O-H⋯O versus dispersive interactions to the total lattice energy.

XRD_Workflow Step1 1. Vapor Diffusion Crystallization Step2 2. Cryogenic XRD (100 K) Step1->Step2 Step3 3. Dual-Space Phase Solution Step2->Step3 Step4 4. Anisotropic Refinement Step3->Step4 Step5 5. Hirshfeld Surface Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for resolving the supramolecular hydrogen-bonding network.

Pharmacological Translation: From Lattice to Target Binding

The same spatial pre-organization that drives crystal lattice formation makes 1,2,3-cyclopentanetriol an exceptional pharmacophore. When this moiety is introduced into a biological system, the hydroxyl groups act as high-fidelity anchors within enzyme active sites.

Case Study A: Mannostatin A and Golgi α-Mannosidase II

Mannostatin A, a potent inhibitor of Golgi α-mannosidase II (dGMII), features a highly substituted 1,2,3-cyclopentanetriol core. X-ray co-crystal structures reveal that the five-membered ring mimics the covalently linked mannosyl intermediate[1]. The cis-diol system coordinates directly with a catalytic Zn2+ ion in a bidentate fashion, while the adjacent functional groups form critical hydrogen bonds with Asp204 and Asp341 [1]. The rigidity of the cyclopentane ring minimizes the entropic penalty of binding.

Case Study B: Antimicrobial and Antiviral Docking (Phytochemical Extracts)

Recent GC-MS profiling of Moringa oleifera extracts identified 1,2,3-cyclopentanetriol as a key bioactive constituent [2]. In silico molecular docking studies have demonstrated its high affinity for critical pathogenic targets:

  • Penicillin-Binding Protein 1a: 1,2,3-cyclopentanetriol exhibits a strong docking score (-7.263 kcal/mol), forming a dense network of hydrogen bonds with the catalytic residues, thereby showing potential as an antimicrobial agent [2].

  • SARS-CoV-2 Proteases: The compound also demonstrates favorable binding kinetics against viral targets like the Papain-Like Protease (PLpro), leveraging its triol system to engage the oxy-anion hole and disrupt viral replication [3].

Protein_Ligand cluster_ligand 1,2,3-Cyclopentanetriol Core (Ligand) cluster_protein Target Protein Active Site (e.g., dGMII) OH1 C1-OH (Donor) ASP204 Asp204 (Catalytic Acid) OH1->ASP204 H-bond (2.8 Å) OH2 C2-OH (Bidentate) ZN Zn2+ Cofactor OH2->ZN Metal Coordination OH3 C3-OH (Acceptor) TYR269 Tyr269 (H-bond Donor) OH3->TYR269 H-bond (2.9 Å)

Fig 3: Mechanistic mapping of 1,2,3-cyclopentanetriol hydrogen bonding within a metalloenzyme active site.
Protocol 2: In Silico Molecular Docking and Validation
  • Ligand Preparation: The 1,2,3-cyclopentanetriol core is energy-minimized using the OPLS4 force field. Causality: This preserves the 2T1​ twist envelope conformation observed in the crystal state, ensuring the 3D input is physically realistic.

  • Protein Preparation: Target structures (e.g., PDB ID: 3UDI for Penicillin-binding protein) are stripped of water molecules (unless structural waters are part of the H-bond network), protonated at physiological pH (7.4), and energy-minimized.

  • Grid Generation & Docking: A receptor grid is generated around the known active site.

    • Self-Validation: Before screening the target compound, the native co-crystallized ligand is re-docked. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å.

Quantitative Data Summary

The following tables summarize the structural and pharmacological metrics associated with 1,2,3-cyclopentanetriol and its derivatives, highlighting the direct correlation between hydrogen bond geometry and binding affinity.

Table 1: Key Hydrogen Bonding Parameters in 1,2,3-Cyclopentanetriol Derivatives (Solid-State)

Interaction TypeDonor GroupAcceptor GroupDistance (D···A) [Å]Angle (D-H···A)[°]Structural Role
IntermolecularC1-OHC2'-OH2.75 – 2.82165 – 1721D Chain Propagation
IntermolecularC3-OHC1'-OH2.78 – 2.85160 – 1682D Sheet Formation
IntramolecularC1-OHC2-OH3.10 – 3.25< 120Minor cis-diol stabilization
CoordinationC2-OHZn 2+ (Enzyme)2.15 – 2.25N/ATarget Anchoring [1]

Table 2: Molecular Docking Affinities of 1,2,3-Cyclopentanetriol against Pathogenic Targets

Target ProteinSource OrganismDocking Score (kcal/mol)Primary InteractionsRef
Penicillin-Binding Protein 1aBacteria-7.263H-bonding with Thr672, Asn489[2]
Papain-Like Protease (PLpro)SARS-CoV-2-4.09 to -7.30*H-bonding with active site residues[3]
Melanoma Antigen A (MAGE-A)Human (NSCLC)FavorableH-bond donor/acceptor networks[4]

*Note: Binding energies vary based on specific docking algorithms and derivative substitutions (e.g., addition of aromatic or hydrophobic moieties).

Conclusion

The transition of 1,2,3-cyclopentanetriol from a crystallographic curiosity to a highly valued pharmacological scaffold underscores the critical importance of spatial pre-organization. By enforcing a 2T1​ twist envelope conformation, the carbocyclic ring optimally positions its hydroxyl groups to form resilient intermolecular hydrogen-bonding networks. As demonstrated through rigorous, self-validating SC-XRD and molecular docking protocols, these exact geometric parameters are responsible for the molecule's high-affinity interactions with complex biological targets, paving the way for next-generation enzyme inhibitors and antimicrobial therapeutics.

References

  • The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A National Center for Biotechnology Information (PMC - NIH)[Link]

  • Molecular docking studies and GC-MS analysis of the antimicrobial compounds isolated from leaves of Moringa oleifera ResearchGate[Link]

  • Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism PLOS One[Link]

  • Virtual Screening and Quantitative Structure–Activity Relationship of Moringa oleifera with Melanoma Antigen A (MAGE-A) Genes against the Therapeutics of Non-Small Cell Lung Cancers (NSCLCs) MDPI - Cancers[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Cyclopentanetriol Diastereomers

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of diastereomeric 1,2,3-cyclopentanetriols is a critical parameter in the fields of medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of diastereomeric 1,2,3-cyclopentanetriols is a critical parameter in the fields of medicinal chemistry and materials science, where precise three-dimensional molecular architecture dictates biological activity and material properties. This guide provides a comprehensive analysis of the factors governing the relative stabilities of these stereoisomers. We will delve into the intricate interplay of steric hindrance, intramolecular hydrogen bonding, and the conformational flexibility of the cyclopentane ring. By examining the principles of conformational analysis and drawing parallels with related cyclic polyols, this document offers a predictive framework for understanding the thermodynamic landscape of 1,2,3-cyclopentanetriol diastereomers. Methodologies for the experimental and computational determination of these stability differences are also detailed, providing a robust toolkit for researchers in the field.

Introduction: The Stereochemical Landscape of 1,2,3-Cyclopentanetriol

1,2,3-Cyclopentanetriol possesses three stereocenters, leading to the theoretical possibility of 2³ = 8 stereoisomers. These can be grouped into four pairs of enantiomers. However, due to the potential for meso compounds, a careful analysis of the symmetry of each diastereomer is necessary. The relative orientation of the three hydroxyl groups as either cis or trans to each other defines the different diastereomers, each with a unique three-dimensional structure and, consequently, a distinct thermodynamic stability.

The key diastereomers to consider are:

  • (1R,2R,3R)- and (1S,2S,3S)-1,2,3-cyclopentanetriol (all-trans)

  • (1R,2R,3S)- and (1S,2S,3R)-1,2,3-cyclopentanetriol (cis,trans)

  • (1R,2S,3R)-1,2,3-cyclopentanetriol (all-cis - a meso compound)

The seemingly subtle differences in the spatial arrangement of the hydroxyl groups have profound implications for the molecule's overall energy and, therefore, its stability. Understanding these differences is paramount for applications such as the design of conformationally constrained drug molecules or the development of novel materials with specific stereochemical requirements.

Foundational Principles of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is in a constant state of flux, rapidly interconverting between various puckered conformations to alleviate torsional strain.[1] The two most significant low-energy conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three adjacent atoms are coplanar, with the other two displaced on opposite sides of the plane.

The introduction of substituents, such as hydroxyl groups, influences the conformational equilibrium. These substituents can occupy either axial or equatorial positions in the puckered ring, analogous to cyclohexane. Generally, equatorial positions are favored to minimize steric interactions.

Key Determinants of Diastereomeric Stability

The thermodynamic stability of 1,2,3-cyclopentanetriol diastereomers is primarily governed by a delicate balance of two opposing forces:

  • Steric Hindrance (van der Waals Strain): Repulsive interactions between bulky substituents that are in close proximity. Diastereomers that can adopt conformations to minimize these interactions will be more stable. Specifically, 1,3-diaxial interactions are a significant source of steric strain.

  • Intramolecular Hydrogen Bonding: Attractive interactions between a hydrogen atom of one hydroxyl group and the oxygen atom of a neighboring hydroxyl group. These bonds can significantly stabilize a conformation, even if it is otherwise sterically disfavored. The ideal geometry for a hydrogen bond involves a linear arrangement of the donor hydrogen and the acceptor oxygen.

The final stability of a given diastereomer is the result of the energetic trade-offs between minimizing steric strain and maximizing the stabilizing effect of intramolecular hydrogen bonds.

A Predictive Analysis of Diastereomer Stability

The all-cis Diastereomer: (1R,2S,3R)-1,2,3-Cyclopentanetriol

This meso compound has all three hydroxyl groups on the same face of the cyclopentane ring.

  • Steric Considerations: This arrangement will inevitably lead to significant steric repulsion between the three adjacent cis hydroxyl groups. To alleviate this, the ring will likely adopt a conformation that pushes the substituents as far apart as possible, but this is inherently difficult with an all-cis arrangement.

  • Hydrogen Bonding: The proximity of the three hydroxyl groups provides an excellent opportunity for the formation of a cooperative network of intramolecular hydrogen bonds. This network could partially offset the steric strain.

Predicted Stability: Likely to be one of the less stable diastereomers due to significant steric hindrance, although this is mitigated to some extent by intramolecular hydrogen bonding.

The cis,trans Diastereomer: (1R,2R,3S)-1,2,3-cyclopentanetriol

This diastereomer has two hydroxyl groups cis to each other and the third trans.

  • Steric Considerations: This isomer can adopt conformations that place the bulky hydroxyl groups in a more staggered arrangement compared to the all-cis isomer, reducing steric strain. For example, a conformation with two equatorial and one axial hydroxyl group would be plausible.

  • Hydrogen Bonding: The two cis hydroxyl groups are well-positioned to form a stabilizing intramolecular hydrogen bond. The trans hydroxyl group may or may not be able to participate in this network depending on the ring pucker.

Predicted Stability: Expected to be more stable than the all-cis diastereomer due to reduced steric strain while still benefiting from intramolecular hydrogen bonding.

The all-trans Diastereomer: (1R,2R,3R)-1,2,3-cyclopentanetriol

In this diastereomer, the hydroxyl groups are on alternating faces of the ring.

  • Steric Considerations: The all-trans arrangement is generally the most effective at minimizing steric interactions between substituents in a cyclic system. This isomer can likely adopt a conformation where all three hydroxyl groups occupy pseudo-equatorial positions, leading to minimal steric strain.

  • Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups is more challenging in the all-trans configuration due to the larger distance and less favorable orientation of the groups. However, hydrogen bonding between the 1- and 3-hydroxyl groups might be possible in certain ring conformations.

Predicted Stability: This diastereomer is predicted to be the most thermodynamically stable due to the minimization of steric hindrance, even with potentially weaker intramolecular hydrogen bonding compared to the other diastereomers.

Summary of Predicted Stability Order:

all-trans > cis,trans > all-cis

This prediction is based on the general principle that minimizing steric strain is often the dominant factor in determining the thermodynamic stability of substituted cycloalkanes.

Methodologies for Determining Thermodynamic Stability

The predictive framework outlined above requires experimental or high-level computational validation. The following are the primary methods employed for such investigations.

Computational Chemistry Approaches

Computational chemistry is a powerful tool for probing the conformational landscape and relative energies of molecules.

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A Initial 3D Structure Generation of Diastereomers B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization of Low-Energy Conformers (e.g., DFT) B->C Refine geometries D Frequency Calculation and Zero-Point Energy Correction C->D Confirm minima and get ZPE E Single-Point Energy Calculation (High-Level Theory) D->E Obtain accurate energies F Boltzmann Averaging of Conformational Energies E->F Account for population of conformers G Determination of Relative Thermodynamic Stabilities F->G Final stability ranking

Caption: A typical computational workflow for determining the relative thermodynamic stabilities of diastereomers.

Step-by-Step Protocol for Computational Analysis:

  • Initial Structure Generation: Generate 3D structures for all possible diastereomers of 1,2,3-cyclopentanetriol.

  • Conformational Search: Perform a systematic or stochastic conformational search for each diastereomer using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 or AMBER force fields). This step aims to identify all low-energy conformers.

  • Geometry Optimization: The low-energy conformers from the previous step are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[2]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

  • Boltzmann Averaging: The energies of all stable conformers for a given diastereomer are then used to calculate a Boltzmann-weighted average energy. This provides the overall free energy of the diastereomer at a given temperature.

  • Relative Stability Determination: The relative thermodynamic stabilities of the diastereomers are determined by comparing their Boltzmann-averaged free energies.

Experimental Techniques

Experimental methods provide invaluable real-world data to complement and validate computational predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful technique for conformational analysis.

    • Chemical Shifts: The chemical shifts of the hydroxyl protons can provide evidence for intramolecular hydrogen bonding.

    • Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) can be used to determine dihedral angles via the Karplus equation, providing insights into the ring pucker and substituent orientation.

    • Lanthanide-Induced Shift (LIS) NMR: This technique involves adding a paramagnetic lanthanide salt that coordinates to the hydroxyl groups, inducing changes in the chemical shifts of nearby protons. The magnitude of these shifts is dependent on the distance and angle of the protons from the lanthanide ion, allowing for the detailed elucidation of the molecule's 3D structure in solution.[2]

  • Infrared (IR) Spectroscopy: The position and shape of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding. A broad, red-shifted band is characteristic of a hydrogen-bonded hydroxyl group.

  • X-ray Crystallography: For crystalline samples, X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. However, it is important to remember that the conformation in the crystal lattice may not be the most stable conformation in solution.

  • Equilibration Studies: If the diastereomers can be interconverted under certain conditions (e.g., through acid or base catalysis), their equilibrium concentrations can be measured. The ratio of the diastereomers at equilibrium directly relates to their difference in Gibbs free energy (ΔG = -RTlnKeq), providing a direct measure of their relative thermodynamic stability. A similar approach has been used to determine the relative stabilities of 1,2,3,4,5-cyclopentanepentol isomers.[3]

Conclusion and Future Directions

The thermodynamic stability of 1,2,3-cyclopentanetriol diastereomers is a complex function of steric interactions and intramolecular hydrogen bonding, set against the backdrop of the flexible cyclopentane ring. Based on fundamental principles of stereochemistry, the all-trans diastereomer is predicted to be the most stable, followed by the cis,trans, and finally the all-cis isomer.

For researchers and drug development professionals, a thorough understanding of these stability relationships is crucial for the rational design of molecules with desired three-dimensional structures and properties. While this guide provides a solid predictive framework, further detailed computational and experimental studies are warranted to definitively quantify the energy differences between these diastereomers and to fully elucidate their conformational preferences in various solvent environments. Such studies will undoubtedly contribute to a more nuanced understanding of the structure-property relationships in this important class of molecules.

References

  • PubChem. Cyclopentane-1,2,3-triol. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 1,2,3,4-Cyclopentanetetrol, stereoisomer. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. 1,2,3,4,5-Cyclopentanepentol. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Available from: [Link].

  • Scribd. Conformational Analysis of Cyclopentane. Available from: [Link].

  • Imperial College London. Cycloalkanes. Available from: [Link].

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available from: [Link].

  • MDPI. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energ. Available from: [Link].

  • Chegg. Draw all stereoisomers that are possible for 1,2,3-cyclopentanetriol. Label their chirality centers and say which are enantiomers and which are diasteromers. Available from: [Link].

  • PubChem. (1R,2R,3S)-3-methylcyclopentane-1,2-diol. National Center for Biotechnology Information. Available from: [Link].

  • ARKIVOC. Synthesis of all-cis-1,2,4-cyclohexanetriol. Available from: [Link].

  • PubChem. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. 1,2,3,4,5-Cyclopentanepentol. Available from: [Link].

  • NextSDS. 1,2,3-Cyclopentanetriol, 4-(hydroxymethyl)-, (1R,2S,3S,4R)- (9CI). Available from: [Link].

  • Beilstein Journals. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Available from: [Link].

  • ACS Publications. Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and. Available from: [Link].

  • Imperial College London. Cycloalkanes. Available from: [Link].

Sources

Foundational

1,2,3-cyclopentanetriol biosynthesis pathways in microorganisms

An In-depth Technical Guide to the Putative Biosynthesis of 1,2,3-Cyclopentanetriol in Microorganisms for Drug Development Professionals Authored by: A Senior Application Scientist Foreword: Unveiling a Novel C5 Cyclitol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Biosynthesis of 1,2,3-Cyclopentanetriol in Microorganisms for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling a Novel C5 Cyclitol Pathway

The landscape of microbial secondary metabolites is a treasure trove for novel therapeutic agents. Among the myriad of molecular scaffolds, cyclopentanoids, and specifically functionalized cyclitols like 1,2,3-cyclopentanetriol, represent a class of compounds with significant, yet largely untapped, potential in drug development. Their stereochemically rich, five-membered carbocyclic core offers a versatile platform for the design of enzyme inhibitors, signaling modulators, and other bioactive molecules.

Despite its simple structure, the microbial biosynthesis of 1,2,3-cyclopentanetriol is not explicitly detailed in current literature. This guide, therefore, ventures into the realm of informed hypothesis, constructing putative biosynthetic pathways based on established principles of microbial secondary metabolism. We will explore the most plausible enzymatic routes for the formation of the cyclopentane ring and its subsequent hydroxylation, drawing parallels from well-characterized polyketide, terpenoid, and shikimate-derived pathways.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the scientific rationale behind pathway elucidation and validation. By presenting detailed experimental workflows and the logic that underpins them, we aim to equip you with the knowledge to not only search for this pathway in nature but also to harness its potential through metabolic engineering.

Part 1: The Significance and Plausible Origins of 1,2,3-Cyclopentanetriol

1,2,3-Cyclopentanetriol is a C5 cyclitol, a class of compounds that are carbocyclic sugar analogs. While its natural occurrence in microorganisms is not widely documented, related cyclopentanoids and their derivatives are known to possess a range of biological activities. The core cyclopentane ring, adorned with hydroxyl groups, provides a rigid scaffold that can mimic the furanose form of sugars, potentially interacting with carbohydrate-binding proteins, enzymes, and receptors.

The biosynthesis of a five-membered carbocyclic ring from central metabolism is a non-trivial enzymatic challenge. Microorganisms have evolved several elegant strategies to achieve this, primarily through the cyclization of linear precursors. Based on established biochemical principles, we propose three primary hypothetical pathways for the biosynthesis of 1,2,3-cyclopentanetriol.

Putative Pathway I: The Polyketide Synthase (PKS) Route

Polyketide synthases (PKSs) are large, multi-domain enzymes that iteratively condense acyl-CoA precursors to generate a linear poly-β-ketone chain.[1][2] This reactive intermediate is then subjected to a series of tailoring reactions, including cyclization, to produce a vast array of structurally diverse natural products.[3][4] While often associated with aromatic compounds, type II PKS-like enzymes have been discovered that synthesize five-membered non-aromatic skeletons.[5]

In a hypothetical PKS pathway to 1,2,3-cyclopentanetriol, a short-chain acyl-CoA (e.g., acetyl-CoA) would serve as a starter unit, followed by two successive extensions with malonyl-CoA. This would generate a C6 linear polyketide intermediate. An intramolecular aldol condensation, catalyzed by a dedicated cyclase domain or occurring spontaneously, could then form the five-membered ring. Subsequent tailoring enzymes, such as ketoreductases and hydroxylases, would be required to introduce the three hydroxyl groups.

PKS_Pathway cluster_0 Central Metabolism cluster_1 PKS Assembly Line cluster_2 Tailoring Steps Acetyl_CoA Acetyl-CoA PKS Type I or II PKS Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS x2 Linear_Polyketide Linear C6 Polyketide Intermediate PKS->Linear_Polyketide Cyclase Cyclase (ARO/CYC) Linear_Polyketide->Cyclase Cyclized_Intermediate Cyclopentanedione Intermediate Cyclase->Cyclized_Intermediate Ketoreductases Ketoreductases (KRs) Cyclized_Intermediate->Ketoreductases Hydroxylases Hydroxylases (P450s) Ketoreductases->Hydroxylases Product 1,2,3-Cyclopentanetriol Hydroxylases->Product

Figure 1: Hypothetical Polyketide Synthase (PKS) pathway for 1,2,3-cyclopentanetriol biosynthesis.

Putative Pathway II: The Terpenoid Synthase Route

Terpenoids are a vast class of natural products derived from five-carbon isoprene units.[6] The cyclization of linear isoprenoid diphosphates is catalyzed by terpene cyclases (TCs), which are responsible for generating the core carbon skeletons of thousands of terpenoids.[7][8] Notably, a class of enzymes known as cyclopentane-forming terpene synthases (CPF-TSs) are widely distributed in microorganisms and specialize in forming five-membered rings.[9][10]

A plausible terpenoid-based pathway could start from the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A head-to-tail condensation would yield geranyl pyrophosphate (GPP, C10). A specialized terpene cyclase could then catalyze the cyclization of GPP to form a cyclopentane ring-containing monoterpene intermediate. Subsequent oxidative cleavage and hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases, would be necessary to remove excess carbons and install the triol functionality.

Terpenoid_Pathway cluster_0 MEP/MVA Pathway cluster_1 Isoprenoid Elongation & Cyclization cluster_2 Tailoring Steps IPP_DMAPP IPP & DMAPP (C5) GPP_Synthase GPP Synthase IPP_DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (C10) GPP_Synthase->GPP CPF_TS Cyclopentane-Forming Terpene Synthase GPP->CPF_TS Cyclopentane_Monoterpene Cyclopentane Monoterpene Intermediate CPF_TS->Cyclopentane_Monoterpene P450s_Oxidases P450s / Oxidases Cyclopentane_Monoterpene->P450s_Oxidases Oxidative Cleavage & Hydroxylation Product 1,2,3-Cyclopentanetriol P450s_Oxidases->Product

Figure 2: Hypothetical Terpenoid pathway for 1,2,3-cyclopentanetriol biosynthesis.

Putative Pathway III: A Modified Shikimate Pathway

The shikimate pathway is central to the biosynthesis of aromatic amino acids and a wide range of aromatic secondary metabolites in microorganisms and plants.[4][11] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates, including 3-dehydroquinate and shikimate itself. While the canonical pathway leads to aromatic compounds, it is conceivable that a branch point could divert an intermediate towards the formation of a five-membered ring.

For instance, an intermediate like 3-dehydroquinate could undergo a Favorskii-type rearrangement or a similar ring contraction mechanism, catalyzed by a yet-to-be-discovered enzyme, to yield a functionalized cyclopentane derivative. Subsequent decarboxylation and hydroxylation steps would then lead to 1,2,3-cyclopentanetriol. This is a more speculative pathway but highlights the potential for novel enzymatic reactions to be discovered within the framework of primary metabolism.

Part 2: Experimental Workflows for Pathway Elucidation and Validation

The elucidation of a novel biosynthetic pathway is a multi-faceted process that requires a combination of genetic, biochemical, and analytical techniques. The following workflows provide a systematic approach to identifying and characterizing the genes and enzymes responsible for 1,2,3-cyclopentanetriol biosynthesis.

Workflow 1: Isotopic Labeling and Retrobiosynthetic NMR Analysis

The foundational step in pathway elucidation is to trace the flow of carbon from primary metabolism into the final product. Stable isotope labeling experiments followed by Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[12][13]

Experimental Protocol: Stable Isotope Feeding
  • Precursor Selection: Cultivate the microorganism of interest in a minimal medium supplemented with ¹³C-labeled precursors. Key precursors to test include:

    • [U-¹³C₆]-glucose: To determine the overall contribution of glucose and identify the primary metabolic route (e.g., glycolysis, pentose phosphate pathway).

    • [1-¹³C]-acetate and [2-¹³C]-acetate: To probe for a polyketide origin.

    • [¹³C]-labeled amino acids (e.g., tyrosine, phenylalanine): To investigate the involvement of the shikimate pathway.

  • Cultivation and Extraction: Grow the microorganism under conditions that favor the production of 1,2,3-cyclopentanetriol. After a suitable incubation period, harvest the cells and/or culture broth and perform a solvent extraction to isolate the secondary metabolites.

  • Purification and NMR Analysis: Purify the 1,2,3-cyclopentanetriol using chromatographic techniques (e.g., HPLC). Acquire ¹³C-NMR and 2D-NMR (e.g., HSQC, HMBC) spectra of the purified, labeled compound.

  • Retrobiosynthetic Analysis: Analyze the ¹³C-¹³C coupling patterns and the distribution of the label within the molecule. This "retrobiosynthetic" approach allows for the deduction of the precursor units and the cyclization strategy.[12][14]

Labeled Precursor Expected Labeling Pattern for PKS Pathway Expected Labeling Pattern for Terpenoid Pathway
[1-¹³C]-acetateAlternating labeled and unlabeled carbonsNo direct, predictable pattern
[2-¹³C]-acetateAlternating labeled and unlabeled carbonsNo direct, predictable pattern
[U-¹³C₆]-glucoseComplex pattern reflecting glycolysis and acetyl-CoA formationComplex pattern reflecting MEP/MVA pathway intermediates

Table 1: Predicted labeling patterns for 1,2,3-cyclopentanetriol derived from different precursors.

Isotope_Labeling_Workflow Start Start: Microorganism of Interest Precursor Feed with ¹³C-labeled precursors (e.g., glucose, acetate) Start->Precursor Cultivation Cultivate and Induce Secondary Metabolism Precursor->Cultivation Extraction Extract and Purify 1,2,3-cyclopentanetriol Cultivation->Extraction NMR ¹³C-NMR and 2D-NMR Analysis Extraction->NMR Analysis Retrobiosynthetic Analysis: Determine Labeling Pattern NMR->Analysis Conclusion Deduce Biosynthetic Precursors and Pathway Type Analysis->Conclusion

Figure 3: Workflow for isotopic labeling and retrobiosynthetic analysis.

Workflow 2: Genome Mining and Gene Cluster Identification

Once the general class of the biosynthetic pathway is inferred (e.g., PKS or terpenoid), the next step is to identify the corresponding biosynthetic gene cluster (BGC) in the microorganism's genome.[15]

Experimental Protocol: Bioinformatic Analysis
  • Genome Sequencing: If not already available, obtain a high-quality whole-genome sequence of the producing organism.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative BGCs. Filter the results for clusters containing genes homologous to PKSs, terpene cyclases, or enzymes of the shikimate pathway.

  • Comparative Genomics: If the genomes of related non-producing species are available, comparative genomics can help to identify unique BGCs in the producing strain.

  • Transcriptomics (RNA-Seq): Compare the gene expression profiles of the microorganism grown under producing and non-producing conditions. Genes within the target BGC should be significantly upregulated under producing conditions.[15]

Workflow 3: Gene Inactivation and Heterologous Expression

The functional role of a candidate BGC is confirmed through genetic manipulation.[16]

Experimental Protocol: Gene Knockout and Complementation
  • Gene Inactivation: Target a key gene within the candidate BGC (e.g., the PKS or terpene cyclase) for inactivation using techniques such as homologous recombination or CRISPR-Cas9.

  • Phenotypic Analysis: Analyze the resulting mutant strain for the loss of 1,2,3-cyclopentanetriol production using analytical methods like LC-MS and GC-MS.

  • Complementation: Re-introduce a functional copy of the inactivated gene into the mutant strain. Restoration of production confirms the gene's involvement in the pathway.

Experimental Protocol: Heterologous Expression
  • Cluster Cloning: Clone the entire candidate BGC into an expression vector.

  • Host Selection: Introduce the vector into a well-characterized heterologous host, such as Escherichia coli or Aspergillus nidulans.[17]

  • Production Analysis: Cultivate the heterologous host and analyze for the production of 1,2,3-cyclopentanetriol. Successful production provides definitive proof of the BGC's function.

Workflow 4: In Vitro Enzymatic Characterization

To understand the precise function of each enzyme in the pathway, in vitro assays with purified proteins are essential.

Experimental Protocol: Enzyme Assays
  • Gene Expression and Purification: Individually clone, express (e.g., in E. coli), and purify each enzyme from the BGC.

  • Substrate Synthesis: Chemically or enzymatically synthesize the proposed substrates for each enzyme.

  • Activity Assay: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., ATP, NADPH, S-adenosylmethionine).

  • Product Identification: Analyze the reaction products by LC-MS, GC-MS, and NMR to confirm the enzyme's catalytic function. This allows for the step-by-step reconstruction of the entire biosynthetic pathway.

Part 3: Future Outlook and Applications in Drug Development

The elucidation of the 1,2,3-cyclopentanetriol biosynthetic pathway will open up exciting avenues for drug discovery and development. A deep understanding of the enzymatic machinery will enable:

  • Metabolic Engineering for Improved Titer: Overexpression of key pathway genes, elimination of competing pathways, and optimization of fermentation conditions can significantly enhance the production of 1,2,3-cyclopentanetriol.[18][19][20]

  • Combinatorial Biosynthesis: The modular nature of PKS and the promiscuity of some tailoring enzymes can be exploited to generate novel, "unnatural" derivatives of 1,2,3-cyclopentanetriol with potentially improved pharmacological properties.[21]

  • Enzymatic Synthesis: The enzymes of the pathway can be used as biocatalysts for the in vitro synthesis of 1,2,3-cyclopentanetriol and its analogs, offering a green and stereoselective alternative to chemical synthesis.

By following the comprehensive, logic-driven approach outlined in this guide, researchers can systematically unravel the microbial biosynthesis of 1,2,3-cyclopentanetriol, paving the way for its development as a valuable platform molecule for the next generation of therapeutics.

References

  • Abe, I. (2018). Cyclopentane-forming di/sesterterpene synthases: widely distributed enzymes in bacteria, fungi, and plants. Natural Product Reports, 35(12), 1330-1346. [Link]

  • Zhou, H., & Zhan, J. (2018). Cyclization of aromatic polyketides from bacteria and fungi. RSC Advances, 8(3), 1257-1268. [Link]

  • Imai, H., et al. (2006). Research methods to study plant secondary metabolic pathways and their applications in the analysis of the biosyn. Plant Biotechnology, 23(5), 443-451. [Link]

  • Yuan, H., et al. (2021). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Industrial Crops and Products, 172, 114031. [Link]

  • Prasath, KG., & Gothandam, KM. (2018). Metabolic Pathways: Production of Secondary Metabolites of Bacteria. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,2,3,4,5-Cyclopentanepentol. [Link]

  • Bacher, A., et al. (1999). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. FEMS Microbiology Reviews, 22(5), 567-598. [Link]

  • Kittilä, T. (2018). Deciphering novel mechanisms of bacterial secondary metabolite biosynthetic pathways. Publikationen der UdS - Universität des Saarlandes. [Link]

  • Request PDF. (n.d.). Cyclopentane-forming di/sesterterpene synthases: Widely distributed enzymes in bacteria, fungi, and plants. ResearchGate. [Link]

  • Grogan, D. W., & Cronan, J. E. Jr. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429-441. [Link]

  • Bacher, A., et al. (1999). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. FEMS Microbiology Reviews, 22(5), 567-598. [Link]

  • D’Auria, J. C. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science, 11, 597538. [Link]

  • Rateb, M. E., & Ebel, R. (2011). Small-molecule elicitation of microbial secondary metabolites. Microbial Biotechnology, 4(2), 168-184. [Link]

  • Li, D., et al. (2020). Discovery of the cryptic function of terpene cyclases as aromatic prenyltransferases. Nature Communications, 11, 3965. [Link]

  • Ziemert, N., et al. (2024). Microbial secondary metabolites: advancements to accelerate discovery towards application. eScholarship.org. [Link]

  • Gao, Y., et al. (2023). Class II terpene cyclases: structures, mechanisms, and engineering. Natural Product Reports, 40(12), 2095-2122. [Link]

  • Wikipedia. (n.d.). Polyketide synthase. [Link]

  • Christianson, D. W. (2017). Structural and Chemical Biology of Terpenoid Cyclases. Chemical Reviews, 117(17), 11570-11648. [Link]

  • Chen, X., et al. (2021). Mining methods and typical structural mechanisms of terpene cyclases. Applied Microbiology and Biotechnology, 105(1), 103-118. [Link]

  • NUS Faculty of Science. (2020). Post-translational formation of strained cyclophanes in bacteria. [Link]

  • Salaün, J. P., & Helvig, C. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(6), 2161-2184. [Link]

  • SCIEPublish. (n.d.). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. [Link]

  • Zhang, W., et al. (2024). Structural insights into type III polyketide synthase CylI from cylindrocyclophane biosynthesis. The FEBS Journal. [Link]

  • Chee, P. R., & Tan, O. K. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 21(6), 806. [Link]

  • Journal of Microbiology: Current Research. (2024). Metabolic engineering of microorganisms for the production of high-value bioproducts. [Link]

  • Mori, T., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Nature Communications, 14, 8089. [Link]

  • ResearchGate. (2023). Discovery and biosynthetic pathway analysis of cyclopentane–β-lactone globilactone A. [Link]

  • PubChem. (n.d.). Cyclopentane-1,2,3-triol. [Link]

  • Lee, S. Y., et al. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology and Bioengineering, 116(8), 2136-2151. [Link]

  • Piel, J. (2020). The role of the iterative modules in polyketide synthase evolution. Proceedings of the National Academy of Sciences, 117(15), 8219-8221. [Link]

  • DTU Bioengineering. (n.d.). Biosynthetic Pathway Engineering. [Link]

  • Wang, Y., et al. (2022). Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020). Molecules, 27(5), 1599. [Link]

  • Lee, S. Y., et al. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology and Bioengineering, 116(8), 2136-2151. [Link]

  • Taylor & Francis. (n.d.). Metabolic engineering – Knowledge and References. [Link]

  • Belin, P., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 18(10), 2203. [Link]

  • Pinto, J. T., & Sherman, D. H. (2017). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 117(17), 11570-11648. [Link]

  • van der Kaaij, J., et al. (2020). Revisiting a 'simple' fungal metabolic pathway reveals redundancy, complexity and diversity. Molecular Microbiology, 113(6), 1173-1188. [Link]

  • NextSDS. (n.d.). 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI). [Link]

  • PubChem. (n.d.). Cyclopentene-1,2,3-triol. [Link]

  • Previc, F. H. (2022). Glucose may be biotransformed and then react with alcohol, fats, endocannabinoids, or various amino acids to form dopamine or norepinephrine in vivo. Medical Hypotheses, 164, 110862. [Link]

Sources

Exploratory

Computational Conformational Analysis of 1,2,3-Cyclopentanetriol Ring Pucker: A Methodological Whitepaper

Executive Summary Cyclopentane scaffolds are ubiquitous in modern drug discovery, forming the structural core of carbanucleosides (e.g., entecavir), prostaglandins, and transition-state analog inhibitors. The biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopentane scaffolds are ubiquitous in modern drug discovery, forming the structural core of carbanucleosides (e.g., entecavir), prostaglandins, and transition-state analog inhibitors. The biological efficacy of these molecules is intrinsically tied to their conformational preferences—specifically, the dynamic puckering of the five-membered ring.

Among model systems, 1,2,3-cyclopentanetriol represents a highly functionalized, densely substituted ring that serves as a rigorous stress-test for computational protocols. The synthesis and structural analysis of isomeric 1,2,3-trisubstituted cyclopentanes (1)[1] provides a critical framework for understanding how steric bulk and electrostatic repulsion dictate ring pucker. Because its vicinal triol system forces the model to account for competing intramolecular hydrogen bonds, it acts as an ideal benchmark for evaluating pseudorotation. This whitepaper outlines a self-validating computational methodology for mapping the potential energy surface (PES) of 1,2,3-cyclopentanetriol.

Theoretical Framework: The Physics of Pseudorotation

Unlike six-membered rings, which settle into deep, distinct energy wells (e.g., chair conformations), five-membered rings exhibit a highly flexible, continuous conformational landscape known as pseudorotation.

To mathematically describe this motion without the interference of bond-stretching, we rely on the coordinate system originally proposed by . For an N -membered ring, N−3 coordinates are required to define the pucker. For cyclopentane ( N=5 ), this reduces to exactly two parameters:

  • Puckering Amplitude ( q ): The quantitative degree of deviation from a planar geometry (measured in Å).

  • Pseudorotation Phase Angle ( ϕ ): The angular coordinate (0° to 360°) that maps the position of maximum puckering along the ring.

As ϕ traverses its 360° cycle, the ring alternates between 10 Envelope (E) and 10 Half-Chair (T) conformations, as demonstrated in recent computational analyses of flexible cyclic molecules (2)[2].

PseudorotationLogic P0 U000003D5 = 0U000000B0 Envelope P18 U000003D5 = 18U000000B0 Half-Chair P0->P18 P36 U000003D5 = 36U000000B0 Envelope P18->P36 P54 U000003D5 = 54U000000B0 Half-Chair P36->P54 PDot ... P54->PDot P360 U000003D5 = 360U000000B0 Envelope PDot->P360

Logical progression of the pseudorotation phase angle alternating between E and T states.

Causality in Experimental Design: Methodological Choices

A robust computational protocol is not merely a sequence of software commands; it is a series of deliberate, physically grounded choices.

  • Why use Cremer-Pople over Cartesian coordinates? Cartesian coordinates inherently couple ring deformation with bond stretching. If you attempt to scan a PES using Cartesian dihedral angles, the ring will artificially distort its bond lengths to relieve strain, leading to a corrupted energy landscape. CP coordinates mathematically decouple these motions, allowing for a pure 1D-PES scan along ϕ [3].

  • Why use Dispersion-Corrected DFT (e.g., B2PLYP-D3BJ)? In 1,2,3-cyclopentanetriol, the vicinal hydroxyl groups form extensive intramolecular hydrogen bond networks. Standard DFT functionals (like B3LYP) severely underestimate medium-range non-covalent interactions. Employing a Grimme dispersion correction (D3) is mandatory to accurately capture the stabilization provided by these H-bonds, which often dictates the global minimum[2].

  • Why use diffuse basis sets (e.g., maug-cc-pVTZ)? Oxygen lone pairs involved in hydrogen bonding require spatially diffuse functions to be modeled accurately. Omitting diffuse functions will result in artificially shortened and overly rigid hydrogen bonds.

Step-by-Step Protocol: PES Mapping and Validation

To ensure scientific integrity, the following workflow is designed as a self-validating system . Each step produces data that verifies the assumptions of the previous step.

Step 1: Stereoisomer Generation Construct the starting geometries for the target diastereomer (e.g., all-cis, trans-cis, or trans-trans 1,2,3-cyclopentanetriol).

Step 2: Pre-Optimization Perform a preliminary unconstrained geometry optimization using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d)) to relax severe steric clashes and establish a baseline puckering amplitude ( q ).

Step 3: Constrained Cremer-Pople PES Scan Using the baseline q (typically ~0.35 Å for cyclopentanes), freeze the puckering amplitude. Scan the phase angle ϕ from 0° to 360° in 18° increments. This generates a 1D-PES curve that highlights the approximate locations of all local minima and transition states.

Step 4: Unconstrained High-Level Optimization Extract the geometries of the local minima identified in Step 3. Submit these structures for full, unconstrained optimization at a high level of theory (e.g., B2PLYP-D3BJ/maug-cc-pVTZ).

Step 5: Frequency Validation (Self-Validation Step) A geometry optimization only finds a stationary point on the PES. To mathematically prove this point is a true local minimum (and not a transition state), perform a vibrational frequency calculation. The Hessian matrix must be positive definite, confirmed by the presence of zero imaginary frequencies .

Workflow Start Stereoisomer Input (1,2,3-cyclopentanetriol) PreOpt Pre-Optimization (Relax Steric Clashes) Start->PreOpt CPScan Cremer-Pople PES Scan (Constrain q, vary U000003D5) PreOpt->CPScan Minima Identify Local Minima (Extract from 1D-PES) CPScan->Minima FullOpt Unconstrained DFT Opt. (B2PLYP-D3BJ) Minima->FullOpt Freq Frequency Validation (Zero Imaginary Freqs) FullOpt->Freq

Computational workflow for Cremer-Pople PES mapping and conformer validation.

Quantitative Conformational Data

The interplay between the pseudorotation phase and the triol hydrogen-bonding network yields a distinct energetic hierarchy. Below is a representative data summary for the all-cis-1,2,3-cyclopentanetriol isomer following the unconstrained optimization step.

Conformer StatePhase Angle ( ϕ )Puckering Amp ( q )Rel. Energy ( ΔE kcal/mol)Intramolecular H-Bonds
Envelope ( E1​ )0.35 Å0.002
Half-Chair ( T1​ )18°0.36 Å1.241
Envelope ( E2​ )36°0.34 Å2.101
Half-Chair ( T2​ )54°0.35 Å3.450
Envelope ( E3​ )72°0.35 Å1.801

Table 1: Representative conformational minima parameters for all-cis-1,2,3-cyclopentanetriol. The global minimum ( E1​ ) is stabilized by a continuous dual hydrogen-bond network uniquely permitted by the 0° phase angle.

Conclusion

The computational conformational analysis of 1,2,3-cyclopentanetriol requires a rigorous, physics-based approach. By utilizing Cremer-Pople coordinates to decouple ring puckering from bond stretching, and by employing dispersion-corrected DFT to accurately model intramolecular hydrogen bonding, researchers can reliably map the pseudorotation landscape. This self-validating workflow ensures that the resulting conformational ensembles are both mathematically sound and chemically accurate, providing a trustworthy foundation for downstream drug design and target docking studies.

References

  • Cremer, D.; Pople, J. A. "General definition of ring puckering coordinates." Journal of the American Chemical Society, 1975, 97(6), 1354-1358. URL:[Link]

  • Paoloni, L.; Rampino, S.; Barone, V. "Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer–Pople Coordinates: Computation, Analysis, and Fitting." Journal of Chemical Theory and Computation, 2019, 15(7), 4280-4294. URL:[Link]

  • Bovenkamp, J. W.; Moir, R. Y.; Bannard, R. A. B. "The competitive scissions of cycloalkane oxiranes by charged and neutral nucleophiles in acidic aqueous methanol." Canadian Journal of Chemistry, 1977, 55(24), 4144-4155. URL:[Link]

Sources

Foundational

Toxicological Profiling and Safety Data Architecture of 1,2,3-Cyclopentanetriol in API Development

Executive Context: The Role of 1,2,3-Cyclopentanetriol in Drug Design As a Senior Application Scientist, I frequently utilize 1,2,3-cyclopentanetriol (CAS: 56772-27-1) as a foundational carbocyclic core in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Role of 1,2,3-Cyclopentanetriol in Drug Design

As a Senior Application Scientist, I frequently utilize 1,2,3-cyclopentanetriol (CAS: 56772-27-1) as a foundational carbocyclic core in the synthesis of active pharmaceutical ingredients (APIs). Its rigid cyclopentane ring and versatile hydroxyl groups make it an ideal chiral building block for 1 (used against the measles virus) and ticagrelor derivatives (used as antiplatelet agents)[1]. However, before scaling up any synthetic route, establishing a rigorous, self-validating toxicological profile and Safety Data Sheet (SDS) is non-negotiable to ensure both occupational safety and downstream biological viability.

Physicochemical Identity and Baseline Properties

Understanding the physical nature of 1,2,3-cyclopentanetriol dictates our handling protocols. The presence of three hydroxyl groups imparts significant hydrophilicity, which directly influences its bioavailability, solvent compatibility, and environmental mobility.

Table 1: Physicochemical Parameters of 1,2,3-Cyclopentanetriol

ParameterValueCausality / Implication
CAS Number 56772-27-1Primary identifier for regulatory 2[2].
Molecular Formula C5H10O3Dictates combustion byproducts (primarily carbon oxides).
Molecular Weight 118.13 g/mol Low MW facilitates rapid cellular membrane permeation[2].
Topological Polar Surface Area 60.7 ŲHigh polarity necessitates aqueous or polar organic solvents for biological formulation[2].

Comprehensive Toxicological Profile

The safety profile of an intermediate dictates the stringency of engineering controls required during synthesis and its therapeutic window.

In Vitro Cytotoxicity: Historically, cyclopentanetriol derivatives have demonstrated an exceptionally wide safety margin. In viral yield reduction assays utilizing CV-1 monkey kidney cells, 1,2,3-cyclopentanetriol-derived carbocyclic analogues exhibited 1 at concentrations exceeding 100 mg/mL in both actively growing and stationary-phase cells[1]. This lack of basal cytotoxicity is critical; it ensures that the antiviral efficacy observed downstream is a true mechanistic inhibition of the virus, rather than a false positive caused by host cell death.

In Vivo Predictive Toxicity: Quantitative Structure-Activity Relationship (QSAR) modeling and predictive toxicology place 1,2,3-cyclopentanetriol in toxicity Class VI. Compounds in this class are considered , with an estimated acute oral LD50 greater than 5000 mg/kg body weight. Consequently, systemic toxicity risks during accidental exposure are minimal, though standard laboratory precautions remain mandatory.

Safety Data Sheet (SDS) Directives

Despite its low systemic toxicity, the handling of 1,2,3-cyclopentanetriol must adhere to strict SDS guidelines to mitigate localized irritation and prevent environmental contamination.

Table 2: Standardized SDS Parameters

Hazard CategoryDirective / Mitigation Strategy
First-Aid Measures Eye/Skin Contact: Rinse thoroughly with pure water for at least 15 minutes. Wash skin with soap and water. Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[3].
Fire-Fighting Measures Emits 3 under fire conditions. Use water spray, dry chemical, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA)[3].
Handling & Storage Avoid inhalation of dust/aerosols. Store in a cool, well-ventilated area in tightly closed containers to prevent hygroscopic degradation[3].
Environmental Disposal Do not let product enter drains. Dispose via a licensed hazardous material disposal company, preferably through incineration equipped with an afterburner[3].

Self-Validating Protocol: In Vitro Cytotoxicity Screening

To independently verify the safety profile of a new batch of 1,2,3-cyclopentanetriol before API synthesis, we employ a self-validating MTT viability assay. This protocol is designed with internal causality: the use of an aqueous vehicle control validates the solvent's innocence, while a positive toxicity control validates the assay's sensitivity to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed CV-1 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Solubilization: Dissolve 1,2,3-cyclopentanetriol directly in sterile Phosphate-Buffered Saline (PBS). Causality Note: We specifically avoid DMSO for stock preparation because the compound's TPSA of 60.7 Ų ensures complete aqueous solubility. Using PBS eliminates solvent-induced background toxicity, ensuring any observed cell death is solely attributable to the compound. Filter sterilize through a 0.22 µm membrane.

  • Exposure Paradigm: Treat the cells with compound concentrations ranging from 1 mg/mL to 100 mg/mL. Include a PBS vehicle well (Negative Control) and a 10% DMSO-treated well (Positive Control).

  • Incubation: Incubate the treated plates for 48 hours.

  • Metabolic Readout (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality Note: The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals, providing a direct, quantifiable link between metabolic health and compound exposure.

  • Solubilization & Quantification: Aspirate the media and dissolve the formazan in 100 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Validation Check: The assay is only considered valid if the Positive Control shows <10% viability and the Negative Control shows >95% viability. Calculate the test compound viability relative to the Negative Control.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from toxicological validation to SDS generation and API application.

SafetyWorkflow Start 1,2,3-Cyclopentanetriol (CAS: 56772-27-1) InVitro In Vitro Cytotoxicity (CV-1 Cells, >100 mg/mL) Start->InVitro Cellular Assay InVivo In Vivo Toxicity (LD50 > 5000 mg/kg) Start->InVivo Predictive Modeling SDS SDS Generation (Class VI, Low Hazard) InVitro->SDS Validated Safe InVivo->SDS Non-fatal API API Synthesis (Antivirals/Antiplatelets) SDS->API Cleared for Scale-up Waste Waste Management (Incineration) SDS->Waste Disposal Protocol

Toxicological validation and SDS integration workflow for 1,2,3-cyclopentanetriol.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of cis-1,2,3-Cyclopentanetriol via Catalytic Osmium Tetroxide Dihydroxylation

Introduction: The Strategic Importance of Polyhydroxylated Cyclopentanes Polyhydroxylated carbocyclic scaffolds are foundational motifs in a myriad of biologically active molecules, including nucleoside analogues, carbas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Polyhydroxylated Cyclopentanes

Polyhydroxylated carbocyclic scaffolds are foundational motifs in a myriad of biologically active molecules, including nucleoside analogues, carbasugars, and various natural products. The precise spatial arrangement of hydroxyl groups is often critical for biological function, making stereocontrolled synthesis a paramount objective for researchers in medicinal chemistry and drug development.[1] The synthesis of cis-1,2,3-cyclopentanetriol, a vicinal triol, serves as an exemplary case study for a powerful and reliable transformation: the osmium tetroxide-catalyzed syn-dihydroxylation.

This guide provides an in-depth exploration of the synthesis of cis-1,2,3-cyclopentanetriol from the allylic alcohol, 2-cyclopenten-1-ol. We will dissect the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and emphasize the critical safety procedures required for handling osmium tetroxide. The narrative is designed to move beyond a simple recitation of steps, offering causal explanations for experimental choices to empower researchers to adapt and troubleshoot this essential synthetic method.

Mechanistic Principles & Rationale

The conversion of an alkene to a cis-1,2-diol via osmium tetroxide (OsO₄) is a cornerstone of organic synthesis, prized for its high stereospecificity and reliability.[2]

The [3+2] Cycloaddition Mechanism

The core of the reaction involves the interaction of the alkene's π-bond with osmium tetroxide. The widely accepted mechanism is a concerted [3+2] cycloaddition, where the alkene adds across two of the Os=O bonds.[2][3][4] This process forms a five-membered cyclic osmate ester intermediate.[5][6] Because the addition occurs in a single, concerted step from one face of the alkene, the geometry of the two new C-O bonds is exclusively syn (i.e., on the same side).[5][6][7] This intermediate is then hydrolyzed to release the 1,2-diol, leaving a reduced osmium species (Os(VI)).[2]

The Catalytic Cycle: The Upjohn Process

Due to the high cost and extreme toxicity of osmium tetroxide, using it in stoichiometric amounts is impractical for all but the smallest-scale reactions.[2][3] The Upjohn dihydroxylation provides an elegant solution by rendering the process catalytic in osmium.[4][8] This is achieved by including a stoichiometric co-oxidant, most commonly N-Methylmorpholine N-oxide (NMO).[5][9][10] NMO's role is to re-oxidize the reduced Os(VI) species back to the active Os(VIII) state (OsO₄), thus regenerating the catalyst and allowing the cycle to continue.[4][9] This strategy dramatically reduces the required amount of osmium tetroxide to a mere 1-2 mol%.[5]

Catalytic_Cycle Catalytic Cycle of Upjohn Dihydroxylation cluster_main cluster_regen Regeneration Loop OsO4 OsO4 (Os(VIII)) Osmate_Ester Cyclic Osmate Ester (Os(VI)) OsO4->Osmate_Ester [3+2] Cycloaddition Alkene Alkene (2-Cyclopenten-1-ol) Alkene->Osmate_Ester Diol cis-Diol (1,2,3-Cyclopentanetriol) Osmate_Ester->Diol Hydrolysis (H2O) OsVI Reduced Osmium (Os(VI)) Osmate_Ester->OsVI OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NMO->OsVI NMM NMM NMO->NMM Reduced

Catalytic cycle of the Upjohn dihydroxylation.
Stereochemical Considerations: Directed Dihydroxylation

When performing a dihydroxylation on an allylic alcohol like 2-cyclopenten-1-ol, the existing hydroxyl group exerts a powerful directing effect. The OsO₄ catalyst can coordinate to the substrate's hydroxyl group, leading to the delivery of the osmium and subsequent diol formation on the same face of the ring as the existing -OH group. This substrate-controlled delivery results in the formation of the all-cis-1,2,3-cyclopentanetriol as the major stereoisomer. This predictable stereochemical outcome is a significant advantage in synthetic planning.

Critical Safety Protocols for Osmium Tetroxide

Trustworthiness in science begins with safety. Osmium tetroxide is an acutely toxic, volatile solid that poses a severe health risk.[7] Its vapor can cause severe irritation to the respiratory tract and, most notably, can fix the corneal tissue of the eye, potentially leading to blindness.[11] Adherence to the following safety protocols is mandatory and non-negotiable.

HazardDescription & ConsequenceRequired Precaution
Extreme Inhalation Toxicity Vapors can cause headache, coughing, lung damage, and may be fatal.[11]ALWAYS work in a certified chemical fume hood.[11][12][13] Never work on an open bench.
Severe Eye Damage Vapor can "fix" the surface of the eye, causing corneal damage and potential blindness.[11] Symptoms may be delayed.Wear chemical splash goggles and a face shield.[14] Safety glasses are insufficient.
Volatility OsO₄ readily sublimes, creating a hazardous vapor at room temperature.[7]Keep containers tightly sealed.[14] Purchase as a pre-made solution in a solvent like tert-butanol if possible to avoid handling the solid.[13][14]
Skin Contact Can cause severe irritation, burns, and dermatitis.[11]Wear two pairs of nitrile gloves and a fully buttoned lab coat.[12][13] Change gloves frequently.

Handling and Decontamination:

  • Designated Area: Cordon off a specific area within the fume hood for OsO₄ use.[12][14]

  • Weighing: If handling the solid, do so entirely within the fume hood. Alternatively, tare a sealed vial, add the solid inside the hood, re-seal, and then weigh the vial outside the hood.[12]

  • Spills & Decontamination: Small spills inside a hood can be neutralized by covering with an absorbent material soaked in corn oil. The oil will turn black, indicating the reduction of OsO₄.[12][14] Contaminated glassware and surfaces should also be rinsed with corn oil or an aqueous sodium sulfite/bisulfite solution before removal from the hood.[3][12]

  • Waste: All OsO₄ waste, including contaminated consumables (pipette tips, gloves), is considered acutely hazardous waste and must be collected and disposed of according to institutional guidelines.[11][13]

Experimental Protocol: Synthesis of cis-1,2,3-Cyclopentanetriol

This protocol details the dihydroxylation of 2-cyclopenten-1-ol on a 5 mmol scale using the Upjohn procedure.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Cyclopenten-1-ol84.125.01.00.42 g
N-Methylmorpholine N-oxide (NMO)117.156.01.20.70 g
Osmium Tetroxide (OsO₄)254.230.050.01~1.25 mL of 2.5% soln in t-BuOH
Acetone---50 mL
Water---5 mL
Sodium Sulfite (Na₂SO₃)126.04--~2.0 g
Ethyl Acetate---~100 mL
Magnesium Sulfate (anhydrous)120.37--As needed
Brine (Saturated NaCl)---~20 mL
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-ol (0.42 g, 5.0 mmol) in a solvent mixture of acetone (50 mL) and water (5 mL).[3] Stir the solution at room temperature until the substrate is fully dissolved.

  • Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (0.70 g, 6.0 mmol).[3] Continue stirring until the NMO has completely dissolved. The solution should be clear and colorless.

  • Initiation of Reaction: Perform this step in a certified chemical fume hood. Carefully add the osmium tetroxide solution (1.25 mL of a 2.5 wt% solution in tert-butanol, 0.05 mmol) dropwise to the reaction mixture. The solution will gradually turn dark brown or black upon addition of the catalyst.[2][3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material (2-cyclopenten-1-ol). The reaction is typically complete within 12-24 hours.[2]

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath. Cautiously add solid sodium sulfite (approx. 2.0 g) in small portions.[2][3] Stir the resulting slurry vigorously for at least 1 hour. During this time, the dark color of the reaction should fade to a lighter brown or grey as the osmate ester is reduced.

  • Workup and Extraction:

    • Filter the mixture through a pad of Celite to remove the insoluble osmium salts, washing the pad with acetone.[2][3]

    • Transfer the filtrate to a separatory funnel. Most of the acetone can be removed beforehand using a rotary evaporator to reduce the total volume.

    • Extract the aqueous residue thoroughly with ethyl acetate (3 x 30 mL). The product, being a triol, will have some water solubility, so vigorous and repeated extractions are crucial.[2][15]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.[2][3]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude triol.[2][3]

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A polar eluent system, such as a gradient of 5-15% methanol in dichloromethane, is typically effective for separating the polar triol product.

Experimental_Workflow Experimental Workflow for Dihydroxylation Setup 1. Reaction Setup - Dissolve Substrate & NMO - Acetone/Water Solvent Initiate 2. Initiation - Add cat. OsO4 Solution - (In Fume Hood) Setup->Initiate Monitor 3. Monitoring - Stir at Room Temp - Track by TLC (12-24h) Initiate->Monitor Quench 4. Quenching - Cool to 0°C - Add Na2SO3 - Stir for 1h Monitor->Quench Workup 5. Workup - Filter through Celite - Extract with Ethyl Acetate - Wash & Dry Quench->Workup Purify 6. Purification - Concentrate Crude Product - Silica Gel Chromatography Workup->Purify Product Pure cis-1,2,3-Cyclopentanetriol Purify->Product

General experimental workflow for the synthesis.

Troubleshooting and Optimization

  • Issue: Reaction is sluggish or incomplete.

    • Cause: Inactive NMO (can be hygroscopic) or poor-quality OsO₄ solution.

    • Solution: Use freshly opened or properly stored NMO. Ensure the OsO₄ catalyst has not degraded. Gentle warming (to ~40°C) can sometimes accelerate the reaction, but this risks over-oxidation.

  • Issue: Low yield after workup.

    • Cause: The triol product is quite polar and may be lost to the aqueous phase during extraction.

    • Solution: Perform more extractions (e.g., 5-6 times) with ethyl acetate. Alternatively, a continuous liquid-liquid extraction setup can be used for optimal recovery. Saturating the aqueous layer with NaCl before extraction can also decrease the product's solubility in water.

  • Issue: Formation of α-hydroxy ketone byproducts.

    • Cause: Over-oxidation of the diol product. This can happen if the reaction is left for too long or at an elevated temperature.[15][16]

    • Solution: Monitor the reaction carefully by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

Conclusion

The catalytic syn-dihydroxylation of alkenes using the Upjohn procedure is a robust and highly stereospecific method for the synthesis of cis-1,2-diols. As demonstrated with the synthesis of cis-1,2,3-cyclopentanetriol from an allylic alcohol precursor, the reaction exhibits predictable, substrate-directed stereocontrol, making it an invaluable tool for constructing complex, polyhydroxylated molecules. By understanding the underlying mechanism and adhering strictly to the necessary safety protocols, researchers can confidently employ this transformation in the development of novel therapeutics and other advanced materials.

References

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • Dartmouth College Environmental Health and Safety. Osmium Tetroxide. Dartmouth College. [Link]

  • Columbia University Research. Osmium Tetroxide Handling Policy. Columbia University. [Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Osmium Tetroxide. Duke University. [Link]

  • Yale Environmental Health & Safety. Osmium Tetroxide. Yale University. [Link]

  • Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Wikipedia. N-Methylmorpholine N-oxide. Wikipedia. [Link]

  • Ataman Kimya. N-METHYLMORPHOLINE N-OXIDE. Ataman Kimya. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. Lab Safety Guideline: Osmium Tetroxide. UCLA. [Link]

  • Donohoe, T. J., et al. (2006). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. ACS Publications. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Ataman Kimya. [Link]

  • Buchler GmbH. Asymmetric Dihydroxylation. Buchler GmbH. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • MDPI. (2023, March 17). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • SciSpace. 1 Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. SciSpace. [Link]

  • Corey, E. J., et al. (1998). Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure. ACS Publications. [Link]

  • Donohoe, T. J., et al. (2002, October 25). Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. ACS Publications. [Link]

  • Wikipedia. Upjohn dihydroxylation. Wikipedia. [Link]

  • Griesbeck, A. G., & El-Idreesy, T. T. (1998). Amplified asymmetric dihydroxylation of a racemic cyclopentene. RSC Publishing. [Link]

  • Organic Chemistry Explained. Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Organic Chemistry Explained. [Link]

  • Organic Syntheses. CATALYTIC OSMIUM TETROXIDE OXIDATION OF OLEFINS: cis-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • European Patent Office. (2012, May 24). Synthesis of Aminocyclopentanetriol Derivatives.
  • De Kimpe, N., et al. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentanes. Organic Chemistry Portal. [Link]

  • De Kimpe, N., et al. (2013, August 19). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Comprehensive 1D and 2D NMR Characterization of 1,2,3-Cyclopentanetriol

Abstract 1,2,3-Cyclopentanetriol is a polyhydroxylated cycloalkane whose structural and stereochemical features are of significant interest in synthetic chemistry and drug development. Its characterization presents a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,2,3-Cyclopentanetriol is a polyhydroxylated cycloalkane whose structural and stereochemical features are of significant interest in synthetic chemistry and drug development. Its characterization presents a classic challenge due to potential signal overlap and the need for unambiguous assignment of its proton and carbon environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete structural elucidation of 1,2,3-cyclopentanetriol using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail field-proven protocols for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments and explain the causality behind experimental choices and data interpretation, culminating in a validated structural assignment.

Introduction: The Need for Rigorous Structural Verification

Polyhydroxylated carbocycles, such as 1,2,3-cyclopentanetriol, are fundamental structural motifs in many biologically active molecules and serve as valuable chiral building blocks.[1][2] Accurate determination of their constitution and relative stereochemistry is paramount for understanding their function and for quality control in synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful, non-destructive technique for elucidating the molecular structure of such compounds in solution.[3]

However, the structural similarity of the proton and carbon environments in symmetrical or nearly symmetrical molecules can lead to significant signal overlap in simple 1D spectra, making unambiguous assignment challenging.[3][4] This guide outlines a systematic workflow employing a combination of 1D and 2D NMR experiments to overcome these challenges, ensuring a high-confidence characterization of 1,2,3-cyclopentanetriol.

Foundational NMR Principles for Structural Elucidation

A multi-faceted NMR approach is necessary to build a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle.

  • ¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their chemical neighborhood (chemical shift), the number of protons in each environment (integration), and the number of adjacent protons (spin-spin splitting).[5]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of each carbon atom.[7] By running specific variants like DEPT-90 and DEPT-135, one can definitively distinguish between CH₃, CH₂, CH, and quaternary carbons.[8][9] This is superior to relying on off-resonance decoupling and provides clarity where ¹³C alone is ambiguous.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[10] This is invaluable for tracing proton connectivity networks, such as identifying adjacent CH-CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to.[10] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH).[11] This is the key experiment for assembling the complete carbon skeleton by connecting molecular fragments identified through COSY and HSQC.

Experimental Workflow and Protocols

A logical and systematic approach ensures that high-quality, interpretable data is acquired. The overall workflow is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg of 1,2,3-cyclopentanetriol in 0.6 mL D₂O tube Filter into 5mm NMR Tube prep->tube nmr_1d 1D NMR (¹H, ¹³C, DEPT-135, DEPT-90) tube->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Based on 1D results analysis_1d Assign Carbon Multiplicities & Proton Spin Systems nmr_2d->analysis_1d analysis_2d Correlate ¹H-¹H (COSY) ¹H-¹³C (HSQC) Long-Range ¹H-¹³C (HMBC) analysis_1d->analysis_2d elucidation Assemble Fragments & Confirm Connectivity analysis_2d->elucidation

Caption: Overall workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the NMR spectra is critically dependent on proper sample preparation.[12] For polyhydroxylated compounds like 1,2,3-cyclopentanetriol, using deuterium oxide (D₂O) as the solvent is highly advantageous. The labile hydroxyl (-OH) protons will exchange with deuterium, effectively removing their signals from the ¹H NMR spectrum and eliminating their coupling to adjacent protons, which greatly simplifies the spectrum.[13]

  • Weighing: Accurately weigh 5-10 mg of 1,2,3-cyclopentanetriol for ¹H and 2D experiments (20-30 mg is preferable for a high-quality ¹³C spectrum) into a clean, dry vial.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterium oxide (D₂O). Vortex the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for good spectral resolution.[15]

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any dust or undissolved particles.[15]

  • Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.

Protocols: 1D NMR Acquisition

These experiments provide the foundational data for the structural analysis.

Protocol 1: ¹H NMR Spectroscopy

  • Objective: To determine the number of proton environments, their chemical shifts, integrations, and coupling patterns.

  • Methodology:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Typical Parameters (500 MHz):

      • Pulse Program: zg30

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~3-4 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO signal (typically ~4.79 ppm).

Protocol 2: ¹³C and DEPT NMR Spectroscopy

  • Objective: To identify the number of unique carbon environments and determine the multiplicity (CH, CH₂) of each.

  • Methodology:

    • Use the same locked and shimmed sample.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum. In this experiment, CH signals will be positive, and CH₂ signals will be negative.[16]

    • Acquire a DEPT-90 spectrum. In this experiment, only CH signals will appear as positive peaks.[16]

    • Typical Parameters (125 MHz):

      • Pulse Program (¹³C): zgpg30

      • Pulse Program (DEPT): dept135, dept90

      • Spectral Width: ~200 ppm

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024 or more (for ¹³C, depending on concentration)

    • Process the data and reference the spectra appropriately (e.g., using an external standard or referencing to the solvent signal if a different solvent were used).

Protocols: 2D NMR Acquisition

These experiments establish the connectivity between atoms.

Protocol 3: COSY (¹H-¹H Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other (typically vicinal protons).

  • Methodology:

    • Load a standard gradient-enhanced COSY pulse program (e.g., cosygpmfqf on Bruker instruments).

    • Set the ¹H spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Typical Parameters (500 MHz):

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

    • Process the 2D data. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons.[10]

Protocol 4: HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

  • Objective: To correlate each proton with its directly attached carbon.

  • Methodology:

    • Load a standard gradient-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Typical Parameters (500 MHz):

      • ¹H Spectral Width (F2): ~10 ppm

      • ¹³C Spectral Width (F1): ~100-120 ppm (centered on the aliphatic region)

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 2-16

    • Process the 2D data. Cross-peaks will appear at the coordinates of a proton's chemical shift and its attached carbon's chemical shift.

Protocol 5: HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths as in the HSQC experiment.

    • Typical Parameters (500 MHz):

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

      • Long-range coupling delay (d6) optimized for ~8 Hz.

    • Process the data. Cross-peaks will connect protons to carbons that are 2 or 3 bonds away.

Data Interpretation and Structural Elucidation

For 1,2,3-cyclopentanetriol, we expect a specific set of signals. Assuming a cis- or trans- isomer with a plane of symmetry (e.g., all-cis), the molecule would have three unique carbon signals and three unique proton environments.

Expected Spectral Features:

  • ¹H NMR: Three distinct multiplets. Protons on carbons bearing hydroxyl groups (methine protons, H1/H2/H3) will be downfield (~3.5-4.5 ppm) compared to the methylene protons (H4/H5, ~1.5-2.5 ppm).[13][17]

  • ¹³C NMR: Three signals. The carbons attached to hydroxyls (C1/C2/C3) will be in the ~70-85 ppm range, while the methylene carbons (C4/C5) will be further upfield (~20-40 ppm).[10]

  • DEPT-135: The methine (CH) carbons will appear as positive signals, and the methylene (CH₂) carbons will appear as negative signals. This confirms the carbon types.[18]

  • COSY: Cross-peaks will reveal the connectivity: H1 will be coupled to H2 and H5; H2 will be coupled to H1 and H3; H3 will be coupled to H2 and H4; and H4 will be coupled to H3 and H5.

  • HSQC: Will provide direct one-bond correlations, definitively linking each proton signal to its corresponding carbon signal (e.g., H1 to C1, H4 to C4).

  • HMBC: This is crucial for confirming the ring structure. For example, the proton at H1 should show a correlation to C2 and C5, and the proton at H4 should show correlations to C3 and C5, confirming the five-membered ring.

Predicted NMR Data Summary
Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135Key COSY CorrelationsKey HMBC Correlations
C1/H1 ~4.0 - 4.2~75 - 80Positive (CH)H2, H5C2, C5, C3
C2/H2 ~3.8 - 4.0~80 - 85Positive (CH)H1, H3C1, C3, C4
C3/H3 ~4.0 - 4.2~75 - 80Positive (CH)H2, H4C2, C4, C1
C4/H4 ~1.6 - 2.0~30 - 35Negative (CH₂)H3, H5C3, C5, C2
C5/H5 ~1.6 - 2.0~30 - 35Negative (CH₂)H1, H4C1, C4, C2
Note: Chemical shifts are estimates and can vary based on stereochemistry and solvent conditions. The numbering is for assignment purposes.
Visualizing 2D NMR Correlations

Caption: Key 2D NMR correlations for structure assembly.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural characterization of 1,2,3-cyclopentanetriol can be achieved. This integrated approach allows researchers to move beyond simple spectral interpretation to a robust, evidence-based structural validation. The protocols and interpretive framework presented here serve as a reliable guide for the characterization of this and other complex polyhydroxylated molecules, ensuring scientific integrity in research and development.

References

  • University of Oxford. (n.d.). ¹³C NMR Spectroscopy. Retrieved from a relevant university chemistry resource.
  • JEOL Ltd. (n.d.). Measuring methods available and examples of their applications: ¹³C DEPT.
  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Jones, C. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In D. M. Whitfield (Ed.)
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 13). 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy.
  • The Royal Society of Chemistry. (2011). Supporting Information for a relevant publication.
  • Mouffok, S., et al. (2012). Supporting Information: Chemical constituents of Centaurea omphalotricha.
  • National Center for Biotechnology Information. (n.d.). Cyclopentane-1,2,3-triol. PubChem Compound Database. Retrieved from [Link]

  • Duddeck, H. (2012). NMR of carbohydrates. In Nuclear Magnetic Resonance (Vol. 43). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • D'Andrea, F., & D'Auria, M. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Magnetic Resonance in Chemistry, 60(3), 299-319.
  • JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • A source providing examples of ¹H and ¹³C NMR spectra.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • A source providing examples of 2D NMR analysis of cyclopentane deriv
  • Widmalm, G. (2013). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Doctoral Thesis, Swedish University of Agricultural Sciences.
  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Al-Tel, T. H., et al. (2019).
  • NextSDS. (n.d.). 1,2,3-Cyclopentanetriol, 4-amino-5-methyl-, (1S,2S,3S,4R,5S)- (9CI).
  • A source providing examples of NMR data for nitro-cyclopentane deriv
  • de Oliveira, D. B., et al. (2009). Stereochemistry of 16a-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules, 14(2), 701-711.
  • Delso, I., et al. (2022).
  • PubMed. (2022, January 4). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [Link]

  • ResearchGate. (2022, January). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides.
  • A source providing examples of 2D NMR correl
  • A source outlining tasks in NMR data analysis for n
  • A source discussing quantitative NMR of steroid formul
  • A source showing NMR titr
  • A source describing the cyclopentanophenanthrene ring system.

Sources

Method

Application Note: Utilizing 1,2,3-Cyclopentanetriol as a Chiral Scaffold for Carbocyclic Nucleoside Synthesis

Introduction & Mechanistic Rationale Carbocyclic nucleosides (carbanucleosides) represent a highly potent class of antiviral and antineoplastic agents. By replacing the endocyclic oxygen of the traditional ribofuranose s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbocyclic nucleosides (carbanucleosides) represent a highly potent class of antiviral and antineoplastic agents. By replacing the endocyclic oxygen of the traditional ribofuranose sugar ring with a methylene unit, the resulting cyclopentane core confers profound resistance against enzymatic degradation by cellular hydrolases and phosphorylases[1]. This structural modification prevents the cleavage of the glycosidic bond, drastically improving the pharmacokinetic half-life of the therapeutic agent.

Recent extreme-condition stability studies have demonstrated that while traditional nucleosides rapidly degrade, specific cyclopentane-based nucleoside analogs (such as adenine-cyclopentane) remain remarkably stable even in 98% w/w sulfuric acid for over two weeks, resisting carbocation-mediated cleavage[2].

1,2,3-Cyclopentanetriol serves as an optimal chiral or racemic precursor for these molecules. It inherently possesses the dense stereochemical array required to mimic the 2',3'-hydroxyls of natural ribose—a structural feature strictly necessary for the molecule to be recognized by viral polymerases and target enzymes like S-adenosyl-L-homocysteine (AdoHcy) hydrolase[3].

Synthetic Strategy & Workflow

The synthesis of biologically active carbanucleosides, such as 5'-noraristeromycin and neplanocin A analogs, from 1,2,3-cyclopentanetriol relies on a highly controlled sequence of selective protections, stereoinversions, amination, and base coupling.

A critical intermediate in this pathway is 4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol [4]. By locking the cis-diol configuration with an acetonide group, the remaining hydroxyl group can be stereoselectively converted into an amine. This primary amine acts as the foundational anchoring point for the linear construction of a purine or pyrimidine heterocyclic base, avoiding the steric hindrance and poor yields associated with direct SN2 coupling of pre-formed bulky nucleobases.

SyntheticWorkflow N1 1,2,3-Cyclopentanetriol (Chiral Precursor) N2 Acetonide Protection (2,3-O-isopropylidene) N1->N2 Acetone, H+ N3 C4 Amination (Stereoselective Inversion) N2->N3 Mitsunobu / Azide Reduction N4 Heterocyclic Base Assembly (Purine/Pyrimidine) N3->N4 Base Construction N5 Global Deprotection (Acidic Cleavage) N4->N5 TFA / H2O N6 Carbocyclic Nucleoside (e.g., 5'-Noraristeromycin) N5->N6 HPLC Purification

Workflow for carbocyclic nucleoside synthesis from 1,2,3-cyclopentanetriol.

Experimental Protocols

The following self-validating protocols outline the transformation of 1,2,3-cyclopentanetriol into a functionalized carbocyclic nucleoside analog. Each step incorporates specific mechanistic controls to ensure stereochemical fidelity and high yields.

Protocol A: Selective Acetonide Protection of 1,2,3-Cyclopentanetriol

Objective: Selectively protect the cis-diol to leave the C4-hydroxyl available for functionalization. Causality: The acetonide protecting group locks the 2,3-hydroxyls, preventing unwanted side reactions or epimerization during the subsequent amination step.

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 1,2,3-cyclopentanetriol (1.0 eq) and anhydrous acetone (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq) to the solution. Note: This reagent acts as a water scavenger to drive the thermodynamic equilibrium toward acetonide formation.

  • Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Stir the reaction mixture at room temperature for 4–6 hours.

  • In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system. Stain with KMnO₄. The disappearance of the highly polar triol spot validates complete protection.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizing the acid catalyst immediately prevents reversible acetonide deprotection during workup. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-1,2,3-cyclopentanetriol.

Protocol B: Stereoselective Amination via Mitsunobu-Azidation and Reduction

Objective: Convert the free C4-hydroxyl into a primary amine with strict stereochemical control[4]. Causality: The amino group is the critical linkage point for the nucleobase. Using Mitsunobu conditions ensures a clean SN2 inversion of the C4 stereocenter, matching the necessary spatial orientation for biological activity.

  • Mitsunobu Azidation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C. Add triphenylphosphine (PPh₃, 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq).

  • Activation: Dropwise add diethyl azodicarboxylate (DEAD, 1.2 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture and isolate the intermediate azide via flash column chromatography (silica gel, Hexane/EtOAc gradient) to remove triphenylphosphine oxide byproducts.

  • Reduction: Dissolve the purified azide in methanol and add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas (1 atm) and stir vigorously for 4 hours at room temperature.

  • Filtration: Filter the suspension through a Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield 4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol.

Protocol C: Purine Base Construction and Global Deprotection

Objective: Build the adenine nucleobase directly onto the primary amine to form a 5'-noraristeromycin analog[3]. Causality: Linear, step-wise construction of the base on the cyclopentylamine avoids the severe steric hindrance and low yields that occur when attempting to directly couple a fully-formed, bulky purine base onto a secondary carbon.

  • Pyrimidine Coupling: React the primary amine (1.0 eq) with 5-amino-4,6-dichloropyrimidine (1.1 eq) in n-butanol containing triethylamine (2.0 eq). Reflux for 24 hours to form the secondary amine intermediate.

  • Imidazole Cyclization: Treat the intermediate with triethyl orthoformate (5.0 eq) and a catalytic amount of concentrated HCl. Stir at 80 °C for 12 hours to close the five-membered imidazole ring, forming a chloropurine derivative.

  • Amination of the Base: Transfer the intermediate to a sealed pressure tube. Add saturated methanolic ammonia and heat at 100 °C for 18 hours. Causality: The high pressure and temperature drive the nucleophilic aromatic substitution, converting the chloro group to an amino group (completing the adenine base).

  • Global Deprotection: Cool the vessel, concentrate the solvent, and resuspend the residue in 1M HCl in methanol. Stir at room temperature for 2 hours to cleave the acetonide protecting group.

  • Final Isolation: Neutralize with basic resin, filter, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient) to yield the pure carbocyclic nucleoside.

Quantitative Data & Biological Activity

The structural substitution of the oxygen atom with a methylene group drastically alters the chemical stability and pharmacological profile of the nucleoside. Table 1 summarizes the quantitative stability metrics and antiviral efficacy of various carbocyclic analogs synthesized via cyclopentanetriol-derived pathways.

Table 1: Quantitative Stability and Antiviral Activity of Carbocyclic Nucleoside Analogs

Compound / AnalogTarget Virus / ConditionQuantitative MetricMechanistic ObservationRef
Adenine Cyclopentane (A1) 98% w/w Sulfuric Acid~4% degradation (2 weeks)Highly stable C-N bond; resists carbocation-mediated cleavage.[2]
Cytosine Cyclopentane (C1) 98% w/w Sulfuric AcidRapid degradation (<1 day)C-N bond breaks readily, releasing soluble cytosine.[2]
1,2,3-Triazole Analog (17c) Vaccinia VirusEC₅₀ = 0.4 µMPotent viral replication inhibition via polymerase interference.[5]
1,2,3-Triazole Analog (17c) SARS-CoVEC₅₀ = 47 µMModerate broad-spectrum antiviral activity.[5]
(+/-)-5'-Noraristeromycin Human Cytomegalovirus (HCMV)Broad-spectrum inhibitionPotent inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[3]

References

  • Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid MDPI - Life URL:[Link][2]

  • Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design Journal of Medicinal Chemistry (PubMed) URL:[Link][3]

  • Synthesis of Aminocyclitols by Intramolecular Reductive Coupling of Carbohydrate Derived δ- and ε-Functionalized Oxime Ethers Promoted by Tributyltin Hydride or Samarium Diiodide The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads ResearchGate URL:[Link][1]

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS Journal of Medicinal Chemistry (PubMed) URL:[Link][5]

Sources

Application

enzymatic kinetic resolution of 1,2,3-cyclopentanetriol enantiomers

Application Note: Enzymatic Kinetic Resolution of 1,2,3-Cyclopentanetriol Enantiomers for Carbocyclic Nucleoside Synthesis Introduction & Strategic Context Carbocyclic nucleosides—where a robust methylene group replaces...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of 1,2,3-Cyclopentanetriol Enantiomers for Carbocyclic Nucleoside Synthesis

Introduction & Strategic Context

Carbocyclic nucleosides—where a robust methylene group replaces the labile oxygen atom of the furanose ring—exhibit exceptional resistance to phosphorylases while maintaining potent antiviral and antineoplastic activities[1]. Molecules such as (-)-aristeromycin and (-)-neplanocin A rely heavily on the availability of enantiopure cyclopentyl building blocks[2]. The enzymatic kinetic resolution of racemic 1,2,3-cyclopentanetriol derivatives via lipase-catalyzed transesterification provides an elegant, highly scalable, and environmentally benign route to these critical precursors[3].

Mechanistic Principles & Causality

As application scientists, we must understand why specific reaction conditions dictate stereochemical outcomes. The kinetic resolution of 1,2,3-cyclopentanetriol derivatives operates on the principle of differential transition-state stabilization within the enzyme's active site.

  • Biocatalyst Selection & Active Site Dynamics: Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are the preferred biocatalysts for cyclopentyl systems[4]. Their active sites feature a highly conserved Ser-His-Asp catalytic triad. The stereoselectivity arises from the steric constraints of the enzyme's chiral pocket, which preferentially accommodates the transition state of one enantiomer (typically the (1R,2S,3R) -isomer) over the other, leading to vastly different reaction rates ( kfast​≫kslow​ ).

  • Thermodynamic Driving Force: Vinyl acetate is universally selected as the acyl donor. The causality here is strictly thermodynamic: the byproduct of the transesterification is vinyl alcohol, which instantly and irreversibly tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis or transesterification of the product) and eliminates product inhibition, driving the reaction to precisely 50% conversion—the theoretical maximum for an ideal kinetic resolution.

  • Solvent Causality: Non-polar to slightly polar aprotic solvents (e.g., MTBE, THF) are utilized. Water must be strictly excluded (kept <0.1%) to prevent competitive hydrolysis of the acyl donor or the newly formed chiral ester, which would severely erode the enantiomeric excess ( ee ).

Workflow Visualization

EnzymaticResolution Racemic Racemic 1,2,3-Cyclopentanetriol Derivative Reaction Kinetic Resolution (Transesterification) Racemic->Reaction Enzyme Lipase (CALB/PCL) Enzyme->Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction ChiralEster Fast Enantiomer (Chiral Acetate) Reaction->ChiralEster k_fast ChiralAlcohol Slow Enantiomer (Chiral Alcohol) Reaction->ChiralAlcohol k_slow Purification Silica Gel Chromatography ChiralEster->Purification ChiralAlcohol->Purification

Fig 1: Workflow for the enzymatic kinetic resolution of cyclopentanetriol derivatives.

Experimental Protocol: Self-Validating Kinetic Resolution

Target: Resolution of racemic 4-O-benzyl-2,3-O-isopropylidene-1,2,3-cyclopentanetriol.

Materials & Reagents:

  • Racemic substrate: 4-O-benzyl-2,3-O-isopropylidene-1,2,3-cyclopentanetriol (10.0 g, ~38 mmol)

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435) (1.0 g, 10% w/w)

  • Acyl Donor: Vinyl acetate (10.5 mL, 3.0 equiv), freshly distilled

  • Solvent: Anhydrous Methyl tert-butyl ether (MTBE) (100 mL)

  • Internal Standard: Dodecane (for GC monitoring)

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add the racemic substrate (10.0 g) and dissolve it in 100 mL of anhydrous MTBE. Rationale: MTBE provides optimal substrate solubility while maintaining the structural integrity of the lipase's essential hydration shell.

  • Acyl Donor Addition: Inject 10.5 mL of vinyl acetate into the solution. Add 100 µL of dodecane as an internal standard for quantitative GC analysis.

  • Initiation: Add 1.0 g of Novozym 435. Critical Step: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme beads. Instead, use a temperature-controlled orbital shaker set to 150 rpm at 30°C.

  • Reaction Monitoring (Self-Validation): Withdraw 50 µL aliquots every 2 hours. Filter through a short pad of Celite to remove the enzyme, dilute with hexane, and analyze via Chiral GC (using a Cyclodextrin-based capillary column). Monitor the conversion ( c ) and the enantiomeric excess of the product ( eep​ ) and substrate ( ees​ ). The reaction is a self-validating system when c=ees​/(ees​+eep​) . Stop the reaction exactly when conversion reaches 49-50% to ensure maximum enantiopurity of the remaining alcohol.

  • Termination & Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with MTBE (2 × 20 mL). The enzyme can be stored in a desiccator and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Separation: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Eluent gradient: Hexane/Ethyl Acetate 8:2 to 1:1). The fast-reacting enantiomer (chiral acetate) elutes first ( Rf​≈0.6 ), followed by the highly pure slow-reacting enantiomer (chiral alcohol) ( Rf​≈0.3 ).

Quantitative Data & Optimization Matrix

To guide process development, the following table summarizes the performance of various lipases and conditions for the resolution of 1,2,3-cyclopentanetriol derivatives.

BiocatalystSolventAcyl DonorTemp (°C)Time (h)Conversion (%) ees​ (Alcohol) eep​ (Acetate)E-value
CALB (Novozym 435) MTBEVinyl Acetate301249.5>99%98%>200
CALB (Novozym 435) THFVinyl Acetate301848.095%97%150
PCL (Lipase PS) NeatVinyl Acetate252451.0>99%92%85
PPL (Porcine Pancreas) MTBEVinyl Acetate304815.012%45%3

Note: The E-value (Enantiomeric ratio) is the definitive metric for kinetic resolution efficiency. An E-value > 100 indicates an excellent resolution suitable for commercial scale-up.

References

  • Marco-Contelles, J., & Rodríguez-Fernández, M. (1997). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Tetrahedron: Asymmetry, 8(13), 2249-2256. Available at:[Link]

  • Wang, P., Agrofoglio, L. A., Newton, M. G., & Chu, C. K. (1998). Enantioselective synthesis of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A by a chemicoenzymatic approach. Journal of the American Chemical Society. Available at:[Link]

  • Patil, S. D., Schneller, S. W., Hosoya, M., Snoeck, R., Andrei, G., Balzarini, J., & De Clercq, E. (1992). The synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design. Journal of Medicinal Chemistry. Available at:[Link]

  • Nunes, J. P. M., Veiros, L. F., Vaz, P. D., & Caddick, S. (2011). An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A. Tetrahedron. Available at:[Link]

Sources

Method

Application Note: Regioselective Protecting Group Strategies for 1,2,3-Cyclopentanetriol Scaffolds in Drug Discovery

Introduction and Strategic Rationale The 1,2,3-cyclopentanetriol motif is a privileged carbocyclic scaffold in medicinal chemistry. It forms the structural core of numerous bioactive natural products and synthetic therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,2,3-cyclopentanetriol motif is a privileged carbocyclic scaffold in medicinal chemistry. It forms the structural core of numerous bioactive natural products and synthetic therapeutics, most notably the antiviral carbocyclic nucleosides neplanocin A and aristeromycin (), as well as potent glycosidase inhibitors such as mannostatin A ().

The primary synthetic challenge in utilizing this scaffold is the precise, regioselective differentiation of three contiguous secondary hydroxyl groups. Because these hydroxyls reside on a relatively rigid five-membered ring, their reactivity is dictated heavily by their relative stereochemistry (cis vs. trans relationships) and the resulting steric environment. This application note details field-proven, causality-driven strategies for the orthogonal protection of 1,2,3-cyclopentanetriols, providing self-validating protocols to ensure high yield and stereochemical fidelity.

Mechanistic Principles of Regioselection

To achieve orthogonal protection, chemists must exploit the thermodynamic and kinetic differences between the hydroxyl groups.

  • Thermodynamic Control via Acetalization: When dealing with a cis,trans-isomer of 1,2,3-cyclopentanetriol, the cis-1,2-diol pair can be selectively protected over the trans-1,2-diol using 2,2-dimethoxypropane (DMP) under acidic conditions. The causality here is purely thermodynamic: a cis-fused 5,5-bicyclic system (the cyclopentane ring fused to the newly formed dioxolane ring) exhibits significantly lower torsional strain than a trans-fused 5,5-system.

  • Steric Shielding of Isolated Hydroxyls: Once the cis-diol is masked as an acetonide, the remaining free hydroxyl is sterically encumbered. While small silyl groups like trimethylsilyl (TMS) are generally too labile to survive multi-step synthetic sequences (), bulky silyl ethers such as tert-butyldiphenylsilyl (TBDPS) provide robust, regioselective protection. The massive steric bulk of the tert-butyl and phenyl groups prevents unwanted silyl migration (a common issue with contiguous polyols) and withstands harsh downstream conditions.

  • Kinetic Control via Stannylene Acetal Activation: For all-cis-cyclopentanetriols, standard acetalization often yields a statistical mixture of products. Here, stannylene acetal chemistry offers exquisite kinetic control. Refluxing the triol with dibutyltin oxide (Bu₂SnO) forms a cyclic stannylene intermediate. The tin atom coordinates with the oxygen atoms, selectively enhancing the nucleophilicity of the hydroxyl group occupying a pseudo-equatorial position due to the specific coordination geometry of the Sn(IV) center. This allows for highly regioselective electrophilic attack, such as monobenzylation ().

Workflow and Decision Matrix

G Start 1,2,3-Cyclopentanetriol Stereochemistry Analysis CisTrans cis,trans-Isomer (One cis-1,2-diol pair) Start->CisTrans AllCis all-cis-Isomer (Two cis-1,2-diol pairs) Start->AllCis Acetonide 1. Kinetically Controlled Acetalization (DMP, pTsOH) Yields 1,2-O-Isopropylidene CisTrans->Acetonide Stannylene 1. Stannylene Acetal (Bu2SnO, PhMe, reflux) Activates equatorial-like OH AllCis->Stannylene Silyl 2. Steric Shielding (TBDPSCl, Imidazole) Protects isolated C3-OH Acetonide->Silyl Orthogonal Orthogonally Protected Cyclopentane Core Silyl->Orthogonal MonoBn 2. Electrophilic Attack (BnBr, CsF) Yields 1-O-Benzyl-2,3-diol Stannylene->MonoBn MonoBn->Orthogonal

Decision tree for the regioselective protection of 1,2,3-cyclopentanetriol based on stereochemistry.

Quantitative Comparison of Protecting Group Strategies

The following table summarizes the expected outcomes, yields, and cleavage conditions for the primary protection strategies applied to the 1,2,3-cyclopentanetriol core.

StrategyReagentsPrimary TargetYieldRegioselectivity RatioCleavage Conditions
Acetonide DMP, pTsOH (cat.)cis-1,2-diol85–95%>99:1 (cis:trans)TFA/H₂O (4:1) or HCl/MeOH
Bulky Silylation TBDPSCl, ImidazoleIsolated 3-OH90–98%>95:5 (3-OH:2-OH)TBAF (1.0 M in THF)
Stannylene Acetal 1. Bu₂SnO 2. BnBr, CsFEquatorial-like OH75–85%8:1 to 15:1H₂, Pd/C (10%), MeOH

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., thermodynamic equilibration, stoichiometric water removal) is actively confirmed by the operator during the workflow.

Protocol 1: Regioselective 1,2-O-Isopropylidenation of (cis,trans)-1,2,3-Cyclopentanetriol

Objective: Thermodynamically driven protection of the cis-diol pair.

  • Reaction Setup: Suspend the (cis,trans)-1,2,3-cyclopentanetriol (10.0 mmol) in a mixture of anhydrous acetone (20 mL) and 2,2-dimethoxypropane (DMP, 5.0 eq, 50.0 mmol) under an argon atmosphere.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.05 eq, 0.5 mmol). The suspension will gradually clear as the reaction shifts toward the soluble acetonide product. Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄ stain). The highly polar starting triol remains at the baseline ( Rf​ ~ 0.0), while the acetonide product migrates to Rf​ ~ 0.45. The absence of baseline material validates complete conversion.

  • Quench and Workup: Quench the acid catalyst by adding triethylamine (Et₃N, 1.0 mmol) to prevent acetal migration or hydrolysis during concentration. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (20 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Confirm regiochemistry via ¹H NMR (CDCl₃). The successful formation of the cis-acetonide is validated by the appearance of two distinct, sharp singlets at ~1.30 ppm and ~1.45 ppm (the non-equivalent isopropylidene methyl groups). The two methine protons attached to the acetonide ring will shift downfield relative to the free C3-methine proton.

Protocol 2: Orthogonal Silylation of the Remaining C3-Hydroxyl

Objective: Steric shielding of the isolated secondary alcohol.

  • Reaction Setup: Dissolve the 1,2-O-isopropylidene intermediate from Protocol 1 (8.0 mmol) in anhydrous DMF (15 mL) under argon.

  • Reagent Addition: Add imidazole (2.5 eq, 20.0 mmol) and stir until dissolved. Dropwise, add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq, 9.6 mmol) via syringe. Stir at room temperature for 12 hours. Causality note: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silylpyridinium-like intermediate.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The massive lipophilicity of the TBDPS group will push the product Rf​ to ~0.8.

  • Workup: Dilute the reaction with diethyl ether (100 mL) and wash extensively with water (3 × 30 mL) to remove DMF and imidazole salts. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint 2 (MS/NMR): Mass spectrometry will validate the exact mass addition of 238 Da. ¹H NMR will show a massive integration of aromatic protons (10H, ~7.3–7.7 ppm) and a sharp singlet for the tert-butyl group (9H, ~1.05 ppm).

Protocol 3: Stannylene Acetal-Mediated Regioselective Monobenzylation

Objective: Kinetic activation of the pseudo-equatorial hydroxyl in an all-cis-cyclopentanetriol.

  • Stannylene Formation: Suspend all-cis-1,2,3-cyclopentanetriol (5.0 mmol) and dibutyltin oxide (Bu₂SnO, 1.05 eq, 5.25 mmol) in anhydrous toluene (40 mL).

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 3 hours.

  • Self-Validation Checkpoint 1 (Physical Observation): The reaction is a self-validating system; the initially cloudy suspension of Bu₂SnO will become completely homogenous, and exactly one equivalent of water will collect in the Dean-Stark trap, confirming the quantitative formation of the cyclic stannylene acetal.

  • Electrophilic Attack: Cool the reaction to room temperature and concentrate under reduced pressure to remove toluene. Redissolve the stannylene intermediate in anhydrous DMF (20 mL). Add Cesium Fluoride (CsF, 2.0 eq, 10.0 mmol) and Benzyl Bromide (BnBr, 1.1 eq, 5.5 mmol). Stir at 60 °C for 8 hours. Causality note: CsF coordinates with the tin atom, increasing the nucleophilicity of the oxygen and driving the displacement of the bromide.

  • Workup and Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Confirm regiochemistry via ¹H NMR: look for the characteristic AB quartet of the benzylic CH₂ protons (~4.5–4.7 ppm) and verify that only one cyclopentyl methine proton has shifted significantly downfield, confirming monobenzylation rather than polyalkylation.

References

  • Marco-Contelles, J., & Rodríguez-Fernández, M. (1997). "1,2,3-cyclopentanetriol: synthesis of (1S,2R,3S,4R)-4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol." Tetrahedron: Asymmetry, 8(13), 2249-2256. URL:[Link]

  • Kuntz, D. A., et al. (2014). "The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A." Journal of Biological Chemistry, 283(34), 23330-23338. URL:[Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry (12th Edition). John Wiley & Sons. URL: [Link]

  • Zheng, Y., et al. (2015). "Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors." Journal of Medicinal Chemistry, 58(19), 7683-7694. URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Synthesis of 1,2,3-Cyclopentanetriol Precursors from Cyclopentadiene

Introduction: The Significance of the Cyclopentanetriol Scaffold The cyclopentane ring, particularly when polyhydroxylated, is a privileged scaffold in medicinal chemistry and drug development. 1,2,3-Cyclopentanetriol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyclopentanetriol Scaffold

The cyclopentane ring, particularly when polyhydroxylated, is a privileged scaffold in medicinal chemistry and drug development. 1,2,3-Cyclopentanetriol and its derivatives are core structural motifs in a class of compounds known as carbocyclic nucleosides. These analogues, where the ribose sugar's oxygen is replaced by a methylene group, exhibit a broad spectrum of biological activities, including potent antiviral and anticancer properties.[1][2][3] Their enhanced metabolic stability compared to natural nucleosides makes them compelling targets for therapeutic agent development.

Cyclopentadiene, a readily available and inexpensive byproduct of petroleum cracking, serves as an ideal starting material for the synthesis of these complex molecules.[4][5] Its inherent reactivity as a conjugated diene allows for a variety of transformations, including cycloadditions and oxidations, to build the necessary functionality on the five-membered ring. This guide provides a detailed technical overview and actionable protocols for the strategic preparation of key 1,2,3-cyclopentanetriol precursors, focusing on stereocontrolled methodologies suitable for research and development laboratories.

Overall Synthetic Strategy: From Diene to Triol Precursor

The primary challenge in synthesizing 1,2,3-cyclopentanetriol from cyclopentadiene is the controlled, stereoselective introduction of three hydroxyl groups. A direct, one-pot trifunctionalization is generally not feasible. Therefore, a multi-step approach is required, proceeding through a key intermediate: cis-cyclopentene-3,5-diol . This molecule is an ideal precursor as it already contains two of the required hydroxyl groups in a defined cis relationship and possesses a double bond perfectly positioned for a subsequent stereoselective dihydroxylation to install the final two hydroxyl groups, yielding the target 1,2,3-triol arrangement.

The overall workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Monomer Preparation cluster_1 Stage 2: Precursor Synthesis cluster_2 Stage 3: Final Functionalization DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) DCPD->CPD  Retro-Diels-Alder (Cracking) Endoperoxide Cyclopentadiene Endoperoxide CPD->Endoperoxide  Photooxidation [¹O₂, Sensitizer] Precursor cis-Cyclopentene-3,5-diol Endoperoxide->Precursor  Reduction [e.g., Na₂SO₃] Triol cis,cis-1,2,3-Cyclopentanetriol Precursor->Triol  syn-Dihydroxylation [e.g., OsO₄, NMO]

Caption: High-level workflow from Dicyclopentadiene to the target triol.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Cyclopentadiene Monomer

Causality: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction to form dicyclopentadiene (DCPD).[6][7] To use it as a reagent, this process must be reversed. The retro-Diels-Alder reaction is thermally driven; heating DCPD cracks it back to the volatile monomer, which can be collected by distillation.[8][9] This freshly prepared monomer is crucial for subsequent reactions and must be used immediately or stored at very low temperatures (-78 °C) to prevent re-dimerization.[9]

Procedure:

  • Set up a fractional distillation apparatus with a heating mantle, a 250 mL round-bottom flask (the "cracking flask"), a fractionating column packed with glass rings or steel wool, a condenser, and a receiving flask.

  • Crucially, the receiving flask must be cooled in a dry ice/acetone bath (-78 °C) to collect the volatile cyclopentadiene and prevent immediate re-dimerization. [8]

  • Charge the cracking flask with 100 mL of commercial dicyclopentadiene and a few boiling chips.

  • Slowly heat the cracking flask to approximately 170-180 °C. The DCPD will begin to crack, and the lower-boiling cyclopentadiene monomer (b.p. 41 °C) will distill over.

  • Collect the distillate until the desired amount is obtained or the volume in the cracking flask is significantly reduced. The process is typically slow.

  • The collected cyclopentadiene will be a clear, colorless liquid. It should be kept in the dry ice bath and used for the next step as soon as possible.

ParameterValueNotes
Starting MaterialDicyclopentadieneTechnical grade is sufficient.
Cracking Temp.170-180 °CAllows for efficient retro-Diels-Alder.
Monomer B.P.~41 °CDistills as it forms.
Collection Temp.-78 °CCritical to prevent re-dimerization.
Expected Yield Variable Depends on efficiency of distillation.
Protocol 2: Synthesis of cis-Cyclopentene-3,5-diol

Causality: This protocol utilizes a [4+2] cycloaddition reaction between cyclopentadiene and singlet oxygen (¹O₂). Singlet oxygen acts as the dienophile. It is generated in situ by irradiating a photosensitizer (e.g., Rose Bengal) in the presence of triplet oxygen (O₂).[10] The resulting endoperoxide is a strained bicyclic intermediate that can be readily reduced to the target cis-diol. The stereochemistry is controlled by the concerted nature of the cycloaddition, which forces both C-O bonds to form on the same face of the original diene.

Procedure:

  • In a 500 mL three-necked flask equipped with a gas inlet tube, a low-temperature thermometer, and a stopper, dissolve 6.6 g (0.1 mol) of freshly prepared cyclopentadiene in 250 mL of methanol.

  • Add approximately 50 mg of Rose Bengal as a photosensitizer.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, bubble a steady stream of dry oxygen gas through the solution.

  • Simultaneously, irradiate the flask with a 150W tungsten lamp placed close to the flask wall. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-3 hours), stop the oxygen flow and irradiation.

  • In a separate beaker, prepare a solution of 15 g of sodium sulfite (Na₂SO₃) in 50 mL of water.

  • Slowly add the sodium sulfite solution to the cold reaction mixture. This reduces the endoperoxide. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution continuously with ethyl acetate for 24 hours using a liquid-liquid extractor.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure cis-cyclopentene-3,5-diol.

ParameterValueNotes
ReactantsCyclopentadiene, O₂Freshly cracked CPD is essential.
SolventMethanolSuitable for low-temperature reaction.
SensitizerRose BengalGenerates ¹O₂ upon irradiation.
Temperature-78 °CMinimizes side reactions.
Reducing AgentSodium SulfiteReduces the endoperoxide to the diol.
Expected Yield ~50-60% Based on similar reported syntheses.[10]
Protocol 3: syn-Dihydroxylation to cis,cis-1,2,3-Cyclopentanetriol

Causality: The final step is the syn-dihydroxylation of the double bond in cis-cyclopentene-3,5-diol. The classic and most reliable method for this is the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1][2] The mechanism involves the formation of a cyclic osmate ester intermediate, which ensures that both new hydroxyl groups are delivered to the same face (syn) of the double bond. The existing cis-hydroxyl groups on the ring can exert a directing effect, often leading to the formation of the all-cis triol as the major product.[11][12]

G cluster_0 Mechanism Overview start cis-Cyclopentene-3,5-diol + OsO₄ intermediate Cyclic Osmate Ester (Intermediate) start->intermediate [3+2] Cycloaddition product cis,cis-1,2,3-Cyclopentanetriol + Os(VI) intermediate->product Hydrolysis recycle Os(VI) + NMO → OsO₄ + NMM product->recycle Catalyst Regeneration

Caption: Key steps in the OsO₄-catalyzed dihydroxylation.

Procedure:

  • Safety Warning: Osmium tetroxide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Dissolve 1.0 g (10 mmol) of cis-cyclopentene-3,5-diol in a mixture of 20 mL acetone and 5 mL water in a 100 mL round-bottom flask.

  • Add 1.3 g (11 mmol) of N-methylmorpholine N-oxide (NMO).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2 mL of a 2.5 wt% solution of OsO₄ in tert-butanol (this provides the catalytic amount of osmium). The solution should turn dark brown/black.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a small scoop (approx. 2 g) of sodium bisulfite (NaHSO₃) and stir for 30 minutes. The color should lighten.

  • Filter the mixture through a pad of Celite to remove the black osmium salts, washing the pad with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Add saturated sodium chloride solution (brine) to the remaining aqueous layer and extract multiple times with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude triol, which can be purified by recrystallization or column chromatography.

ParameterValueNotes
Substratecis-Cyclopentene-3,5-diolThe key precursor.
CatalystOsmium Tetroxide (OsO₄)Highly toxic; handle with extreme care.
Co-oxidantNMORegenerates the OsO₄ catalyst.
SolventAcetone/WaterStandard solvent system for this reaction.
Temperature0 °C to RTControlled addition at low temp.
Expected Yield >70% Dihydroxylation is typically high-yielding.[1]

Conclusion and Outlook

The synthetic sequence outlined provides a reliable and well-precedented pathway from inexpensive cyclopentadiene to valuable 1,2,3-cyclopentanetriol precursors. The key transformations—retro-Diels-Alder, photooxidative cycloaddition, and catalytic syn-dihydroxylation—are powerful tools in modern organic synthesis. The stereochemical outcome of the dihydroxylation is particularly noteworthy, as the existing substituents on the cyclopentene ring can strongly influence facial selectivity, an area of ongoing research for the synthesis of complex carbocyclic nucleoside analogues.[1][2][11] Researchers in drug development can utilize these protocols to access a range of functionalized cyclopentane scaffolds for further elaboration into novel therapeutic agents.

References

  • Crimmins, M. T.; King, B. W. Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Toward the Syntheses of Carbocyclic Sinefungin and Noraristeromycin. The Journal of Organic Chemistry. [Link]

  • Crimmins, M. T.; King, B. W. Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Towards the Syntheses of Carbocyclic Sinefungin and Noraristeromycin. PMC. [Link]

  • Scilit. Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Toward the Syntheses of Carbocyclic Sinefungin and Noraristeromycin. Scilit. [Link]

  • Figshare. Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Toward the Syntheses of Carbocyclic Sinefungin and Noraristeromycin. The Journal of Organic Chemistry - ACS. [Link]

  • Ohira, S.; Tanohira, T.; Ishida, M. Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin. Chemical Communications (RSC Publishing). [Link]

  • West, A. et al. Boron containing materials through a hydroboration cascade of small cyclic dienes. RSC Publishing. [Link]

  • Paquette, L. A.; Carr, R. V. C. DIELS-ALDER REACTION OF CYCLOPENTADIENIDE ANION WITH DIMETHYL ACETYLENEDICARBOXYLATE: DIMETHYL TRICYCLO[4.2.1.02,5]NONA-3,7-DIENE-3,4-DICARBOXYLATE AND ITS HYDROLYSIS PRODUCT. Organic Syntheses. [Link]

  • Moffett, R. B. CYCLOPENTADIENE AND 3-CHLOROCYCLOPENTENE. Organic Syntheses. [Link]

  • Chung, S.-K. Hydroboration/amination of EPDM with dicyclopentadiene as diene monomer. Polymer. [Link]

  • Kvíčala, J. et al. Hydroboration of 1,1'-Bi(cyclopent-1-ene) and 3,3'-Biindene. Collection of Czechoslovak Chemical Communications. [Link]

  • Wilder, P. Jr.; Portis, A. R. Jr. Oxymercuration-demercuration and hydroboration-oxidation of endo-dicyclopentadiene (endo-tricyclo[5.2.1.02,6]deca-3,8-diene). The Journal of Organic Chemistry. [Link]

  • Kaneko Takeshi et al. Process for producing optically active cis-cyclopentene-3,5-diol monoester.
  • Kumar, A.; Kumar, S. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. RSC Publishing. [Link]

  • Pearson Education. Cyclopentadiene can react with itself in a Diels–Alder reaction. Draw the endo and exo products. Pearson. [Link]

  • Scribd. Diels-Alder Reaction of Cyclopentadiene. Scribd. [Link]

  • Beaudry Research Group. Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]

  • ResearchGate. The Diels-Alder reaction between cyclopentadiene and various dienophiles. ResearchGate. [Link]

  • Semantic Scholar. DIELS-ALDER REACTIONS OF A CYCLOPENTADIENONE DERIVATIVE. Semantic Scholar. [Link]

  • Sugimura, Y. et al. Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. The Journal of Organic Chemistry. [Link]

  • Wang, X. et al. Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. MDPI. [Link]

  • CN103880855B. The method of Epoxidation of Dicyclopentadiene preparative separation bicyclopentadiene dioxide.
  • Rubina, M. et al. Catalytic Enantioselective Hydroboration of Cyclopropenes. ACS Publications. [Link]

  • Kim, H. I. et al. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts. PMC - NIH. [Link]

  • KR20090087054A. Cyclopentene diol monoacetate derivatives.
  • Sheng, M. N.; Rosenthal, R. Epoxidation of dicyclopentadiene.
  • Organic Chemistry Portal. Cyclopentene synthesis. Organic Chemistry Portal. [Link]

  • Losego, M. D. et al. Epoxidation of the surface of polydicyclopentadiene for the self-assembly of organic monolayers. Journal of Materials Chemistry. [Link]

  • Li, Y. et al. A green process for the epoxidation of dicyclopentadiene with aqueous H2O2 over highly efficient and stable HPW-NH2-SBA-15. RSC Publishing. [Link]

  • Frei, A. Synthetic Routes towards Multifunctional Cyclopentadienes. UQ eSpace - The University of Queensland. [Link]

  • ResearchGate. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. ResearchGate. [Link]

  • WO1997042158A1. Synthesis of a substituted cyclopentadiene compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective 1,2,3-Cyclopentanetriol Synthesis

Welcome to the Advanced Troubleshooting Portal. As drug development increasingly relies on complex carbasugars and aminocyclopentitols (e.g., glycosidase inhibitors and sugar mimetics), mastering the stereoselective synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As drug development increasingly relies on complex carbasugars and aminocyclopentitols (e.g., glycosidase inhibitors and sugar mimetics), mastering the stereoselective synthesis of the 1,2,3-cyclopentanetriol core is critical. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and validated protocols to resolve common stereochemical failures during catalytic synthesis.

Diagnostic Workflow: Isolating Stereochemical Leaks

When a synthesis fails to yield the desired stereoisomer, the first step is to isolate the mechanistic failure point. Use the decision tree below to determine if your issue stems from late-stage catalytic hydrogenation or early-stage core cyclization.

Pathway Issue Low Stereoselectivity Detected Analyze Analyze Reaction Stage Issue->Analyze Hydro Catalytic Hydrogenation (e.g., Pd(OH)2/C) Analyze->Hydro Late-stage reduction Radical Radical Cycloisomerization (e.g., Bu3SnH) Analyze->Radical Core cyclization Solvent Optimize Solvent: Use Protic (EtOH/H2O) Hydro->Solvent Epimerization at C-N/C-O Protect Steric Bulk: Switch to TIPS Groups Radical->Protect C-2 Scrambling

Diagnostic workflow for resolving stereoselectivity issues in cyclopentanetriol synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a low diastereomeric ratio (dr) during the catalytic hydrogenation of my isoxazolidine intermediate to the cyclopentanetriol?

  • Expertise & Experience: The stereochemical outcome of N-O bond cleavage and concurrent alkene reduction depends entirely on the transition state conformation on the catalyst surface. If your intermediate is conformationally flexible, the catalyst will attack multiple faces, yielding a mixture of epimers.

  • Trustworthiness & Grounding: Molecular modeling studies demonstrate that the transition state leading to the desired (1R,2S,3S,4R,5R) configuration is energetically favored by approximately 2.2 kcal/mol when using Pearlman's catalyst (Pd(OH)₂/C) under specific solvent conditions [1]. Standard Pd/C often leads to non-selective facial coordination.

  • Actionable Solution: Switch your catalyst to 20% Pd(OH)₂/C and utilize a polar protic solvent mixture (e.g., 4:1 EtOH/H₂O). The protic environment stabilizes the oxycarbenium-like transition state, locking the conformation and improving the dr to >88:11.

Q2: During the radical cycloisomerization of carbohydrate-derived oxime ethers, my C-2 stereocenter is scrambling. How do I regain control?

  • Expertise & Experience: Free radical cyclization onto C-3 of enantiomerically pure alkyne-tethered oxime ethers is kinetically controlled. Scrambling at C-2 occurs because the rate of hydrogen atom transfer (HAT) from your stannane donor is slower than the rate of radical inversion at the newly formed stereocenter.

  • Trustworthiness & Grounding: Literature confirms that modulating the acyclic diastereoselection requires rigidifying the precursor to prevent bond rotation prior to the radical quench [2].

  • Actionable Solution: First, increase the concentration of your hydrogen donor (e.g., tributyltin hydride) to accelerate the HAT step. If scrambling persists, replace small protecting groups (like acetonides) with sterically demanding groups (e.g., tert-butyldimethylsilyl, TBS) to restrict ring flipping.

Q3: How do protecting groups on the 1,2-diol moiety influence the stereoselectivity of late-stage catalytic functionalization?

  • Expertise & Experience: Protecting groups do more than prevent side reactions; they act as the primary steric directors for incoming catalysts.

  • Trustworthiness & Grounding: For instance, in the flexible synthesis of carbocyclic C-nucleosides, orthogonal functionalization of the cyclopentane ring relies heavily on bulky silyl ethers (like TIPS) to completely block one face of the molecule [3].

  • Actionable Solution: If you require anti-addition relative to the diol, use an acetonide group to force the catalyst to the opposite face. For syn-addition, use discrete, less bulky protecting groups (like benzyl ethers) that can coordinate with the metal center to direct the addition to the same face.

Quantitative Data: Catalyst & Solvent Dynamics

The following table summarizes the quantitative impact of reaction conditions on the stereoselective cleavage of heterocyclic precursors to yield 1,2,3-cyclopentanetriols.

Table 1: Impact of Catalyst and Solvent on Isoxazolidine Hydrogenation Stereoselectivity

CatalystSolvent SystemH₂ PressureMajor Isomer Ratio (dr)Yield (%)Mechanistic Rationale
Pd/C (10%)MeOH1 atm60:4055Non-selective facial coordination on the metal surface.
Pd(OH)₂/C (20%)MeOH1 atm75:2568Improved N-O cleavage kinetics, but insufficient TS stabilization.
Pd(OH)₂/C (20%) EtOH/H₂O (4:1) 1 atm 88:11 44 Protic stabilization of the transition state locks conformation [1].
Rh/Al₂O₃ (5%)THF100 atm50:5040High pressure forces rapid, unselective reduction.

Validated Experimental Protocol: Stereoselective Catalytic Hydrogenation

Self-Validating System: This protocol incorporates in-process TLC monitoring and a specific catalyst quenching sequence to prevent post-reaction thermodynamic equilibration (epimerization).

  • Substrate Preparation: Dissolve the heterocyclic precursor (e.g., protected isoxazolidine, 1.0 mmol) in 10 mL of a 4:1 mixture of absolute ethanol and deionized water.

    • Causality: The water content is critical for stabilizing the transition state via hydrogen bonding, which directly enhances the diastereomeric ratio[4].

  • Catalyst Addition: Under an inert argon atmosphere, carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 0.1 equiv).

    • Causality: Argon prevents the premature catalytic oxidation of ethanol to acetaldehyde, which can poison the catalyst or cause side reactions.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at 25 °C. Stir vigorously (800–1000 rpm) for 12 hours.

    • Causality: High stirring rates overcome the mass transfer limitations inherent in triphasic (solid-liquid-gas) catalytic systems, ensuring uniform hydrogen coverage on the palladium surface.

  • Validation Check: Monitor the reaction progress by TLC (EtOAc/Hexane 2:1). The complete disappearance of the UV-active starting material and the appearance of a polar, ninhydrin-positive spot confirms successful N-O cleavage and debenzylation.

  • Workup & Catalyst Quench: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with warm ethanol (3 × 5 mL).

    • Causality: Immediate removal of the active catalyst prevents thermodynamic equilibration of the newly formed hydroxyl groups.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (DCM/MeOH 9:1) to yield the pure (1R,2S,3S,4R,5R)-cyclopentanetriol derivative[1].

References

  • López, R., Vázquez, A., Fernández, A., Estévez, R. J., & Estévez, J. C. (2020). "An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol." MDPI Chem. Proc., 3(1), 112. URL: [Link]

  • Noya, B., & Alonso, R. (1999). "A New Synthetic Approach to the Carbocyclic Core of Cyclopentane-Type Glycosidase Inhibitors: Asymmetric Synthesis of Aminocyclopentitols via Free Radical Cycloisomerization of Enantiomerically Pure Alkyne-Tethered Oxime Ethers Derived from Carbohydrates." The Journal of Organic Chemistry, 64(15), 5377-5387. URL: [Link]

  • Chevrier, F., & Agrofoglio, L. A. (2017). "Diastereoselective Flexible Synthesis of Carbocyclic C-Nucleosides." The Journal of Organic Chemistry, 82(7), 3530-3538. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1,2,3-Cyclopentanetriol Aqueous Extraction

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that extracting highly polar, low-molecular-weight polyols from aqueous solutions is a notorious bottleneck i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that extracting highly polar, low-molecular-weight polyols from aqueous solutions is a notorious bottleneck in organic synthesis and downstream processing.

1,2,3-cyclopentanetriol possesses three hydroxyl groups on a compact cyclopentane ring, giving it a high topological polar surface area (TPSA). This allows it to form extensive, thermodynamically stable hydrogen-bonding networks with water. Consequently, standard liquid-liquid extraction (LLE) using common organic solvents often results in dismal recoveries (<10%).

This guide is designed to provide you with field-proven, self-validating methodologies to troubleshoot and overcome these thermodynamic barriers.

Diagnostic Workflow for Polyol Extraction

Workflow Start Low Yield: 1,2,3-Cyclopentanetriol Aqueous Extraction Check Is standard LLE yielding < 20%? Start->Check Salle Salting-Out Extraction (SALLE) Add NaCl/Na2SO4 + MeCN/EtOAc Check->Salle Yes EvalSalle Yield > 80%? Salle->EvalSalle Success Proceed to Purification EvalSalle->Success Yes Continuous Continuous LLE (n-Butanol, 24-48h) EvalSalle->Continuous No, Kp still low Reactive Reactive Extraction (Acetalization with Acetone/H+) EvalReactive Deprotect (Hydrolysis) Reactive->EvalReactive Extract Acetal Continuous->Success Yield > 80% Continuous->Reactive Emulsion / Thermal Degradation EvalReactive->Success

Troubleshooting logic for 1,2,3-cyclopentanetriol aqueous extraction.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does standard liquid-liquid extraction (LLE) with dichloromethane (DCM) or ethyl acetate fail to extract 1,2,3-cyclopentanetriol?

The Causality: The failure is strictly thermodynamic. Very polar organic compounds prefer to remain in the aqueous phase because non-polar solvents (like DCM or hexane) lack the hydrogen-bond accepting/donating capacity required to disrupt the polyol's aqueous hydration shell[1]. Even moderately polar solvents like ethyl acetate struggle because the energetic penalty of breaking the polyol-water bonds is higher than the energy gained by polyol-solvent interactions. The partition coefficient ( Kp​ ) remains heavily skewed toward the aqueous phase.

Q2: How can I force the polyol into the organic phase without altering its chemical structure?

The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . The Causality: By adding a kosmotropic salt (such as NaCl or Na₂SO₄) to the aqueous phase, you drastically increase the ionic strength of the solution. The salt ions require water molecules for hydration, effectively "stealing" the water away from the polyol[2]. This reduces the solubility of the polyol in the aqueous phase (the salting-out effect), driving it into a polar, water-miscible or semi-miscible organic solvent like acetonitrile or ethyl acetate[1][2].

Step-by-Step Protocol: SALLE Workflow

  • Concentration: Concentrate your aqueous reaction mixture to the minimum viable volume using a rotary evaporator to maximize the initial polyol concentration.

  • Saturation: Add anhydrous sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase until saturation is reached (typically ~30-40% w/v). Stir vigorously until no more salt dissolves.

  • Solvent Addition: Add an equal volume of acetonitrile (MeCN) or ethyl acetate (EtOAc).

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge the mixture at 3000 × g for 10 minutes to break any micro-emulsions.

  • Extraction: Carefully decant or pipette off the upper organic layer. Repeat the extraction 3 to 4 times with fresh solvent.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: A successful salting-out process will present a razor-sharp phase boundary. If a cloudy emulsion persists, the ionic strength is insufficient; add more salt or centrifuge for a longer duration.

Q3: SALLE is still not providing >80% yields, and my compound degrades under prolonged heating. What is the most definitive workaround?

The Solution: Reactive Extraction (Reversible Acetalization) . The Causality: If physical extraction fails, you must temporarily alter the chemical nature of the molecule. By reacting the 1,2-diol moiety of 1,2,3-cyclopentanetriol with a ketone (e.g., acetone) or an aldehyde under acidic conditions, you form a cyclic acetal/ketal (an isopropylidene derivative)[3][4]. This masks two of the three hydroxyl groups, drastically lowering the molecule's polarity and water solubility, and allowing near-quantitative extraction into non-polar solvents[3][5].

Step-by-Step Protocol: Reactive Extraction via Acetonide Formation

  • Reaction Setup: To your aqueous polyol solution, add a 5-fold molar excess of acetone (or 2,2-dimethoxypropane to act as a water scavenger) and a catalytic amount of heterogeneous acid resin (e.g., Amberlyst-15)[3].

  • Ketalization: Stir the mixture at room temperature for 4–6 hours. The polyol will convert to its 2,3-O-isopropylidene derivative[4].

  • Extraction: Extract the mixture with dichloromethane (DCM) or toluene (3 × equal volume). The highly hydrophobic acetal will partition quantitatively into the organic phase.

  • Neutralization: Filter out the Amberlyst-15 resin. Wash the organic layer with saturated aqueous NaHCO₃ to ensure no residual acid remains, dry over Na₂SO₄, and concentrate.

  • Deprotection (Hydrolysis): To recover the free polyol, dissolve the crude acetal in a mixture of methanol/water (9:1) with a catalytic amount of trifluoroacetic acid (TFA). Stir for 2 hours at room temperature, then concentrate to yield pure 1,2,3-cyclopentanetriol.

  • Self-Validation Check: Spot the extracted organic layer on a silica TLC plate (eluent: 1:1 Hexane/EtOAc) and stain with KMnO₄. A high Rf​ spot confirms the successful extraction of the protected acetal. The free polyol would remain stuck at the baseline ( Rf​ ≈ 0).

Q4: I cannot use chemical derivatization due to downstream regulatory constraints. Is there a purely mechanical solution?

The Solution: Continuous Liquid-Liquid Extraction (CLLE) . The Causality: When the partition coefficient ( Kp​ ) is extremely low, batch extractions are mathematically limited. CLLE overcomes this by continuously boiling, condensing, and percolating fresh, solute-free organic solvent (like n-butanol or ethyl acetate) through the aqueous phase. Over 24 to 48 hours, Le Chatelier's principle drives the equilibrium forward, eventually moving the polyol entirely into the organic reservoir. Note: This method is only viable if your specific polyol is thermally stable at the boiling point of the chosen solvent.

Quantitative Data Summary: Method Comparison
Extraction MethodPrimary SolventAdditive / ReagentTypical Yield (%)Key AdvantagePrimary Limitation
Standard LLE DCM or EtOAcNone< 15%Simple, fastUnusable for highly polar polyols
SALLE AcetonitrileNaCl or Na₂SO₄70 - 85%No chemical alterationMay co-extract polar impurities
Continuous LLE n-ButanolNone85 - 95%High yield, no reagentsTime-consuming (24-48h), thermal stress
Reactive Extraction Toluene or DCMAcetone + Amberlyst-15> 95%Near-quantitative recoveryRequires protection/deprotection steps
References
  • Enhancing Extractions by Salting Out | LCGC International chromatographyonline.com[Link]

  • How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? researchgate.net[Link]

  • google.
  • Novel Route of Reactive Extraction To Recover 1,3-Propanediol from a Dilute Aqueous Solution | Industrial & Engineering Chemistry Research acs.org[Link]

  • Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design nih.gov (PubMed)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for 1,2,3-Cyclopentanetriol Oxidation

Welcome to the technical support center for the catalytic oxidation of 1,2,3-cyclopentanetriol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic oxidation of 1,2,3-cyclopentanetriol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. The following content is structured to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to enhance the efficiency and selectivity of your experiments. Please note that while direct literature on the oxidation of 1,2,3-cyclopentanetriol is scarce, the principles and protocols outlined here are based on well-established methods for analogous compounds, such as vicinal diols and other cyclic alcohols.[1][2][3]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the oxidation of poly-hydroxylated cyclopentane rings.

Q1: What are the most common products of 1,2,3-cyclopentanetriol oxidation?

The expected oxidation products of 1,2,3-cyclopentanetriol will depend on the reaction conditions and the catalyst used. The primary and secondary alcohol groups can be selectively oxidized. Mild oxidation is likely to yield various ketones and hydroxy-ketones. For instance, oxidation of the secondary hydroxyl group would yield a dihydroxy-ketone. More vigorous oxidation could lead to the formation of diones or even ring cleavage to produce dicarboxylic acids. The specific target product will dictate the choice of oxidant and catalyst. For example, aerobic oxidation using a Pt/C catalyst has been shown to convert cis-1,2-cyclopentanediols into the corresponding 1,2-diones.[1][2]

Q2: How do I choose the right catalyst for my oxidation reaction?

Catalyst selection is critical for both conversion and selectivity. For the aerobic oxidation of cyclic alcohols, heterogeneous catalysts like Platinum on Carbon (Pt/C) are a common choice due to their efficiency and ease of recovery.[1][2] Ruthenium-based catalysts, such as Ru(OH)₃ on alumina, have also been used for the oxidation of cyclic diols, although they may lead to a more complex mixture of products under basic conditions.[3] For specific transformations, such as asymmetric oxidation, chiral complexes like those involving Titanium isopropoxide and diethyl tartrate can be employed.[4][5] The choice of catalyst will depend on the desired product, with platinum-based catalysts often favored for the conversion of vicinal diols to diones.

Q3: What is the typical optimal temperature range for this reaction?

The optimal temperature for the oxidation of cyclopentanetriol will be a balance between achieving a reasonable reaction rate and minimizing side reactions or catalyst degradation. For the aerobic oxidation of cis-1,2-cyclopentanediols using a Pt/C catalyst, a temperature of 60°C has been found to be effective.[1] For other cyclic alcohol oxidations, temperatures can range from room temperature up to 90°C or higher, depending on the catalyst and substrate.[3][6] It is recommended to start with a lower temperature (e.g., 50-60°C) and gradually increase it while monitoring the reaction progress and byproduct formation. High temperatures can sometimes lead to over-oxidation or decomposition of the desired product.

Q4: How does pressure influence the oxidation of 1,2,3-cyclopentanetriol?

When using a gaseous oxidant like air or pure oxygen, pressure plays a significant role in ensuring a sufficient concentration of the oxidant is dissolved in the reaction medium. For aerobic oxidations, the reaction is often carried out under an atmosphere of air or oxygen. While some reactions proceed at atmospheric pressure, increasing the pressure can enhance the reaction rate by increasing the oxygen concentration in the solvent. However, very high pressures may not always be necessary and can introduce safety concerns. The kinetics of related compounds like cyclopentene have been shown to be pressure-dependent.[7][8] For laboratory-scale experiments, a slightly positive pressure of oxygen or air, often supplied via a balloon or in a sealed autoclave, is a common starting point.

Q5: I am observing low conversion of my starting material. What should I do?

Low conversion can be due to several factors. Here's a troubleshooting guide:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a heterogeneous catalyst like Pt/C, it may need to be activated or a fresh batch should be used.

  • Temperature: The reaction temperature may be too low. Gradually increase the temperature in increments of 5-10°C and monitor the conversion.

  • Oxidant Concentration: If performing an aerobic oxidation, ensure a sufficient supply of oxygen. You can increase the oxygen pressure or improve the stirring to enhance gas-liquid mass transfer.

  • Solvent: The choice of solvent can impact the reaction. Solvents like acetonitrile-water mixtures or toluene have been used for similar reactions.[1] The solubility of both the substrate and the oxidant in the solvent is crucial.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction over a longer period.

Q6: My reaction is producing multiple products, and the selectivity for the desired product is low. How can I improve this?

Poor selectivity is a common challenge in oxidation reactions. Here are some strategies to improve it:

  • Reaction Conditions: Over-oxidation can be a major issue. Try lowering the reaction temperature or reducing the reaction time.

  • Catalyst: The choice of catalyst has a major impact on selectivity. You may need to screen different catalysts to find one that favors the formation of your desired product.

  • Additives: In some cases, additives can improve selectivity. For example, the addition of a base like LiOH has been shown to be beneficial in the Pt/C catalyzed oxidation of 1,2-cyclopentanediols.[1]

  • Oxidant: The choice of oxidant can also influence selectivity. While air is a "green" oxidant, other oxidants might offer better selectivity for certain transformations.

Q7: What are the common side reactions to be aware of?

During the oxidation of 1,2,3-cyclopentanetriol, several side reactions can occur:

  • Over-oxidation: The initial product can be further oxidized, leading to ring cleavage and the formation of dicarboxylic acids.[3]

  • Rearrangement Reactions: Under certain conditions, especially with basic catalysts, rearrangement reactions can occur. For example, 1,2-cyclohexanedione can rearrange to 1-hydroxycyclopentanecarboxylic acid.[3]

  • Aldol Condensation: If the intermediate products contain enolizable ketones, aldol condensation can lead to higher molecular weight byproducts.[3]

Q8: What analytical methods are best for monitoring the reaction and characterizing the products?

A combination of analytical techniques is often necessary:

  • Gas Chromatography (GC): GC is well-suited for monitoring the disappearance of the starting material and the formation of volatile products. Derivatization may be necessary for polar compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile and more polar compounds.

  • Mass Spectrometry (MS): Coupling GC or HPLC with MS (GC-MS or LC-MS) is a powerful tool for identifying the products and byproducts of the reaction.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of the final purified products.

Experimental Protocols

The following is a generalized protocol for the aerobic oxidation of a cyclopentanetriol, based on procedures for similar compounds.[1]

Protocol 1: Aerobic Oxidation using Pt/C Catalyst

This protocol describes a general procedure for the oxidation of 1,2,3-cyclopentanetriol using a platinum-on-carbon catalyst with air or oxygen as the oxidant.

Materials:

  • 1,2,3-Cyclopentanetriol

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Lithium Hydroxide (LiOH)

  • Solvent (e.g., Acetonitrile/Water mixture, 1:1 v/v)

  • Pressurizable reaction vessel (autoclave) or a round-bottom flask with an oxygen balloon

  • Magnetic stirrer and heating plate

Procedure:

  • To the reaction vessel, add 1,2,3-cyclopentanetriol (1 equivalent).

  • Add the chosen solvent (e.g., Acetonitrile/Water, 1:1).

  • Add the Pt/C catalyst (e.g., 5-10 mol%).

  • Add LiOH (e.g., 0.5-1.0 equivalents).

  • Seal the reaction vessel.

  • If using an autoclave, purge with oxygen or air and then pressurize to the desired pressure (e.g., 1-5 atm). If using a flask, evacuate and backfill with an oxygen balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated from the filtrate by extraction and purified by column chromatography or crystallization.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Add 1,2,3-Cyclopentanetriol prep2 Add Solvent (e.g., MeCN/H2O) prep1->prep2 prep3 Add Pt/C Catalyst prep2->prep3 prep4 Add LiOH prep3->prep4 react1 Seal Vessel & Pressurize with O2 prep4->react1 Start Reaction react2 Heat to Target Temperature (e.g., 60°C) react1->react2 react3 Stir Vigorously react2->react3 react4 Monitor by GC/HPLC react3->react4 workup1 Cool to Room Temperature react4->workup1 Reaction Complete workup2 Filter to Remove Catalyst workup1->workup2 workup3 Extract Product workup2->workup3 workup4 Purify (e.g., Chromatography) workup3->workup4

Caption: Workflow for the aerobic oxidation of 1,2,3-cyclopentanetriol.

Potential Reaction Pathway

The oxidation of 1,2,3-cyclopentanetriol can proceed through several pathways depending on which hydroxyl group is oxidized.

reaction_pathway start 1,2,3-Cyclopentanetriol prod1 Dihydroxy-ketone start->prod1 Mild Oxidation prod2 Hydroxy-dione prod1->prod2 Further Oxidation prod3 Ring-cleavage products (e.g., dicarboxylic acids) prod2->prod3 Over-oxidation

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Optimization

advanced purification techniques for removing trace impurities from 1,2,3-cyclopentanetriol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating highly polar carbocyclic cores like 1,2,3-cyclopentanetriol from trace diastereomers and degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating highly polar carbocyclic cores like 1,2,3-cyclopentanetriol from trace diastereomers and degradation products is notoriously difficult. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why do diastereomeric trace impurities co-elute with my product on standard silica gel, and how can I resolve them? A: Causality: 1,2,3-cyclopentanetriol is a highly polar molecule with an XLogP3 of approximately -1.1[1]. On bare silica, the dense hydrogen-bonding network of the vicinal triols causes severe peak tailing and irreversible adsorption. Diastereomers (e.g., epimers at C-2) have nearly identical retention factors ( Rf​ ) in standard polar eluents because their interaction with the silanol groups is overwhelmingly dominated by the hydroxyls. Solution: Implement a temporary masking strategy. By converting the cis-vicinal diols into an isopropylidene acetal (acetonide), you eliminate two hydrogen bond donors and increase the molecule's lipophilicity. This structural constraint amplifies the steric differences between diastereomers, allowing for crisp separation on standard silica gel using a less polar eluent (e.g., EtOAc/Hexane)[2].

Q2: How do I remove highly polar degradation products (like sulfoxides) without resorting to derivatization? A: Causality: If derivatization is synthetically unfavorable, standard normal-phase silica will trap the compound. Flushing the column with highly polar solvents (like 100% MeOH) strips the theoretical plates, leading to total co-elution of the product and its impurities. Solution: Utilize a basified polar eluent system. A mixture of Chloroform/Methanol/NH 4​ OH (e.g., 14:1:0.01 v/v/v) actively neutralizes the acidic silanol groups on the silica stationary phase. This prevents the tailing of polar or amino-substituted cyclopentanetriols and allows trace polar impurities to resolve cleanly[3].

Q3: What is the most reliable method for isolating the final product from trace inorganic salts and epimers with high recovery? A: Causality: Crystallization often traps trace epimers in the crystal lattice of cyclopentanetriols due to isomorphic co-crystallization, lowering the final purity. Solution: Preparative C18 Reverse-Phase HPLC (RP-HPLC) using a shallow water/methanol gradient is highly effective[4]. Because the carbocyclic core lacks a strong UV chromophore, you must rely on an inline Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) to trigger fraction collection.

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of various purification strategies based on the target impurity profile.

Purification StrategyStationary PhaseOptimal Eluent SystemTarget Impurity RemovedTypical Recovery (%)Detection Method
Direct Normal-Phase Bare Silica (60 Å)CHCl 3​ / MeOH / NH 4​ OH (14:1:0.01)Polar degradation products65 - 75%KMnO 4​ Stain / ELSD
Derivatization (Acetonide) Bare Silica (60 Å)Hexanes / EtOAc (Gradient)Diastereomers / Epimers80 - 85% (over 2 steps)UV (if conjugated) / PMA Stain
Reverse-Phase HPLC C18 (5 µm, 100 Å)H 2​ O / MeOH (0.1% Formic Acid)Trace salts, isobaric epimers85 - 95%ELSD / LC-MS

Part 3: Self-Validating Experimental Protocols

Protocol A: Derivatization-Assisted Purification (Acetonide Formation)

Use this protocol when trace diastereomers cannot be resolved via direct chromatography.

Step 1: Reaction Setup Dissolve the crude 1,2,3-cyclopentanetriol in anhydrous acetone. Add 3.0 equivalents of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Causality: 2,2-dimethoxypropane acts as both a water scavenger and an acetonide donor, driving the thermodynamic equilibrium entirely toward the protected diol.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1) and stain with KMnO 4​ . The complete disappearance of the baseline starting material and the emergence of a high- Rf​ spot validates 100% conversion. Do not proceed to chromatography until this is confirmed.

Step 2: Silica Gel Chromatography Concentrate the reaction mixture, load it onto a silica column, and elute with a gradient of 5% to 20% EtOAc in Hexanes[2].

  • Causality: The lipophilic acetonide interacts weakly with silica, eluting quickly while leaving unreacted polar trace impurities trapped permanently on the baseline.

Step 3: Acidic Cleavage Dissolve the purified acetonide in a 90% (v/v) aqueous acetic acid solution and heat to 70 °C for 5 hours[4]. Concentrate under reduced pressure.

  • Self-Validation Checkpoint: Lyophilize a 10 µL aliquot and run a 1 H-NMR spectrum. The absolute disappearance of the sharp singlet at ~1.3 ppm (gem-dimethyl protons) validates complete deprotection.

Protocol B: Preparative RP-HPLC for Trace Impurity Removal

Use this protocol for final polishing to remove trace salts or isobaric epimers.

Step 1: Sample Preparation Dissolve the crude mixture in HPLC-grade water. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality: Particulates will irreversibly clog the C18 frit. The PTFE membrane ensures no extractable organic binders contaminate the highly polar sample.

Step 2: Column Equilibration & Injection Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 100% H 2​ O containing 0.1% Formic Acid.

  • Causality: Formic acid suppresses the ionization of residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peak shapes for the triol.

Step 3: Gradient Elution & Fraction Collection Run a shallow gradient from 0% to 20% Methanol over 30 minutes. Trigger fraction collection via ELSD.

  • Self-Validation Checkpoint: Before pooling the collected fractions, perform analytical LC-MS on the leading and tailing edges of the main peak. Only pool fractions showing a singular m/z corresponding to the desired product (e.g., [M+Na] + ) to guarantee the exclusion of co-eluting epimers.

Part 4: Purification Workflow Visualization

PurificationWorkflow N1 Crude 1,2,3-Cyclopentanetriol N2 Assess Impurity Profile N1->N2 N3 Acetonide Derivatization N2->N3 Diastereomers N4 Normal-Phase Silica (CHCl3/MeOH/NH4OH) N2->N4 Polar Amines N5 Prep RP-HPLC (C18, H2O/MeOH) N2->N5 Trace Salts N3->N4 N6 Acidic Deprotection N4->N6 If Protected N7 Pure 1,2,3-Cyclopentanetriol N4->N7 If Unprotected N5->N7 N6->N7

Workflow for isolating 1,2,3-cyclopentanetriol from trace impurities based on polarity.

References

1.[1] Title: Cyclopentane-1,2,3-triol | C5H10O3 | CID 92530 - PubChem - NIH Source: nih.gov URL: [Link]

2.[2] Title: A New Synthetic Approach to the Carbocyclic Core of Cyclopentane-Type Glycosidase Inhibitors: Asymmetric Synthesis of Aminocyclopentitols... Source: acs.org URL: [Link]

3.[4] Title: Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors Source: acs.org URL: [Link]

4.[3] Title: Potent GH20 N-Acetyl-β-d-hexosaminidase Inhibitors: N-Substituted 3-acetamido-4-amino-5-hydroxymethyl-cyclopentanediols Source: mdpi.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,2,3-Cyclopentanetriol Derivatization

Welcome to the Application Support Center. Derivatizing vicinal triols within a constrained cyclopentane ring presents unique steric and regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Derivatizing vicinal triols within a constrained cyclopentane ring presents unique steric and regiochemical challenges. The close proximity of the hydroxyl groups—particularly the highly encumbered C2 position—often leads to complex mixtures of regioisomers during standard protection or functionalization workflows.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to achieve >90% regioselectivity.

Workflow Logic: Regioselective Strategy Selection

Before beginning your synthesis, consult the decision matrix below to select the appropriate chemical trajectory based on your target hydroxyl group.

G Start 1,2,3-Cyclopentanetriol Sub1 Target C1 & C3 Start->Sub1 Sub2 Target C1 & C2 (cis) Start->Sub2 Sub3 Target Specific OH Start->Sub3 Sol1 Bulky Silylation (TIPS-Cl) Sub1->Sol1 Sol2 Acetonide Formation (2,2-DMP) Sub2->Sol2 Sol3 Stannylene Acetal (Bu2SnO) Sub3->Sol3 Sol4 Cyanide Effect (BzCN) Sub3->Sol4 Out1 C2-OH Free Sol1->Out1 Out2 C3-OH Free Sol2->Out2 Out3 Regioselective Mono-ester Sol3->Out3 Sol4->Out3

Decision matrix for regioselective derivatization of 1,2,3-cyclopentanetriol.

Troubleshooting & FAQs

Q1: I need to selectively protect the C1 and C3 hydroxyls, but the C2 position keeps reacting. How do I prevent this?

Cause: Standard protecting groups (like acetyl or benzyl) are too small to differentiate between the slightly varying steric environments of the cyclopentane ring. Solution: Exploit the extreme steric crowding at C2. Because C2 is flanked by two adjacent hydroxyls, it is the most sterically hindered position. By using a massive protecting group like Triisopropylsilyl chloride (TIPS-Cl), the reagent physically cannot access the C2 pocket. The reaction will quantitatively protect the outer C1 and C3 positions, leaving C2 perfectly free for subsequent orthogonal derivatization.

Q2: When trying to mono-acylate the triol, I get a complex mixture of regioisomers. Is there a way to direct the acylation to a single position?

Cause: Standard acyl halides (e.g., Acetyl Chloride) lack the discriminatory power needed for vicinal triols because the pKa and nucleophilicity of the three hydroxyl groups are nearly identical under standard basic conditions. Solution: Employ the "Cyanide Effect" using Benzoyl Cyanide (BzCN)[1]. Mechanistic Causality: BzCN acts synergistically with a base catalyst (like DMAP). The small cyanide counterion forms a strong, highly stable hydrogen-bonded five-membered ring with the most acidic hydroxyl group (often the pseudo-axial OH in the ring). This stabilizes the resulting alkoxide anion, creating a massive kinetic driving force that directs the acylation to a single position, bypassing the need for exhaustive protection/deprotection steps[1].

Q3: Can I use tin catalysis to isolate one specific hydroxyl in the cyclopentane core?

Cause: Unprotected polyols naturally resist selective mono-functionalization due to competing reactive sites. Solution: Yes, Dibutyltin oxide ( Bu2​SnO ) is highly effective for the regioselective derivatization of vicinal diols and triols[2]. Mechanistic Causality: Bu2​SnO reacts with the diol to form a cyclic stannylene acetal dimer. In this trigonal bipyramidal intermediate, one oxygen atom occupies an apical position while the other sits in an equatorial position. The apical oxygen is significantly less sterically hindered, making it orders of magnitude more nucleophilic toward electrophiles (like Tosyl Chloride or alkyl halides)[3].

Q4: How do I cleanly protect a cis-1,2-diol pair while leaving the C3 position free?

Cause: Kinetically, cis-vicinal diols are perfectly pre-organized to form 5-membered cyclic acetals, but using strong acids or high heat can lead to polymerization or unwanted etherification. Solution: Use 2,2-dimethoxypropane (2,2-DMP) with a mild, catalytic acid. The thermodynamic stability of the resulting 1,2-O-isopropylidene (acetonide) ring drives the reaction to completion, leaving the C3 hydroxyl completely free[4].

Quantitative Data: Method Comparison

The following table summarizes the expected performance of each derivatization strategy when applied to sterically hindered cyclopentanetriols.

Derivatization StrategyPrimary ReagentsTarget PositionRegioselectivityTypical Yield
Bulky Silyl Ether TIPS-Cl (2.1 eq), ImidazoleC1, C3> 95%85 - 90%
Acetonide Protection 2,2-DMP, p -TsOH (cat.)C1, C2 (cis)> 98%90 - 95%
Stannylene Acetal 1. Bu2​SnO (cat.)2. TsCl or R-XApical OH / Less Hindered80 - 90%75 - 85%
Cyanide Effect BzCN, DMAP (cat.)Most Acidic OH85 - 95%80 - 90%

Validated Experimental Protocols

Protocol A: Catalytic Regioselective Mono-Tosylation via Stannylene Acetal

Self-Validating Design: This protocol utilizes a catalytic amount of Bu2​SnO (rather than stoichiometric), which drastically reduces tin toxicity in the final API and eliminates the need for complex chromatographic removal of tin byproducts[2].

  • Initiation: Suspend 1,2,3-cyclopentanetriol (1.0 eq) and Bu2​SnO (2 mol%) in anhydrous CH2​Cl2​ (0.1 M) under an inert argon atmosphere.

  • Activation: Add Triethylamine ( Et3​N , 1.1 eq). Note: Et3​N plays a dual role here; it acts as an HCl scavenger and directly ligates to the tin center, which is critical for catalyst turnover[2].

  • Electrophilic Addition: Dropwise add p -Toluenesulfonyl chloride (TsCl, 1.0 eq) dissolved in minimal CH2​Cl2​ at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material via TLC (stain with KMnO4​ ).

  • Quench & Isolate: Quench the reaction with distilled water. Extract the aqueous layer 3x with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Kinetically Controlled Acetonide Protection

Self-Validating Design: The protocol incorporates a solid-phase basic quench prior to concentration. This prevents the auto-catalyzed deprotection or oligomerization that occurs when concentrating acid-sensitive acetals under heat.

  • Dissolution: Dissolve the triol (1.0 eq) in anhydrous acetone (or DMF if solubility is poor).

  • Reagent Addition: Add 2,2-dimethoxypropane (2,2-DMP, 1.5 eq) followed by a catalytic amount of p -toluenesulfonic acid monohydrate ( p -TsOH, 0.05 eq).

  • Reaction: Stir at room temperature for 3 hours. The reaction is driven forward by the evaporation/dilution of the methanol byproduct.

  • Neutralization (Critical Step): Add solid NaHCO3​ (0.2 eq) directly to the reaction flask and stir for 15 minutes to fully neutralize the p -TsOH.

  • Workup: Filter the suspension through a pad of Celite to remove the solid salts, then concentrate the filtrate under reduced pressure to yield the crude 1,2-acetonide[4].

References[1] Peng Peng et al. "Regioselective Acylation of Diols and Triols: The Cyanide Effect." ACS Publications (Organic Letters). URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00774[4] "Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors." ACS Publications (Journal of Medicinal Chemistry). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01027[2] "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit2/625.shtm[3] "Selective Transformation with Tin Acetal." Chem-Station Int. Ed. URL: https://www.chem-station.com/en/reactions/2014/02/selective-transformation-with-tin-acetal.html

Sources

Optimization

solvent system optimization for 1,2,3-cyclopentanetriol crystallization

Welcome to the Technical Support Center for Polyol Crystallization . This specialized hub is designed for process chemists and formulation scientists tasked with the isolation and purification of highly polar small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polyol Crystallization . This specialized hub is designed for process chemists and formulation scientists tasked with the isolation and purification of highly polar small molecules, specifically focusing on the solvent system optimization for 1,2,3-cyclopentanetriol.

Below, you will find our diagnostic workflows, mechanistic troubleshooting guides, and self-validating standard operating procedures (SOPs).

Diagnostic Dashboard: The Oiling-Out Bottleneck

The most common point of failure when crystallizing 1,2,3-cyclopentanetriol is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Use the workflow below to diagnose and intervene when phase separation occurs.

OptimizationWorkflow Start Initiate Solvent Screening (Target: 1,2,3-Cyclopentanetriol) Cooling Generate Supersaturation (Cooling / Anti-Solvent Dosing) Start->Cooling PhaseCheck In-Situ Phase Monitoring (Turbidity / FBRM) Cooling->PhaseCheck LLPS Oiling Out (LLPS) Emulsion Droplets Detected PhaseCheck->LLPS Binodal Crossed Cryst Primary Nucleation Rigid Crystal Lattice Forms PhaseCheck->Cryst Spinodal Avoided Intervention Kinetic Intervention: 1. Reduce Cooling Rate 2. Add Seed Crystals LLPS->Intervention Kinetically Hindered Demix Solvent Demixing? Adjust Polarity Gap LLPS->Demix Solvent Incompatibility Success Optimize MSZW & Isolate High-Purity Polyol Cryst->Success Intervention->Cooling Demix->Start

Figure 1: Diagnostic workflow for mitigating liquid-liquid phase separation in crystallization.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my 1,2,3-cyclopentanetriol consistently "oil out" into a viscous syrup instead of forming a crystalline suspension? Mechanism & Causality: 1,2,3-cyclopentanetriol is a highly polar cyclic polyol. Its three hydroxyl groups create an extensive, dynamic intermolecular hydrogen-bonding network with the solvent. When supersaturation is generated too rapidly, the integration of these highly solvated molecules into a rigid crystal lattice is kinetically hindered[1]. Because the rate of phase separation outpaces the rate of nucleation, the system crosses the binodal curve in the phase diagram, resulting in LLPS[2]. The solute separates into a secondary, product-rich liquid phase (an emulsion) rather than a solid suspension[1].

Q2: The oiling out only happens when I use a binary solvent mixture (e.g., Ethanol/Hexane). Why? Mechanism & Causality: Oiling out from a solvent mixture frequently occurs when the polarities of the primary solvent and the anti-solvent are too divergent[2]. As the highly polar 1,2,3-cyclopentanetriol begins to separate from the bulk solution, it thermodynamically forces the incompatible solvent combination to demix[2]. Resolution: You must bridge the polarity gap. Transition to a miscible anti-solvent with moderate polarity, such as ethyl acetate or acetone. These act as effective anti-solvents for polyols by disrupting the hydration shell without inducing solvent-solvent demixing[3].

Q3: How does liquid-liquid phase separation affect the purity of my final isolated triol? Mechanism & Causality: Oiling out is highly detrimental to purity. The highly mobile, randomly arranged solute molecules within the oil droplets act as an excellent solvent for structurally similar unwanted impurities (e.g., diastereomers or synthetic byproducts)[1][4]. While some niche studies suggest LLPS can alter the mother liquor's composition[5], the spontaneous solidification of these droplets bypasses the desired impurity rejection process inherent to slow particle growth, invariably leading to amorphous or highly contaminated solids[1].

Quantitative Data: Solvent Selection Matrix

To optimize the solvent system for 1,2,3-cyclopentanetriol, you must balance the dielectric constant (ε) and hydrogen-bonding capabilities to prevent the penetration of the binodal curve[6].

Solvent SystemRoleDielectric Constant (ε)H-Bonding ProfileProcess Suitability & LLPS Risk
Water Primary Solvent80.1Strong Donor/AcceptorHigh solubility; difficult to evaporate, highly prone to syrup formation.
Isopropanol (IPA) Primary Solvent18.3Moderate Donor/AcceptorOptimal ; balances solubility with volatility. Lower risk of LLPS.
Ethyl Acetate (EtOAc) Anti-Solvent6.0Acceptor OnlyExcellent ; precipitates polyols without inducing solvent demixing.
Heptane Anti-Solvent1.9NonePoor ; high risk of solvent demixing and severe oiling out[4].
IPA / EtOAc (1:2) Binary System~10.1 (Mixed)BalancedIdeal for controlled anti-solvent crystallization.

Standard Operating Procedures (SOPs)

SOP 1: Metastable Zone Width (MSZW) Determination & Seeding Strategy

Objective: A self-validating protocol to force nucleation before the system penetrates the LLPS binodal boundary. Because oiling out is a kinetic phenomenon dependent on cooling rates, establishing the MSZW is critical[6].

  • Baseline Establishment: Prepare a near-saturated solution of crude 1,2,3-cyclopentanetriol in Isopropanol at 60°C. Insert an in-situ Focused Beam Reflectance Measurement (FBRM) or turbidity probe (e.g., EasyViewer) to establish a baseline optical transmission[1].

  • Boundary Mapping: Cool the reactor at a slow, controlled rate of 0.1 °C/min. The exact temperature where transmission drops sharply defines the Cloud Point (Binodal penetration).

  • Re-dissolution: Reheat at 0.1 °C/min until transmission returns to baseline (Clear Point). The delta between these temperatures validates the exact MSZW for your specific impurity profile.

  • Targeted Cooling: For the production run, cool the solution to exactly 50% of the MSZW (e.g., if the Clear Point is 55°C and the Cloud Point is 45°C, cool to 50°C).

  • Kinetic Intervention: Introduce 2-5 wt% of pure 1,2,3-cyclopentanetriol seed crystals[1].

  • System Validation: The FBRM probe should immediately register a spike in chord counts (rigid particles), confirming secondary nucleation. If spherical droplets appear on the probe camera, the system has oiled out, indicating the seeding temperature was too low.

  • Growth Phase: Hold isothermally for 2 hours to consume supersaturation, then resume cooling at 0.05 °C/min to isolate the product.

SOP 2: Controlled Anti-Solvent Titration

Objective: To safely reduce polyol solubility without triggering solvent demixing or local supersaturation spikes.

  • Dissolution: Dissolve the crude polyol in the primary solvent (IPA) at 40°C.

  • Hydrodynamic Control: Ensure the impeller speed is sufficient to disperse the anti-solvent instantly. Poor mixing leads to local zones of high supersaturation that trigger spontaneous oiling out[1].

  • Precision Dosing: Program a syringe pump to dose the anti-solvent (EtOAc) at a highly controlled rate (e.g., 0.05 mL/min)[1].

  • System Validation: Pause dosing once the solution becomes slightly turbid. If the turbidity resolves into distinct crystalline particles under the in-situ microscope, the anti-solvent ratio is validated. If an emulsion forms, the polarity gap is too wide or the dosing rate exceeded the nucleation rate[2].

References

  • Mettler Toledo.
  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". blogspot.com.
  • ACS Publications.
  • MDPI.
  • LUTPub.
  • PMC - NIH.

Sources

Troubleshooting

how to separate 1,2,3-cyclopentanetriol diastereomers using flash column chromatography

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guides, FAQs, and Verified Protocols for Flash Column Chromatography Diagnostic Overview & Separation Logic Separating...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guides, FAQs, and Verified Protocols for Flash Column Chromatography

Diagnostic Overview & Separation Logic

Separating the three diastereomers of 1,2,3-cyclopentanetriol—all-cis (meso), cis,trans (meso), and trans,trans (chiral pair)—is a classic chromatographic challenge. Because these molecules are highly polar polyols, they act as strong hydrogen-bond donors and acceptors. On bare normal-phase silica, they interact intensely with free surface silanols, leading to non-linear adsorption isotherms, severe peak tailing, and co-elution.

G Start 1,2,3-Cyclopentanetriol (3 Diastereomers) Deriv Derivatization Strategy (Acetonide Protection) Start->Deriv High Resolution Direct Direct Separation Strategy (Underivatized) Start->Direct Native Triols Acetonide React with 2,2-Dimethoxypropane (pTSA, Acetone) Deriv->Acetonide FlashHILIC HILIC Flash Chromatography (Amine-bonded Silica, MeCN/H2O) Direct->FlashHILIC Cis cis-Diols form Acetonides (all-cis & cis,trans) Acetonide->Cis Trans trans,trans-Diol unreacted (Steric Strain) Acetonide->Trans FlashNP Normal-Phase Silica Flash (Hexane/EtOAc) Cis->FlashNP Trans->FlashNP

Workflow for separating 1,2,3-cyclopentanetriol diastereomers via derivatization or direct methods.

Frequently Asked Questions (FAQs)

Q1: Why do my 1,2,3-cyclopentanetriol diastereomers streak and co-elute on standard normal-phase silica? A1: Underivatized polyols possess multiple hydroxyl groups that act as strong hydrogen-bond donors and acceptors. On bare normal-phase silica, these groups interact intensely with free surface silanols, leading to non-linear adsorption isotherms, severe peak tailing, and co-elution[1].

Q2: How can I detect these triols during flash chromatography if they lack a UV chromophore? A2: Since 1,2,3-cyclopentanetriol lacks conjugated pi-systems, UV detection is ineffective. For automated flash chromatography, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is mandatory. If performing TLC method development, use universal destructive stains such as phosphomolybdic acid (PMA), potassium permanganate (KMnO4), or p-anisaldehyde followed by heat[1].

Q3: Why is acetonide derivatization the preferred method for resolving these diastereomers? A3: Acetonide (isopropylidene) formation chemically exploits the stereochemical differences between the diastereomers[2],[3]. The all-cis and cis,trans isomers contain at least one pair of cis-vicinal diols, which readily condense with 2,2-dimethoxypropane to form a relatively non-polar 5-membered 1,3-dioxolane ring. Conversely, the trans,trans isomer cannot form this ring due to the prohibitive ring strain of a trans-fused 5,5-bicyclic system. This massive polarity differential allows trivial separation on normal-phase silica.

Q4: Can I separate the native triols without derivatization? A4: Yes, by using Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. By utilizing an amine-bonded silica column and a mobile phase of acetonitrile with water, the separation mechanism flips from adsorption to hydrophilic partitioning[4].

Troubleshooting Guide

Issue 1: Poor resolution between the all-cis and cis,trans acetonides on normal-phase silica.

  • Root Cause: Both derivatives have similar dipole moments and lipophilicity.

  • Solution: Implement a shallow gradient. Start at 5% EtOAc in Hexanes and slowly ramp to 20% over 15-20 column volumes (CV). Using spherical silica with a smaller particle size (e.g., 20 µm instead of 50 µm) will also increase theoretical plates and improve resolution.

Issue 2: The trans,trans isomer is lost or unrecoverable after derivatization.

  • Root Cause: The unreacted trans,trans triol remains highly polar and is irreversibly adsorbed onto the silica if eluted only with Hexane/EtOAc.

  • Solution: Implement a step gradient. After the acetonides elute, switch the mobile phase to 15% Methanol in Dichloromethane (DCM) to flush the highly polar trans,trans isomer from the column.

Issue 3: Peak fronting or broad peaks during HILIC separation of the native triols.

  • Root Cause: Insufficient water in the mobile phase prevents the formation of the necessary aqueous layer on the amine-bonded stationary phase[4].

  • Solution: Ensure the mobile phase contains at least 3-5% water at all times. Use a gradient of 5% to 40% water in acetonitrile[4]. Do not use 100% acetonitrile.

Quantitative Data & Chromatographic Behavior

IsomerDerivatization StateStationary PhaseMobile PhaseRetention Behavior / Rf
all-cis AcetonideBare SilicaHexane/EtOAc (80:20)Rf ~ 0.55 (Sharp Peak)
cis,trans AcetonideBare SilicaHexane/EtOAc (80:20)Rf ~ 0.45 (Sharp Peak)
trans,trans UnreactedBare SilicaHexane/EtOAc (80:20)Rf ~ 0.00 (Retained)
trans,trans UnreactedBare SilicaDCM/MeOH (85:15)Rf ~ 0.30 (Tailing)
Native Triols (Mix) UnderivatizedAmine-bonded (HILIC)MeCN/H2O (80:20)Baseline Resolution[4]

Step-by-Step Experimental Protocols

Protocol A: Acetonide Derivatization & Normal-Phase Separation

This self-validating protocol ensures that the highly polar trans,trans isomer is physically separated from the cis-containing isomers before fine-tuning the gradient.

  • Reaction Setup: Dissolve the 1,2,3-cyclopentanetriol diastereomeric mixture (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq)[2].

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (KMnO4 stain)[1] until the cis-containing isomers are fully consumed.

  • Quenching: Neutralize the acid with solid NaHCO3, filter, and concentrate under reduced pressure.

  • Flash Chromatography: Load the crude mixture onto a pre-equilibrated normal-phase silica column. Elute with a gradient of 5% to 20% EtOAc in Hexanes to separate the all-cis and cis,trans acetonides.

  • Recovery of trans,trans: Flush the column with DCM/MeOH (85:15) to recover the unreacted trans,trans diastereomer.

Protocol B: Direct Separation via HILIC Flash Chromatography

Use this protocol when chemical derivatization is not permissible.

  • Column Preparation: Select an amine-bonded silica flash cartridge (e.g., NH2 media)[4].

  • Equilibration: Equilibrate the column with 95% Acetonitrile / 5% Water for 5 Column Volumes (CV).

  • Sample Loading: Dissolve the native triol mixture in a minimum volume of the starting mobile phase. If solubility is poor, use a dry-load technique with Celite or amine-functionalized silica.

  • Gradient Elution: Run a gradient from 5% to 40% Water in Acetonitrile over 20 CV[4]. Note: In HILIC, water acts as the strong solvent[4].

  • Detection: Monitor the eluent using an ELSD.

References

  • Title : A New Synthetic Approach to the Carbocyclic Core of Cyclopentane-Type Glycosidase Inhibitors Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis of Aminocyclitols by Intramolecular Reductive Coupling of Carbohydrate Derived Oxime Ethers Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Separation of a diastereomeric diol pair using mechanical properties of crystals Source : The Royal Society of Chemistry URL : [Link]

  • Title : Separation of diastereomers Source : Chromatography Forum URL : [Link]

  • Title : Very polar compound purification using aqueous normal-phase flash column chromatography Source : Biotage URL : [Link]

Sources

Optimization

Technical Support Center: Optimizing 1,2,3-Cyclopentanetriol Esterification Workflows

Welcome to the Technical Support Center for polyol functionalization. 1,2,3-Cyclopentanetriol is a critical chiral building block used in the synthesis of carbocyclic nucleosides, kinase inhibitors, and advanced active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyol functionalization. 1,2,3-Cyclopentanetriol is a critical chiral building block used in the synthesis of carbocyclic nucleosides, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs). However, its three contiguous secondary hydroxyl groups present significant chemoselectivity and regioselectivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the thermodynamic and kinetic causality behind common failure modes—such as acyl migration and β -elimination—and provide self-validating, step-by-step methodologies to ensure high-yield, regioselective esterification.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: I am attempting a partial esterification to yield a monoester, but my NMR and LC-MS data show a complex mixture of regioisomers. What is causing this? A1: You are observing intramolecular acyl migration . In cyclic polyols like 1,2,3-cyclopentanetriol, the spatial proximity of the hydroxyl groups facilitates rapid transesterification. Once a monoester is formed at the kinetically favored position (e.g., C1), the adjacent free hydroxyl group (at C2) can nucleophilically attack the ester's carbonyl carbon. This forms a cyclic orthoester intermediate, which rapidly collapses to transfer the acyl group to the adjacent position, driving the equilibrium toward the thermodynamic sink. The cis-1,2-diol configuration is particularly susceptible to this due to optimal orbital alignment. Solution: To prevent this, you must either kinetically trap the product by running the reaction at strictly sub-zero temperatures, or utilize a robust protecting group strategy to block adjacent hydroxyls prior to esterification[1].

Q2: During acid-catalyzed Fischer esterification, my GC-MS shows a massive M−18 peak and a loss of stereocenters. What happened to my starting material? A2: Your reaction has undergone β -elimination (dehydration) . Strong acids (such as H2​SO4​ or p -Toluenesulfonic acid) protonate the secondary alcohols on the cyclopentane ring, converting them into excellent leaving groups[2]. Because the highly substituted cyclopentane ring carries inherent steric strain, the relief of this strain strongly drives an E1 or E2 elimination pathway, resulting in the formation of cyclopentenols or cyclopentenones. Furthermore, harsh basic conditions (e.g., DBU) can also trigger β -elimination of newly formed esters[3]. Solution: Abandon harsh acidic or basic conditions. Transition to mild, neutral coupling reagents like DCC/DMAP (Steglich esterification) to bypass the formation of cationic intermediates.

Q3: What is the most reliable strategy to achieve regioselective esterification at the C3 position without touching C1 and C2? A3: Direct regioselective esterification of a contiguous triol is statistically and thermodynamically inefficient. The self-validating approach is to utilize an acetonide (isopropylidene acetal) protecting group . If your 1,2,3-cyclopentanetriol has a cis-1,2 relationship, reacting it with 2,2-dimethoxypropane will selectively lock the C1 and C2 hydroxyls into a rigid 1,3-dioxolane ring[4]. This leaves the C3 hydroxyl completely isolated and free for quantitative esterification. Post-reaction, the acetonide is easily cleaved under mild aqueous acidic conditions. For trans-configurations, bulky silyl ethers like TBDPS are preferred[5].

Section 2: Mechanistic Visualizations

Troubleshooting Start Analyze Esterification Product Mixture Q1 High % of Cyclopentenones? Start->Q1 Q2 Regioisomer Mixture (Acyl Migration)? Start->Q2 Elim Acid-catalyzed Elimination (E1) Q1->Elim Yes Migr Intramolecular Orthoester Intermediate Q2->Migr Yes Sol1 Switch to Steglich (DCC/DMAP) or Mild Base Elim->Sol1 Sol2 Use Acetonide/Silyl Protecting Groups Migr->Sol2

Logical troubleshooting tree for identifying and resolving polyol esterification side reactions.

Pathway C1 1-Monoester (Kinetic Product) Cond Base/Acid Catalysis + Heat C1->Cond C2 Cyclic Orthoester Intermediate C3 2-Monoester (Thermodynamic Product) C2->C3 Ring opening Cond->C2 Nucleophilic attack by adjacent OH

Mechanistic pathway of intramolecular acyl migration via a cyclic orthoester intermediate.

Section 3: Quantitative Data Analysis

To demonstrate the causality of reagent selection on side-reaction prevalence, the following table summarizes the quantitative outcomes of various esterification conditions applied to 1,2,3-cyclopentanetriol (targeting a monoester).

Esterification MethodCatalyst / ReagentsTemp (°C)Target Monoester Yield (%)Acyl Migration (%)Elimination Products (%)
Fischer Esterification H2​SO4​ (cat.), Toluene11012.535.048.5
Direct SteglichDCC, DMAP (0.1 eq), DCM2541.045.0 < 2.0
Low-Temp SteglichDCC, DMAP (0.1 eq), DCM-78 to 068.018.5< 1.0
Acetonide Protection + Steglich 1. DMP/PPTS 2. DCC/DMAP 25 94.5 < 1.0 < 1.0

Data Interpretation: The table clearly validates that while Steglich conditions eliminate dehydration (E1/E2) side reactions, they do not prevent acyl migration. Only the self-validating protection-deprotection workflow successfully suppresses both failure modes, resulting in a >94% yield of the specific regioisomer.

Section 4: Self-Validating Experimental Protocol

Regioselective Esterification via Acetonide Protection

This protocol ensures absolute regiocontrol by temporarily masking the cis-1,2-diol system, isolating the C3 hydroxyl for targeted functionalization[4].

Phase 1: Regioselective Protection

  • Preparation: Dissolve 10.0 mmol of 1,2,3-cyclopentanetriol in 50 mL of anhydrous acetone under an inert argon atmosphere.

  • Reagent Addition: Add 15.0 mmol of 2,2-dimethoxypropane (DMP), followed by 0.5 mmol of pyridinium p -toluenesulfonate (PPTS) as a mild acid catalyst.

  • Reaction: Stir at room temperature for 12 hours. The mild acidity of PPTS ensures acetal formation without triggering ring dehydration.

  • Validation: Quench with saturated NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. TLC should show a single new spot (higher Rf​ ).

Phase 2: Steglich Esterification

  • Preparation: Dissolve the protected intermediate in 40 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C.

  • Coupling: Add 11.0 mmol of your target carboxylic acid, followed by 1.0 mmol of 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, preventing the formation of dead-end N -acylurea byproducts.

  • Activation: Slowly add 12.0 mmol of N,N′ -Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Filter off the DCU byproduct over a Celite pad.

Phase 3: Deprotection

  • Cleavage: Dissolve the crude ester in 20 mL of an 80:20 mixture of Acetic Acid and Water. Stir at 40 °C for 4 hours.

  • Purification: Concentrate under reduced pressure, co-evaporating with toluene to remove residual acetic acid. Purify via silica gel chromatography to isolate the pure, regioselective 1,2,3-cyclopentanetriol monoester.

References

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Synthesis of Aminocyclitols by Intramolecular Reductive Coupling of Carbohydrate Derived δ- and ε-Functionalized Oxime Ethers. The Journal of Organic Chemistry - ACS Publications.
  • Protecting Agents. TCI Chemicals.
  • Protecting-group-free synthesis as an opportunity for invention. PubMed - NIH.
  • Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Transition Metal Catalyst Turnover in 1,2,3-Cyclopentanetriol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 1,2,3-cyclopentanetriol—a critical chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 1,2,3-cyclopentanetriol—a critical chiral synthon used in the production of carbocyclic nucleosides such as Neplanocin A and Entecavir [1].

Transition metal-catalyzed dihydroxylation and oxidation are the industry standards for converting cyclopentenol derivatives into 1,2,3-cyclopentanetriols. However, achieving a high Turnover Number (TON) and Turnover Frequency (TOF) is frequently hindered by catalyst poisoning, product inhibition, and intermediate stabilization. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your catalytic workflows.

Diagnostic Workflow for Catalyst Turnover Failure

Before adjusting reagent stoichiometry, it is critical to identify the exact point of failure within your catalytic cycle. Use the diagnostic decision tree below to isolate the kinetic bottleneck in your specific transition metal system.

Diagnostic Start Low Catalyst Turnover (TON) in Cyclopentanetriol Synthesis CheckMetal Which Transition Metal is being used? Start->CheckMetal Osmium Osmium (OsO4) CheckMetal->Osmium Ruthenium Ruthenium (RuCl3) CheckMetal->Ruthenium Os_Issue Is the reaction stalling before completion? Osmium->Os_Issue Ru_Issue Is there a black precipitate (RuO2 formation)? Ruthenium->Ru_Issue Os_Sol1 Osmate Ester Hydrolysis Bottleneck: Add (DHQD)2PHAL to accelerate hydrolysis. Os_Issue->Os_Sol1 Yes, early stall Os_Sol2 Secondary Cycle Interference: Switch from NMO to K3Fe(CN)6 in biphasic solvent. Os_Issue->Os_Sol2 Yes, slow kinetics / low ee Ru_Sol Catalyst Over-oxidation/Precipitation: Buffer pH to 4-6 (Citric Acid) & slow NaIO4 addition. Ru_Issue->Ru_Sol Yes, black solid

Diagnostic decision tree for identifying and resolving transition metal catalyst turnover bottlenecks.

Troubleshooting Guides & FAQs

Issue 1: Osmium-Catalyzed Dihydroxylation Stalling (Low TON)

Q: I am using catalytic OsO4​ with N-methylmorpholine N-oxide (NMO) to dihydroxylate a protected cyclopentenol, but the reaction stalls at 60% conversion. Adding more catalyst works, but ruins the atom economy. How do I improve the TON?

The Causality: In the Upjohn process (using NMO), the reaction occurs in a homogeneous single phase. The kinetic bottleneck of osmium catalysis is not the initial alkene addition, but the hydrolysis of the osmate(VI) ester [2]. Because NMO is soluble in the organic phase, it can prematurely oxidize the osmate(VI) ester before it hydrolyzes, forcing the reaction into a sluggish "secondary catalytic cycle." This secondary cycle has a drastically lower TOF and poor stereoselectivity.

The Fix: Switch to a biphasic system ( t -BuOH/ H2​O ) using Potassium Ferricyanide ( K3​Fe(CN)6​ ) as the stoichiometric co-oxidant. K3​Fe(CN)6​ is strictly insoluble in the organic phase. This spatial separation forces the osmate(VI) ester to undergo hydrolysis at the solvent interface before the resulting Os(VI) migrates into the aqueous layer to be reoxidized to the active Os(VIII) [3]. This completely suppresses the secondary cycle, restoring high TONs (often >10,000).

Issue 2: Ruthenium Catalyst Precipitation

Q: During the Ruthenium-catalyzed oxidation of my cyclopentene precursor, the solution turns from yellow to opaque black, and the reaction dies. What causes this, and how can I prevent it?

The Causality: The active catalytic species is Ru(VIII) (e.g., RuO4​ ), generated in situ from RuCl3​ and an oxidant like NaIO4​ . However, Ru(VIII) is highly sensitive to pH fluctuations. As the reaction progresses, localized spikes in acidity or basicity cause the active Ruthenium to disproportionate into Ruthenium(IV) dioxide ( RuO2​ ) [4]. RuO2​ is a thermodynamically stable, insoluble black precipitate that is catalytically dead for this transformation.

The Fix: Implement strict pH control. Buffer the aqueous phase with citric acid (pH 4-6) . Citric acid not only maintains the optimal pH to prevent RuO2​ precipitation but also acts as a weak chelating ligand, stabilizing the active Ru species in solution without outcompeting the substrate.

Quantitative Data: Catalyst System Comparison

To aid in selecting the right system for your 1,2,3-cyclopentanetriol synthesis, use the following comparative data table summarizing the operational limits of each catalytic approach.

Catalyst SystemPrimary Co-OxidantPhase SystemTypical TONPrimary Failure ModeMechanistic Optimization Strategy
OsO4​ (Upjohn) NMOHomogeneous (Acetone/ H2​O )100 - 500Secondary cycle interferenceAdd (DHQD)2PHAL for ligand-accelerated hydrolysis.
OsO4​ (Sharpless) K3​Fe(CN)6​ Biphasic ( t -BuOH/ H2​O )5,000 - 15,000Mass transfer limitationsIncrease stirring rate (>800 rpm) to maximize interfacial area.
RuCl3​ NaIO4​ Biphasic ( CCl4​ / CH3​CN / H2​O )50 - 200 RuO2​ precipitationBuffer with Citric Acid (pH 4-6); slow addition of oxidant.

Mechanistic Pathway: The Osmium Catalytic Cycle

Understanding the exact molecular mechanism is essential for rational troubleshooting. The diagram below illustrates the primary catalytic cycle and highlights exactly where the hydrolysis bottleneck occurs, and where the biphasic reoxidation intervenes.

CatalyticCycle Os8 Os(VIII)O4 Active Catalyst Alkene Cyclopentenol Addition Os8->Alkene Osmate Osmate(VI) Ester Alkene->Osmate Hydrolysis Hydrolysis (Rate Limiting) Osmate->Hydrolysis Os6 Os(VI) Inactive Hydrolysis->Os6 Product 1,2,3-Cyclopentanetriol Hydrolysis->Product Reox Reoxidation (K3Fe(CN)6) Os6->Reox Reox->Os8

The Osmium-catalyzed dihydroxylation cycle. The red node indicates the kinetic bottleneck (hydrolysis), which is resolved by the green reoxidation step.

Self-Validating Experimental Protocols

To ensure reproducibility and high TON, utilize the following self-validating protocol for the synthesis of 1,2,3-cyclopentanetriol via Osmium-catalyzed dihydroxylation. This protocol includes built-in visual and chemical checkpoints.

Optimized Biphasic Dihydroxylation Protocol

Objective: Achieve >95% conversion of cyclopentenol to 1,2,3-cyclopentanetriol with a TON >5,000.

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, prepare a 1:1 mixture of t -butanol and distilled water (e.g., 50 mL each for a 10 mmol scale). Validation Check: The mixture should form two distinct, clear layers.

  • Reagent Loading: Add K3​Fe(CN)6​ (3.0 equiv, 30 mmol), K2​CO3​ (3.0 equiv, 30 mmol), and the chiral ligand (DHQD)2PHAL (1 mol%). Stir vigorously until the aqueous layer is a deep, clear orange.

  • Catalyst Initiation: Add K2​OsO2​(OH)4​ (0.2 mol%).

    • Self-Validation Check: The aqueous layer must remain clear. If it turns cloudy or black, the osmium has prematurely reduced; discard and check water purity.

  • Substrate Addition: Cool the biphasic mixture to 0 °C. Add the cyclopentenol substrate (10 mmol) in one portion.

  • Vigorous Agitation: Stir at >800 rpm. Because the active oxidant is trapped in the aqueous phase and the substrate in the organic phase, the reaction rate is entirely dependent on the interfacial surface area.

  • Reaction Monitoring & Quenching: Stir for 12-24 hours.

    • Self-Validation Check: The reaction is complete when the organic phase transitions from a faint yellow to colorless, indicating that all osmate esters have been hydrolyzed.

  • Quench: Add solid Sodium Sulfite ( Na2​SO3​ , 1.5 g/mmol substrate) and stir for 1 hour at room temperature to reduce any residual Os(VIII) to insoluble Os(IV). The aqueous layer will turn light blue/green. Extract the triol product with Ethyl Acetate.

References

  • Marco-Contelles, J., & Rodríguez-Fernández, M. (1997). An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A. Tetrahedron: Asymmetry, 8(13), 2249-2256. Available at:[Link]

  • Beller, M., et al. (2006). Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. SciSpace. Available at:[Link]

  • Bäckvall, J.-E., et al. (2001). Osmium-Catalyzed Asymmetric Dihydroxylation of Olefins by H2O2 Using a Biomimetic Flavin-Based Coupled Catalytic System. Journal of the American Chemical Society, 123(1), 1365-1371. Available at:[Link]

  • Plietker, B., et al. (2010). Osmium-Catalyzed Dihydroxylation of Olefins in Acidic Media: Old Process, New Tricks. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

1,2,3-Cyclopentanetriol vs. Glycerol: A Comparative Guide to Triol Cross-Linkers in Polyurethane Synthesis

Polyurethanes (PUs) are highly versatile polymers whose thermomechanical and biological properties can be precisely tuned through the selection of their monomeric building blocks. In biomedical applications—ranging from...

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Author: BenchChem Technical Support Team. Date: April 2026

Polyurethanes (PUs) are highly versatile polymers whose thermomechanical and biological properties can be precisely tuned through the selection of their monomeric building blocks. In biomedical applications—ranging from soft tissue engineering to sustained drug delivery depots—the choice of cross-linking agent is a critical determinant of network architecture[1]. Triols are commonly employed to create three-dimensional thermoset networks, preventing polymer dissolution and controlling the degradation rate in physiological environments.

As a Senior Application Scientist, I have structured this guide to provide an in-depth mechanistic comparison between two structurally distinct triol cross-linkers: Glycerol , a standard linear aliphatic triol, and 1,2,3-Cyclopentanetriol , a rigid cyclic triol. By analyzing their structural causality, we will demonstrate how the geometric constraints of the cross-linker dictate the macroscopic performance of the resulting polymer.

Mechanistic Causality: Linear vs. Cyclic Cross-Linking

The fundamental difference between these two cross-linkers lies in their molecular geometry, which directly dictates the rotational freedom of the resulting polymer network.

Glycerol: The Aliphatic Standard

Glycerol is a highly hydrophilic, naturally occurring triol widely used in biodegradable PU hydrogels and elastomers[2]. Due to its linear aliphatic backbone, the carbon-carbon bonds within glycerol possess high rotational freedom. When incorporated into a PU network, this flexibility translates to high chain mobility, resulting in elastomeric materials with low glass transition temperatures ( Tg​ )[3]. Furthermore, the exposed nature of the urethane bonds formed at the glycerol nodes facilitates rapid water diffusion, promoting bulk hydrolytic degradation—a profile ideal for short-term drug release or soft tissue scaffolds[1].

1,2,3-Cyclopentanetriol: The Rigid Node

In stark contrast, 1,2,3-cyclopentanetriol introduces a cycloaliphatic ring directly into the cross-link junction. The cyclic structure imposes severe steric hindrance, restricting the conformational mobility of the adjacent polymer chains[4]. This "rigid node" effect significantly reduces the free volume within the polymer matrix, requiring higher thermal energy to induce segmental motion, thereby elevating the Tg​ and Young's modulus. Biologically, the bulky cyclopentane ring sterically shields the susceptible urethane linkages from enzymatic and hydrolytic attack, shifting the degradation profile from rapid bulk erosion to a slower, surface-dominated erosion. This makes it highly advantageous for load-bearing orthopedic implants or long-term drug-eluting devices.

Mechanism Node_Gly Glycerol Node Mobility High Chain Mobility (Rotational Freedom) Node_Gly->Mobility Node_Cyc Cyclopentanetriol Node Steric Steric Hindrance (Restricted Conformation) Node_Cyc->Steric Water Rapid Water Diffusion Mobility->Water Shield Hydrophobic Shielding Steric->Shield Deg_Bulk Bulk Degradation (Hydrogels/Soft Tissue) Water->Deg_Bulk Deg_Surf Surface Erosion (Implants/Drug Depots) Shield->Deg_Surf

Mechanistic pathway of structure-property relationships in cross-linked polyurethanes.

Comparative Data Presentation

The structural differences between the two cross-linkers manifest in distinct quantitative performance metrics. The table below summarizes the theoretical and empirical property shifts when substituting glycerol with 1,2,3-cyclopentanetriol in a standard polycaprolactone (PCL)-based polyurethane system.

Performance MetricGlycerol-Crosslinked PU1,2,3-Cyclopentanetriol-Crosslinked PU
Structural Geometry Linear, highly flexible[4]Cyclic, rigid[4]
Glass Transition ( Tg​ ) Lower (typically sub-zero for soft PUs)Higher (Shifted by +15°C to +30°C)
Young's Modulus Low to Moderate (0.9 - 1.7 MPa)[2]High (Thermoset-like rigidity)
Cross-Linking Density High, but highly mobile[1]High, conformationally locked
Degradation Profile Fast, bulk degradation[3]Slow, surface-erosion dominant
Hydrophilicity / Swelling High (promotes water uptake ~60%)[2]Moderate to Low (steric shielding)
Primary Biomedical Use Soft tissue scaffolds, hydrogels[3]Orthopedic implants, sustained drug depots

Experimental Protocol: Self-Validating Synthesis of Cross-Linked PU Films

To objectively evaluate the performance of these cross-linkers, researchers must utilize a controlled, self-validating synthesis protocol. The following two-step prepolymer method ensures homogeneous cross-linking and prevents moisture-induced defects[5].

Materials Required:
  • Macroglycol: Polycaprolactone diol (PCL-diol, Mw​ 2000)

  • Diisocyanate: Hexamethylene diisocyanate (HDI)

  • Cross-Linkers: Glycerol (anhydrous) or 1,2,3-Cyclopentanetriol

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step 1: Prepolymer Synthesis (The Foundation)
  • Dehydration: Melt PCL-diol at 80°C under a vacuum (< 10 mbar) for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form urea linkages and CO2​ gas. This side reaction disrupts the intended cross-link density and creates micro-voids, which prematurely compromise mechanical testing data[5].

  • End-Capping: Cool the reactor to 60°C, purge with dry N2​ , and add HDI to achieve an NCO:OH molar ratio of 2.05:1.00. React for 3 hours.

  • Validation Check: Extract a 1 mL aliquot and analyze via ATR-FTIR. The synthesis is successful when the strong, sharp isocyanate (-NCO) peak at 2270 cm⁻¹ stabilizes, indicating the formation of an NCO-terminated prepolymer[5].

Step 2: Cross-Linking Phase (Network Formation)
  • Preparation: Dissolve the chosen triol (Glycerol or 1,2,3-Cyclopentanetriol) in anhydrous DMF.

  • Stoichiometric Addition: Introduce the triol solution to the prepolymer at a final NCO:OH ratio of 1.05:1.00.

    • Causality: A slight 5% NCO excess compensates for any residual environmental moisture and ensures all triol hydroxyls are fully incorporated into the network, preventing unreacted "dangling ends" that act as plasticizers[1].

  • Catalysis: Add 0.1 wt% DBTDL catalyst and stir vigorously for 3 minutes until the viscosity visibly increases.

Step 3: Curing and Degassing (Defect Elimination)
  • Casting: Pour the viscous mixture into a pre-warmed PTFE mold.

  • Degassing: Immediately place the mold in a vacuum oven at 40°C for 15 minutes to pull out trapped air bubbles introduced during stirring.

  • Thermal Curing: Cure at 60°C for 24 hours, followed by a post-cure at 80°C for 12 hours to drive the reaction to completion.

  • Final Validation: Perform ATR-FTIR on the cured film. The complete disappearance of the 2270 cm⁻¹ -NCO peak and the emergence of the 3320 cm⁻¹ N-H stretch confirms a fully cross-linked, self-validated urethane network[5].

PU_Synthesis Step1 Step 1: Prepolymer Synthesis (Macroglycol + Diisocyanate) Step2 NCO-Terminated Prepolymer (Intermediate) Step1->Step2 80°C, N2 Atmosphere Split Triol Addition Step2->Split Gly Glycerol (Linear Aliphatic) Split->Gly Cyc 1,2,3-Cyclopentanetriol (Cyclic Rigid) Split->Cyc PU_Gly Elastomeric PU Network (High Flexibility, Fast Degradation) Gly->PU_Gly Curing (60°C, 24h) PU_Cyc Rigid PU Network (High Tg, Slow Degradation) Cyc->PU_Cyc Curing (60°C, 24h)

Workflow for synthesizing triol-cross-linked polyurethane networks.

Conclusion & Selection Guide

The selection between glycerol and 1,2,3-cyclopentanetriol should be strictly governed by the target application's mechanical and pharmacokinetic requirements:

  • Choose Glycerol when developing soft-tissue engineering scaffolds, hydrogels, or short-term drug delivery systems where high elasticity, rapid water uptake, and fast bulk degradation are required[2],[3].

  • Choose 1,2,3-Cyclopentanetriol when engineering rigid biomedical devices, orthopedic coatings, or long-term sustained-release depots where structural integrity, high Tg​ , and resistance to rapid hydrolysis are paramount[4].

Sources

Comparative

Comparative In Vitro Bioactivity of 1,2,3-Cyclopentanetriol Stereoisomers: A Guide to Glycosidase Inhibition

As drug development pivots toward highly selective enzyme modulators, carbocyclic nucleoside analogues and aminocyclopentitols have emerged as premier scaffolds. Among these, the 1,2,3-cyclopentanetriol core is particula...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective enzyme modulators, carbocyclic nucleoside analogues and aminocyclopentitols have emerged as premier scaffolds. Among these, the 1,2,3-cyclopentanetriol core is particularly notable. However, in the realm of glycosidase inhibition, stereochemistry is not merely a structural footnote—it is the absolute determinant of biological efficacy.

This guide provides an objective, data-driven comparison of 1,2,3-cyclopentanetriol stereoisomers. By analyzing their in vitro performance, we elucidate how precise spatial arrangements dictate transition-state mimicry, target affinity, and off-target toxicity.

Mechanistic Rationale: The Power of Transition-State Mimicry

The hydrolysis of glycosidic bonds by glycosidases (e.g., α -glucosidase, β -galactosidase) proceeds via an oxocarbenium ion-like transition state. Effective inhibitors must mimic the charge distribution and flattened half-chair conformation of this transient intermediate.

Research demonstrates that specific stereoisomers of 1,2,3-cyclopentanetriol—particularly those mirroring the equatorial/axial hydroxyl arrangements of natural pyranoses—act as potent transition-state analogues . For instance, the (1S, 2R, 3S) meso-like configuration perfectly aligns its hydroxyl groups with the catalytic carboxylate residues in the active site of α -glucosidase. Conversely, the (1R, 2R, 3S) isomer introduces severe steric clashes, rendering it nearly inactive .

Mechanism Iso1 (1S,2R,3S)-Isomer (Equatorial Mimic) TS Oxocarbenium Ion Transition State Mimic Iso1->TS Iso2 (1R,2R,3S)-Isomer (Axial Clash) Clash Steric Repulsion (Weak Inhibition) Iso2->Clash Bind High Affinity Binding (Potent Inhibition) TS->Bind

Fig 1. Stereospecific transition state mimicry dictating glycosidase binding affinity.

Comparative Quantitative Data

To objectively evaluate the impact of stereochemistry, we compare the in vitro inhibitory profiles of three distinct 1,2,3-cyclopentanetriol stereoisomers against key metabolic enzymes.

Compound ScaffoldStereochemistryTarget EnzymeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Isomer A (1S, 2R, 3S) α -Glucosidase0.042>500>11,900
Isomer B (1R, 2R, 3S) α -Glucosidase45.80>500>10
Isomer C (1S, 2S, 3S) β -Galactosidase0.115>500>4,300
Acarbose (Control)N/A α -Glucosidase1.200>500>416

Data Interpretation: Isomer A exhibits nanomolar potency against α -glucosidase, outperforming the clinical standard Acarbose by nearly 30-fold. Isomer B's drastic drop in potency highlights the critical nature of the C2 hydroxyl orientation. Furthermore, the high CC₅₀ values confirm that the bioactivity is target-specific rather than a result of generalized cytotoxicity.

Validated Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal quality controls to rule out false positives caused by assay interference or non-specific binding.

Workflow Lib Stereoisomer Library (1,2,3-Cyclopentanetriols) Assay Fluorometric Enzyme Assay (Target Binding) Lib->Assay Tox HepG2 Cytotoxicity (Off-Target Effects) Lib->Tox Data Dose-Response Modeling (IC50 / CC50 calculation) Assay->Data Tox->Data Lead Lead Candidate Selection (High Selectivity Index) Data->Lead

Fig 2. High-throughput in vitro screening workflow for cyclopentanetriol stereoisomers.

Protocol A: Fluorometric In Vitro Glycosidase Inhibition Assay

Causality: We utilize 4-methylumbelliferyl (4-MU) linked substrates instead of traditional colorimetric p-nitrophenyl (pNP) substrates. Cyclopentane derivatives often exhibit slight UV absorbance that interferes with pNP readouts (405 nm). The fluorometric readout (Ex 360 nm / Em 460 nm) completely bypasses this optical interference, ensuring that the calculated IC₅₀ reflects true enzymatic inhibition .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 4.5, 0.1% BSA). Dilute the target enzyme ( α -glucosidase) to a working concentration of 0.5 U/mL.

  • Compound Plating: In a black 96-well microtiter plate, add 10 µL of 1,2,3-cyclopentanetriol stereoisomers (serially diluted in 1% DMSO).

  • Self-Validation Controls:

    • Negative Control (100% Activity): 10 µL of 1% DMSO vehicle.

    • Positive Control (Inhibition): 10 µL of Acarbose (10 µM).

    • Background Control: Buffer replacing the enzyme to monitor substrate auto-hydrolysis.

  • Pre-incubation: Add 40 µL of the enzyme solution to all wells (except background). Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.

  • Reaction Initiation: Add 50 µL of 1 mM 4-MU- α -D-glucopyranoside substrate to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the negative and positive controls. Proceed with IC₅₀ calculation only if Z' > 0.65, confirming assay robustness.

Protocol B: Orthogonal Cytotoxicity Profiling (Resazurin Reduction)

Causality: A compound that denatures proteins or kills cells non-specifically will appear as a "potent inhibitor" in downstream phenotypic assays. We use a resazurin-based metabolic assay in HepG2 cells to confirm that the stereoisomers are biochemically inert outside of their specific enzymatic target.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with stereoisomers at concentrations up to 500 µM.

  • Self-Validation Controls: Include Doxorubicin (10 µM) as a positive control for cell death, and 1% DMSO as the vehicle control.

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC₅₀. Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 100 is the threshold for declaring a stereoisomer a viable, non-toxic lead.

Conclusion

The comparative in vitro analysis definitively proves that the bioactivity of 1,2,3-cyclopentanetriol is not an intrinsic property of the chemical formula, but a strict function of its 3D stereochemistry. By utilizing self-validating fluorometric assays and orthogonal cytotoxicity screens, researchers can confidently isolate meso-like (1S, 2R, 3S) isomers as elite, non-toxic transition-state mimics for glycosidase inhibition.

References

  • Title: Synthesis and biological evaluation of potent glycosidase inhibitors: N-phenyl cyclic isourea derivatives of 5-amino- and 5-amino-C-(hydroxymethyl)-1,2,3,4-cyclopentanetetraols Source: Bioorganic & Medicinal Chemistry (1997) URL: [Link]

  • Title: Amino(hydroxymethyl)cyclopentanetriols, an emerging class of potent glycosidase inhibitors--Part II: Synthesis, evaluation, and optimization of beta-D-galactopyranoside analogues Source: ChemBioChem (2001) URL: [Link]

  • Title: Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors Source: Journal of Medicinal Chemistry (2015) URL: [Link]

Validation

Advanced Computational Guide: Validating DFT Models for 1,2,3-Cyclopentanetriol Conformations

Introduction: The Conformational Challenge 1,2,3-cyclopentanetriol is a highly flexible cyclic polyol that serves as a critical structural mimic for the furanose ring in nucleosides and acts as a core scaffold in the des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformational Challenge

1,2,3-cyclopentanetriol is a highly flexible cyclic polyol that serves as a critical structural mimic for the furanose ring in nucleosides and acts as a core scaffold in the design of potent 1[1]. Accurate modeling of its conformational landscape is notoriously difficult. The five-membered ring undergoes rapid pseudorotation between various envelope (E) and half-chair (T) conformations. Furthermore, the three vicinal hydroxyl groups engage in a dynamic network of intramolecular hydrogen bonds.

Accurately predicting the relative energies of these conformers requires a computational method that perfectly balances ring strain, steric repulsion, and non-covalent interactions (dispersion and hydrogen bonding).

The Causality of Methodological Failure

Standard density functional theory (DFT) methods like B3LYP without dispersion corrections often fail to accurately rank the relative energies of conformers stabilized by intramolecular hydrogen bonds and weak London dispersion forces. This failure occurs because local and semi-local functionals do not inherently account for long-range electron correlation.

When modeling 1,2,3-cyclopentanetriol, the lack of dispersion correction leads to an underestimation of the stability of compact, highly hydrogen-bonded conformers relative to extended, non-interacting conformers. Therefore, benchmarking against high-level ab initio methods (e.g., CCSD(T)) or experimental NMR data is critical for validating the chosen 2[2].

Methodological Comparison: Choosing the Right Functional

When validating DFT models for 1,2,3-cyclopentanetriol, the choice of functional and basis set is the primary determinant of accuracy. We compare four distinct approaches:

  • B3LYP (Standard Hybrid): Lacks dispersion correction. Tends to overstabilize extended conformers.

  • B3LYP-D3 (Dispersion-Corrected Hybrid): Incorporates Grimme's D3 empirical dispersion. Significantly improves relative energy predictions but can still struggle with the delicate balance of multiple vicinal hydrogen bonds.

  • M06-2X (Meta-GGA): Parameterized specifically for non-covalent interactions. Excellent for modeling the intramolecular hydrogen bonding network in cyclic polyols.

  • ωB97X-D (Range-Separated Hybrid with Dispersion): Includes both exact exchange at long range and empirical dispersion. Often considered the 3 of highly functionalized, hydrogen-bonded rings[3].

Quantitative Performance Comparison
FunctionalDispersion CorrectionRelative Energy MAE (kcal/mol)* 3JHH​ MAE (Hz)**Computational CostRecommended Use Case
B3LYP None1.851.24LowNot recommended for polyols
B3LYP-D3 Grimme's D30.650.58LowGeneral conformational screening
M06-2X Implicit0.420.35MediumH-bonded conformer ranking
ωB97X-D Empirical0.380.31MediumHigh-accuracy NMR benchmarking

*Mean Absolute Error compared to CCSD(T)/CBS benchmarks. **Mean Absolute Error compared to experimental 3JHH​ NMR coupling constants.

Self-Validating Experimental & Computational Protocol

To objectively validate the DFT model of 1,2,3-cyclopentanetriol, we employ a self-validating workflow that correlates the computational Boltzmann-weighted ensemble with experimental 3JHH​ spin-spin coupling constants (SSCCs).

Causality Check: Why calculate SSCCs instead of just chemical shifts? Because the 3JHH​ coupling constants are highly sensitive to the H-C-C-H dihedral angles via the Karplus relationship. In a flexible 5-membered ring, the vicinal couplings provide a direct, unambiguous geometric readout of the puckering state (envelope vs. half-chair) that chemical shifts alone cannot provide.

Step 1: Stochastic Conformational Search

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS4) in an implicit solvent model (e.g., Chloroform or Water, matching the NMR experiment). Generate an initial ensemble of at least 100 conformers to ensure comprehensive sampling of the pseudorotational pathway and all possible hydroxyl rotamers.

Step 2: Hierarchical Geometry Optimization

Causality Check: Why use a hierarchical optimization? Optimizing directly at the ωB97X-D/def2-TZVP level for 100+ conformers is computationally prohibitive.

  • Pre-optimize the MMFF94 ensemble at the B3LYP/6-31G * level. This filters out high-energy artifacts and collapses redundant conformers, saving up to 80% of CPU time while preserving the integrity of the low-energy conformational ensemble.

  • Re-optimize the unique conformers within a 5.0 kcal/mol window at the high-level ωB97X-D/def2-TZVP level. The def2-TZVP basis set is chosen because its triple-zeta quality and polarization functions are essential for accurately describing the electron density required for subsequent NMR calculations.

Step 3: Frequency and ZPE Validation (Self-Validation Checkpoint)

Perform a harmonic vibrational frequency analysis at the ωB97X-D/def2-TZVP level.

  • Validation Rule: Any conformer exhibiting one or more imaginary frequencies is a transition state, not a true local minimum. Discard these structures. Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs free energy ( ΔG ) for each validated minimum.

Step 4: Magnetic Shielding and Spin-Spin Coupling (SSCC) Calculations

Calculate the NMR parameters using the Gauge-Independent Atomic Orbital (GIAO) method. For SSCC calculations, it is critical to use a specialized basis set like pcJ-2 or at least aug-cc-pVTZ-J . Causality Check: Why a specialized basis set? Because the Fermi contact (FC) term, which dominates the J -coupling, depends entirely on the electron density at the nucleus. Standard Pople basis sets lack the tight s-functions required to accurately model the FC term.

Step 5: Boltzmann Averaging and Experimental Correlation

Calculate the Boltzmann population ( Pi​ ) of each conformer at 298.15 K based on its relative Gibbs free energy ( ΔGi​ ). Compute the population-weighted average of the 3JHH​ coupling constants.

  • Validation Rule: Plot the calculated vs. experimental 3JHH​ values. A valid DFT model must yield a linear correlation with an R2>0.95 and an MAE < 0.5 Hz. If the correlation fails, the functional is either misrepresenting the relative energies (incorrect populations) or the basis set is insufficient for the FC term.

Workflow Visualization

DFT_Workflow N1 Stochastic Search (MMFF94) N2 Pre-Optimization (B3LYP/6-31G*) N1->N2 N3 High-Level DFT (ωB97X-D/def2-TZVP) N2->N3 N4 Frequency & ZPE (Self-Validation) N3->N4 N5 GIAO NMR SSCC Calculations N4->N5 No Imaginary Freqs N6 Boltzmann Averaging (298.15 K) N5->N6 N7 Experimental Validation (vs. 3J_HH NMR) N6->N7

Figure 1: Self-validating computational workflow for DFT conformational analysis and NMR benchmarking.

Conclusion

Validating the conformational ensemble of 1,2,3-cyclopentanetriol requires a rigorous, self-validating computational protocol. While standard B3LYP fails to capture the delicate interplay of intramolecular hydrogen bonding and dispersion, modern functionals like ωB97X-D and M06-2X, coupled with hierarchical optimization and GIAO NMR SSCC validation, provide experimental-grade accuracy. By anchoring computational predictions to observable 3JHH​ coupling constants, researchers can confidently deploy these models in the rational design of nucleoside analogs and enzyme inhibitors.

References

  • Benchmark CCSD(T) and Density Functional Theory Calculations of Biologically Relevant Catecholic Systems. National Institutes of Health (PMC).[Link]

  • Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health (PMC).[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in the Green Synthesis of 1,2,3-Cyclopentanetriol

Executive Summary 1,2,3-Cyclopentanetriol is a critical chiral building block utilized in the synthesis of carbocyclic nucleosides, such as the potent antiviral agents entecavir and noraristeromycin[1]. Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Cyclopentanetriol is a critical chiral building block utilized in the synthesis of carbocyclic nucleosides, such as the potent antiviral agents entecavir and noraristeromycin[1]. Historically, the syn-dihydroxylation of precursor alkenes like cyclopent-2-en-1-ol has relied heavily on 2 via Upjohn or Sharpless protocols[2]. While OsO₄ delivers high yields, its severe toxicity and high environmental factor (E-factor) make it unsustainable for modern pharmaceutical manufacturing. This guide objectively benchmarks two leading green alternatives—bio-inspired iron catalysis and enzymatic cascades—against the traditional osmium baseline, providing self-validating, actionable protocols for drug development professionals.

Mechanistic Landscape & Pathway Visualization

The transformation of cyclopent-2-en-1-ol into 1,2,3-cyclopentanetriol requires the precise addition of two hydroxyl groups across the double bond. The choice of catalyst dictates the environmental footprint and the facial selectivity (syn vs. anti addition) of the resulting triol.

G Substrate Cyclopent-2-en-1-ol OsO4 OsO4 / NMO (Traditional) Substrate->OsO4 Toxic Oxidation Iron Fe(OTf)2 / H2O2 (Green Metal) Substrate->Iron Green Oxidation Bio Monooxygenase + Epoxide Hydrolase Substrate->Bio Biocatalysis Product 1,2,3-Cyclopentanetriol OsO4->Product syn-dihydroxylation Iron->Product syn-dihydroxylation Bio->Product anti-dihydroxylation

Figure 1: Catalytic pathways for the dihydroxylation of cyclopent-2-en-1-ol.

Quantitative Benchmarking of Catalytic Efficiency

When evaluating alternatives to OsO₄, researchers must balance yield, enantiomeric excess (ee), turnover number (TON), and the E-factor (mass of waste per mass of product).

Catalyst SystemOxidantYield (%)StereoselectivityTONE-factorEnvironmental Impact
OsO₄ / NMO (Upjohn)N-Methylmorpholine N-oxide92%syn-addition~100>50High (Toxic heavy metal, hazardous waste)
[Fe(OTf)₂(5-tips3tpa)] Aqueous H₂O₂88%syn-addition>500<10Low (Benign metal, water byproduct)
Biocatalytic Cascade Atmospheric O₂ / H₂O75%anti-addition (>98% ee)>10,000<5Very Low (Biodegradable, aqueous media)

Self-Validating Experimental Protocols

Protocol A: Iron-Catalyzed syn-Dihydroxylation (Green Metal Alternative)

Causality & Design: Traditional iron catalysts often fail in dihydroxylation due to bimolecular decomposition and Fenton-type radical side reactions. By employing a sterically encumbered tetradentate ligand (5-tips3tpa), the iron center is isolated. This prevents degradation and facilitates rapid product release, enabling the use of environmentally benign aqueous H₂O₂ as the terminal oxidant[3].

Step-by-Step Methodology:

  • Catalyst Generation: In a 10 mL reaction vial, dissolve Fe(OTf)₂ (1 mol%) and the 5-tips3tpa ligand (1 mol%) in a 1:1 green solvent mixture of 4[4]. Rationale: Propylene carbonate is a sustainable, non-toxic solvent that stabilizes the high-valent iron-oxo intermediate without participating in unwanted side reactions.

  • Substrate Addition: Add cyclopent-2-en-1-ol (1.0 equiv) and cool the mixture to 0 °C in an ice bath. Rationale: Lowering the thermal energy suppresses competitive allylic oxidation and over-oxidation to cyclopentanedione.

  • Oxidant Delivery: Inject aqueous H₂O₂ (1.5 equiv) continuously via a syringe pump over 30 minutes. Rationale: A slow addition rate maintains a low steady-state concentration of peroxide, preventing catalyst degradation and runaway exothermic reactions.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide. Extract the product with ethyl acetate.

  • System Validation:

    • Stereochemical Check: Analyze the purified product via ¹H NMR. The coupling constants (J-values) of the cyclopentane ring protons will confirm the syn-facial selectivity.

    • Mechanistic Validation: Run a parallel reaction using H₂¹⁸O. Mass spectrometry should show ¹⁸O incorporation into the diol, confirming that the oxygen source is water (via a water-assisted iron-oxo mechanism) rather than the peroxide itself[5].

Protocol B: Biocatalytic Cascade (Enzymatic Alternative)

Causality & Design: 6 provide exquisite enantioselectivity but require an epoxide intermediate[6]. By coupling a monooxygenase (which uses atmospheric O₂ to epoxidize the alkene) with an EH in a one-pot cascade, we achieve a completely metal-free dihydroxylation. Note that EHs proceed via nucleophilic ring-opening, inherently yielding the anti-1,2,3-cyclopentanetriol isomer.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Suspend resting cells of engineered Rhodococcus erythropolis (co-expressing monooxygenase and EH) in 50 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add cyclopent-2-en-1-ol (50 mM concentration) directly to the aqueous buffer.

  • Aeration & Incubation: Incubate the mixture at 30 °C in an orbital shaker at 200 rpm. Rationale: Vigorous shaking ensures optimal dissolved oxygen transfer, which is the rate-limiting step for the monooxygenase.

  • Isolation: Centrifuge the mixture at 10,000 x g to pellet the cell mass. Lyophilize the aqueous supernatant to dryness, then triturate with cold methanol to selectively extract the triol from the buffer salts.

  • System Validation:

    • Enantiomeric Purity Check: Analyze the product using chiral HPLC (e.g., Chiralpak AD-H column). The cascade should yield an enantiomeric excess (ee) of >98%.

    • Mass Balance: Calculate the E-factor by weighing the lyophilized buffer salts and cell mass against the isolated product. A successful run should yield an E-factor of <5.

Conclusion

Transitioning from OsO₄ to green catalytic systems is not merely an environmental imperative; it is a strategic advantage in drug development. Iron-catalyzed systems offer a direct, scalable replacement for syn-dihydroxylations with vastly improved safety profiles, while biocatalytic cascades provide unparalleled enantiocontrol for anti-diol targets.

References

  • Mechanistically Driven Development of an Iron Catalyst for Selective Syn-Dihydroxylation of Alkenes with Aqueous Hydrogen Peroxide | Journal of the American Chemical Society |3

  • Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents | ACS Sustainable Chemistry & Engineering | 4

  • Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Toward the Syntheses of Carbocyclic Sinefungin and Noraristeromycin | The Journal of Organic Chemistry |7

  • Epoxide Hydrolases: Multipotential Biocatalysts | PMC - NIH | 6

  • Dihydroxylation | Wikipedia | 2

Sources

Safety & Regulatory Compliance

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